molecular formula C₄H₉Cl₂O₄P B057314 Bis(2-chloroethyl) phosphate CAS No. 3040-56-0

Bis(2-chloroethyl) phosphate

Cat. No.: B057314
CAS No.: 3040-56-0
M. Wt: 222.99 g/mol
InChI Key: PMGHIGLOERPWGC-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl) phosphate is a high-value organophosphorus compound of significant interest in materials science and synthetic chemistry research. Its primary application lies in the study and development of flame retardants, where it serves as a key precursor or additive. Researchers utilize this compound to investigate its efficacy as a plasticizer and char-forming agent in polymers such as polyurethanes and epoxy resins; its mechanism is believed to involve both condensed-phase and gas-phase flame inhibition. Furthermore, its structure, featuring reactive chloroethyl groups, makes it a versatile building block for the synthesis of more complex phosphate esters, nucleotides, and prodrugs via nucleophilic substitution reactions. This compound is also employed as an intermediate in organic synthesis and in studies exploring the environmental impact and degradation pathways of organophosphate esters. Strictly for research purposes, this product is offered in high purity to ensure reproducible and reliable experimental results.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-chloroethyl) hydrogen phosphate
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InChI

InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGHIGLOERPWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50184485
Record name Bis(2-chloroethyl) phosphate
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Molecular Weight

222.99 g/mol
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CAS No.

3040-56-0
Record name Bis(2-chloroethyl) phosphate
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Record name Bis(2-chloroethyl) phosphate
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Record name Bis(2-chloroethyl) phosphate
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Record name Bis(2-chloroethyl) hydrogen phosphate
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Record name BIS(2-CHLOROETHYL) PHOSPHATE
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Foundational & Exploratory

Bis(2-chloroethyl) phosphate chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Bis(2-chloroethyl) Phosphate: Structure, Properties, and Analysis

Introduction

This compound (BCEP) is an organophosphate compound primarily recognized as a significant metabolite of the widely used flame retardant and plasticizer, Tris(2-chloroethyl) phosphate (TCEP).[1] While TCEP has been incorporated into a vast array of consumer and industrial products, including polyurethane foams, plastics, and textiles to meet flammability standards, concerns over its persistence, bioaccumulation, and toxicity have grown.[2][3][4][5] Consequently, BCEP has emerged as a crucial biomarker for assessing human and environmental exposure to TCEP. Understanding the chemical and physical characteristics of BCEP, along with robust methods for its synthesis and detection, is paramount for researchers in toxicology, environmental science, and drug metabolism. This guide provides a comprehensive technical overview of BCEP, from its fundamental chemical structure to detailed protocols for its analysis, designed for scientists and professionals in the field.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all further scientific investigation. BCEP is a dialkyl phosphate characterized by two 2-chloroethyl ester groups.[6]

Chemical Structure and Identifiers

The molecular structure of BCEP is central to its chemical behavior and its function as a metabolite.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name bis(2-chloroethyl) hydrogen phosphate [6]
CAS Number 3040-56-0 [6]
Molecular Formula C₄H₉Cl₂O₄P [6][7]
Molecular Weight 222.99 g/mol [6][7]
SMILES C(CCl)OP(=O)(O)OCCCl [6]

| InChIKey | PMGHIGLOERPWGC-UHFFFAOYSA-N |[6] |

Physicochemical Properties

The physicochemical properties of BCEP influence its environmental fate, bioavailability, and the analytical methods required for its detection. As an environmental metabolite, comprehensive experimental data for the pure substance is limited; however, computed properties provide valuable estimates.

Table 2: Physicochemical Properties of this compound (BCEP)

Property Value Type Source
Molecular Weight 222.99 g/mol Computed [6]
XLogP3 0.2 Computed [6]
Topological Polar Surface Area 74.6 Ų Computed [6]
Hydrogen Bond Donor Count 1 Computed [6]
Hydrogen Bond Acceptor Count 4 Computed [6]

| Physical State | Not specified, likely a liquid or low-melting solid | - | - |

For context, the parent compound, TCEP (CAS: 115-96-8), is a colorless to light yellow viscous liquid with a density of approximately 1.39 g/mL, a boiling point of 192 °C at 10 mmHg, and a water solubility of 7,000 mg/L.[2][3][8] The hydrolysis of one ester group to form BCEP significantly increases polarity, which is expected to increase its water solubility and decrease its volatility compared to TCEP.

Part 2: Synthesis and Analytical Detection

The ability to synthesize BCEP as an analytical standard and accurately detect it in complex matrices is fundamental to toxicological and environmental research.

Laboratory-Scale Synthesis

While not commercially produced on a large scale, BCEP can be synthesized in the laboratory for use as a reference standard. A common approach for creating phosphate esters is the reaction of phosphorus oxychloride (POCl₃) with the corresponding alcohol. In this case, a controlled reaction with 2-chloroethanol is employed.

Synthesis_Workflow poc_cl Phosphorus Oxychloride (POCl₃) + 2-Chloroethanol reaction Reaction in Inert Solvent (e.g., Dichloromethane) with Tertiary Amine Base (e.g., Triethylamine) Low Temperature (-10 to 0 °C) poc_cl->reaction intermediate Bis(2-chloroethyl) phosphorochloridate Intermediate reaction->intermediate hydrolysis Aqueous Workup / Hydrolysis intermediate->hydrolysis product This compound (BCEP) hydrolysis->product purification Purification (e.g., Column Chromatography) product->purification final_product Pure BCEP Standard purification->final_product

Caption: Representative workflow for the laboratory synthesis of BCEP.

This protocol describes a plausible method based on standard organophosphorus chemistry principles, analogous to the synthesis of related compounds.[9][10]

  • Reactor Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in a cooling bath (e.g., ice-salt or dry ice-acetone).

  • Initial Reaction: Charge the flask with 2-chloroethanol (2.0 equivalents) and a dry, inert solvent such as dichloromethane. Add a tertiary amine base like triethylamine (2.0 equivalents) to act as an HCl scavenger.

  • Phosphorylation: Cool the stirred solution to between -10 °C and 0 °C. Add phosphorus oxychloride (1.0 equivalent) dissolved in dichloromethane dropwise via the dropping funnel, ensuring the temperature does not exceed 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of triethylamine hydrochloride precipitate will be observed.

  • Hydrolysis: Carefully quench the reaction by slowly adding water to hydrolyze the intermediate bis(2-chloroethyl) phosphorochloridate to the desired phosphate product.

  • Workup: Filter the mixture to remove the hydrochloride salt. Transfer the filtrate to a separatory funnel, wash with dilute HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified using silica gel column chromatography to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, and mass spectrometry.

Analytical Methodology for Detection in Environmental Samples

The detection of BCEP is typically performed using chromatography coupled with mass spectrometry, which offers the necessary sensitivity and selectivity for complex matrices like water, urine, or dust extracts.

Analytical_Workflow sample Aqueous Sample (e.g., River Water, Urine) spe Solid-Phase Extraction (SPE) (e.g., Oasis HLB, C18) sample->spe Loading elution Elution with Organic Solvent (e.g., Acetonitrile, Ethyl Acetate) spe->elution Washing & concentration Solvent Evaporation & Reconstitution elution->concentration analysis GC-MS or LC-MS/MS Analysis concentration->analysis data Data Processing (Quantification vs. Standard) analysis->data

Caption: General workflow for the analysis of BCEP in aqueous samples.

This protocol is a representative method for the quantification of BCEP in water samples, adapted from established methods for organophosphate esters.[8][11][12]

  • Sample Preparation: Filter the water sample (e.g., 100-500 mL) through a 0.45 µm filter to remove particulate matter. Spike the sample with an appropriate internal standard.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by reagent water through it.

    • Load the prepared water sample onto the cartridge at a steady flow rate.

    • Wash the cartridge with reagent water to remove interfering hydrophilic compounds.

    • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elution: Elute the analytes from the cartridge using a small volume of an appropriate organic solvent, such as ethyl acetate or acetonitrile.

  • Concentration and Derivatization (Optional but Recommended):

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., isooctane).

    • Causality Note: BCEP contains an acidic proton, which can lead to poor peak shape in GC. Derivatization (e.g., methylation with diazomethane or silylation with BSTFA) is often performed to create a more volatile and less polar analyte, significantly improving chromatographic performance and sensitivity.

  • GC-MS Analysis:

    • Injector: Splitless injection at ~250 °C.

    • Column: A mid-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300 °C.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) of characteristic ions of BCEP (and its derivative). PubChem spectral data indicates potential fragments to monitor.[6]

Part 3: Toxicological and Environmental Significance

BCEP's primary relevance stems from its role as a biological and environmental transformation product of TCEP. Therefore, its toxicology is intrinsically linked to that of its parent compound.

Metabolic Pathway

TCEP undergoes metabolic transformation in organisms, primarily through hydrolysis of its phosphoester bonds by enzymes like carboxylesterases. The primary degradation pathway involves the sequential removal of the 2-chloroethyl groups.

Metabolism TCEP Tris(2-chloroethyl) phosphate (TCEP) BCEP This compound (BCEP) TCEP->BCEP Hydrolysis MCEP Mono(2-chloroethyl) phosphate (MCEP) BCEP->MCEP Hydrolysis PA Phosphoric Acid MCEP->PA Hydrolysis

Caption: Simplified metabolic pathway of TCEP to BCEP.

Urinary metabolites of TCEP identified in animal studies include BCEP, confirming this pathway.[8] This metabolic conversion is a detoxification step, as it increases the polarity of the compound, facilitating its excretion from the body. However, the metabolites themselves are of toxicological interest.

Toxicological Profile of the Parent Compound (TCEP)

The health risks associated with TCEP exposure are the driving force for monitoring BCEP. TCEP has been identified as a compound of concern by numerous regulatory bodies.[3][12][13]

  • Reproductive Toxicity: TCEP has been shown to cause reproductive toxicity in animal studies, impairing fertility in both sexes.[13][14]

  • Neurotoxicity: Neurotoxic effects have been reported in rats and hens following TCEP exposure.[5][15][16]

  • Carcinogenicity: TCEP is classified as a suspected carcinogen.[3][8][13] The National Toxicology Program in the USA has reported evidence of its carcinogenic activity.[8]

Because BCEP is a direct and major metabolite, its concentration in biological fluids (e.g., urine) serves as a reliable proxy for an individual's internal dose of TCEP. Therefore, accurate BCEP analysis is a cornerstone of human biomonitoring studies and risk assessment for TCEP.

Environmental Occurrence

As a consequence of the widespread use and release of TCEP from consumer products, both TCEP and BCEP are detected in various environmental compartments. TCEP is frequently found in indoor dust, surface water, wastewater, and even remote locations like the Antarctic ice sheet, highlighting its potential for long-range transport.[5][15][17][18][19] The presence of BCEP in environmental samples indicates the ongoing degradation of TCEP in the environment.

Conclusion

This compound, while not a compound of direct industrial application, holds significant scientific importance as the primary metabolite of the flame retardant TCEP. Its chemical properties, particularly its increased polarity compared to the parent compound, dictate its behavior in biological and environmental systems. The synthesis of BCEP analytical standards and the development of sensitive detection methods, such as GC-MS, are critical for advancing our understanding of TCEP exposure and its associated health risks. As regulatory scrutiny of organophosphate flame retardants continues, the role of BCEP as a key biomarker in toxicological and environmental monitoring will only become more pronounced, making it a molecule of continued interest for researchers and public health professionals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76438, this compound. PubChem. Available at: [Link]

  • RIVERLAND TRADING (n.d.). Tris (2-Chloroethyl) Phosphate Supplier | 115-96-8. RIVERLAND TRADING. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8295, Tris(2-chloroethyl) phosphate. PubChem. Available at: [Link]

  • Ataman Kimya (n.d.). TCEP = TRIS(2-CHLOROETHYL) PHOSPHATE. Ataman Kimya. Available at: [Link]

  • Wikipedia (2023). Tris(2-chloroethyl) phosphate. Wikipedia. Available at: [Link]

  • Global Substance Registration System (n.d.). This compound. gsrs. Available at: [Link]

  • Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry. Available at: [Link]

  • European Commission (2012). Opinion on tris(2-chloroethyl)phosphate (TCEP) in Toys. Scientific Committee on Health and Environmental Risks (SCHER). Available at: [Link]

  • Wang, Y., et al. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Frontiers in Environmental Science. Available at: [Link]

  • Zhang, J., et al. (2015). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction]. Se Pu. Available at: [Link]

  • Zhang, J., et al. (2015). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction]. ResearchGate. Available at: [Link]

  • IARC (n.d.). Tris(2-chloroethyl) Phosphate. IARC Publications. Available at: [Link]

  • Vermont Department of Health (2018). Tris(2-Chloroethyl) Phosphate (TCEP) (CAS 115-96-8). Vermont Department of Health. Available at: [Link]

  • Regnery, J., & Korte, E. (2010). Determination of Organophosphates in Lake Water. Agilent Technologies, Inc.. Available at: [Link]

  • IARC (n.d.). Bis-2-chloroethyl phosphate (BCEP) (Compound). Exposome-Explorer. Available at: [Link]

  • IARC (1999). Tris(2-chloroethyl) Phosphate. Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. NCBI Bookshelf. Available at: [Link]

  • IARC (1990). Tris(2-chloroethyl) phosphate. Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf. Available at: [Link]

  • Wang, S., et al. (2014). Detection and distribution of Tris(2-chloroethyl) phosphate on the East Antarctic ice sheet. Chemosphere. Available at: [Link]

  • Google Patents (n.d.). US20180086780A1 - Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. Google Patents.
  • Oceanchem Group Limited (n.d.). Tris(2-Chloroethyl)Phosphate|TCEP. Oceanchem Group Limited. Available at: [Link]

Sources

Synthesis of Bis(2-chloroethyl) phosphate standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Bis(2-chloroethyl) Phosphate Standard

Abstract

This compound (BCEP) is a significant organophosphate compound, primarily recognized as a major metabolite of the widely used flame retardant, Tris(2-chloroethyl) phosphate (TCEP).[1] As a result, its presence in environmental and biological samples serves as a key biomarker for exposure to its parent compound. The synthesis of a pure BCEP analytical standard is therefore crucial for researchers in toxicology, environmental science, and drug development to enable accurate quantification and toxicological assessment. This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, grounded in established principles of organophosphorus chemistry. We will detail the core synthetic strategy, provide a step-by-step experimental protocol, and discuss the critical safety considerations and analytical validation techniques required for producing a high-purity reference standard.

Introduction and Significance

This compound, with the chemical formula C₄H₉Cl₂O₄P, belongs to the class of organophosphate diesters.[2] Its primary relevance stems from its role as a metabolite of TCEP, a flame retardant and plasticizer that has seen widespread use and is now a compound of environmental concern. TCEP is known to be metabolized in vivo to BCEP, which is then excreted. The ability to accurately measure BCEP levels is fundamental to biomonitoring studies aimed at assessing human exposure to TCEP.

This guide is designed for researchers and scientists who require a reliable method for synthesizing BCEP as an analytical standard. We will focus on the most direct and chemically sound method: the controlled phosphorylation of 2-chloroethanol with phosphorus oxychloride.

Critical Safety and Handling

Trustworthiness Pillar: A Self-Validating System Starts with Safety. Before any experimental work commences, a thorough understanding and mitigation of the associated hazards are paramount. The reagents used in this synthesis are highly hazardous.

  • Phosphorus Oxychloride (POCl₃): An extremely toxic and corrosive liquid.[3] It reacts violently with water, releasing heat and toxic hydrogen chloride gas.[3][4] Inhalation can cause severe respiratory damage, and skin contact results in severe burns. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

  • 2-Chloroethanol (HOCH₂CH₂Cl): A toxic liquid that can be fatal if swallowed, inhaled, or absorbed through the skin.[5] It is also a suspected teratogen. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit of 5 ppm over an eight-hour average.[5] Strict handling procedures in a fume hood are mandatory.

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. It is also a suspected carcinogen and mutagen.

  • Product (this compound): As a metabolite of TCEP, which is a suspected carcinogen, BCEP should be handled with care as a potentially toxic substance.[6][7]

All waste generated must be neutralized and disposed of according to institutional and local environmental regulations for hazardous chemical waste.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is achieved via the phosphorylation of 2-chloroethanol using phosphorus oxychloride. This reaction is a classic example of forming a phosphate ester from an alcohol.

Core Reaction: POCl₃ + 2 HOCH₂CH₂Cl → (ClCH₂CH₂O)₂P(O)Cl + 2 HCl (ClCH₂CH₂O)₂P(O)Cl + H₂O → (ClCH₂CH₂O)₂P(O)OH + HCl

The reaction proceeds in two main stages:

  • Phosphorylation: Phosphorus oxychloride is a highly reactive phosphorylating agent.[8] The hydroxyl group of 2-chloroethanol acts as a nucleophile, attacking the electrophilic phosphorus atom. This results in the sequential displacement of two chloride atoms from POCl₃ to form bis(2-chloroethyl) phosphorochloridate.

  • Hydrolysis: The remaining P-Cl bond in the intermediate is highly susceptible to hydrolysis. A controlled aqueous workup cleaves this bond to yield the final product, this compound.

Causality Behind Experimental Choices:

  • Use of a Base: Each substitution of a chloroethyl group onto the phosphorus center liberates one equivalent of hydrogen chloride (HCl). This acidic byproduct can cause undesirable side reactions. Therefore, a non-nucleophilic base, such as pyridine or triethylamine, is used as an acid scavenger to neutralize the HCl as it is formed.[9]

  • Stoichiometry and Control: The key challenge is to control the reaction to favor the formation of the di-substituted phosphate ester over the mono- and tri-esters (TCEP). This is achieved by carefully controlling the stoichiometry of the reactants. Using a molar ratio of approximately 2:1 of 2-chloroethanol to POCl₃ is critical.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) using an ice bath is essential to slow the reaction rate, prevent runaway reactions, and minimize the formation of byproducts.[10]

  • Order of Addition: Typically, the phosphorus oxychloride is added dropwise to a solution of the alcohol and the base.[9] This maintains a low concentration of the highly reactive POCl₃, allowing for better control over the reaction.

Reaction Mechanism Diagram

workflow start Start setup 1. Assemble dry 3-neck flask under N₂ atmosphere. start->setup reagents 2. Add 2-chloroethanol, pyridine, and anhydrous DCM. setup->reagents cool 3. Cool flask to 0°C in an ice bath. reagents->cool add_pocl3 4. Add POCl₃ dropwise (maintain T < 5°C). cool->add_pocl3 react 5. Warm to RT and stir for 12-16 hours. add_pocl3->react quench 6. Pour mixture onto crushed ice. react->quench extract 7. Separate organic layer. Wash with 1M HCl, H₂O, brine. quench->extract dry 8. Dry with Na₂SO₄ and filter. extract->dry concentrate 9. Concentrate via rotary evaporation. dry->concentrate end End: Crude BCEP (viscous oil) concentrate->end

Sources

Technischer Leitfaden zu Bis(2-chlorethyl)phosphat (CAS: 3040-56-0): Ein umfassender Überblick für Forschung und Entwicklung

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Untersuchung von Bis(2-chlorethyl)phosphat (BCEP), einer Organophosphorverbindung von erheblichem Interesse in der Umwelt- und Toxizitätsforschung. Als primärer Metabolit und Abbauprodukt des weit verbreiteten Flammschutzmittels Tris(2-chlorethyl)phosphat (TCEP) ist das Verständnis der Eigenschaften, des Verhaltens und der analytischen Bestimmung von BCEP von entscheidender Bedeutung für die Bewertung der menschlichen Exposition und des Umweltrisikos. Dieser Leitfaden behandelt die Synthese, die physikalisch-chemischen Eigenschaften, die analytischen Methoden, die toxikologischen Aspekte und den Verbleib in der Umwelt von BCEP und stützt sich dabei auf aktuelle wissenschaftliche Erkenntnisse, um eine maßgebliche Ressource für die wissenschaftliche Gemeinschaft bereitzustellen.

Einleitung

Bis(2-chlorethyl)phosphat, mit der CAS-Nummer 3040-56-0, ist ein Diester der Phosphorsäure. Es ist strukturell durch eine zentrale Phosphatgruppe gekennzeichnet, die an zwei 2-Chlorethyl-Seitenketten gebunden ist. Obwohl es keine bedeutenden direkten industriellen Anwendungen hat, erlangt BCEP seine wissenschaftliche und regulatorische Bedeutung als Hauptmetabolit des Flammschutzmittels Tris(2-chlorethyl)phosphat (TCEP). TCEP wird in einer Vielzahl von Verbraucher- und Industrieprodukten eingesetzt, darunter Polymere, Textilien und elektronische Geräte, um deren Entflammbarkeit zu verringern.[1][2] Folglich ist BCEP in verschiedenen Umweltmatrizes und biologischen Proben als Indikator für die Exposition gegenüber TCEP nachweisbar.[3][4]

Dieser Leitfaden zielt darauf ab, ein tiefgreifendes technisches Verständnis von BCEP zu vermitteln und als umfassende Referenz für Forscher zu dienen, die sich mit Umweltanalytik, Toxikologie und der Entwicklung von Arzneimitteln befassen.

Chemische und physikalische Eigenschaften

BCEP ist eine farblose bis blassgelbe Flüssigkeit, die in organischen Lösungsmitteln löslich ist, jedoch eine begrenzte Löslichkeit in Wasser aufweist. Die wichtigsten physikalisch-chemischen Eigenschaften sind in der folgenden Tabelle zusammengefasst.

EigenschaftWertQuelle
Chemische Formel C₄H₉Cl₂O₄P[5]
Molekulargewicht 222,99 g/mol [5]
CAS-Nummer 3040-56-0[5]
IUPAC-Name Bis(2-chlorethyl)hydrogenphosphat[5]
Aussehen Farblose bis blassgelbe FlüssigkeitN/A
Wasserlöslichkeit BegrenztN/A
XLogP3 0,2[5]
Topologische polare Oberfläche 55,8 Ų[5]

Synthese und Herstellung

Obwohl BCEP hauptsächlich als Metabolit von TCEP entsteht, ist seine gezielte Synthese für die Herstellung von analytischen Standards und für Forschungszwecke von Bedeutung. Die primäre synthetische Route zu BCEP ist die partielle Hydrolyse seines Triester-Analogons TCEP.

Partielle Hydrolyse von Tris(2-chlorethyl)phosphat (TCEP)

Die Hydrolyse von TCEP zu BCEP kann unter sauren oder basischen Bedingungen oder enzymatisch erfolgen. Unter Umweltbedingungen ist die mikrobielle Biotransformation ein wichtiger Weg für die Bildung von BCEP aus TCEP.[1][4]

G cluster_hydrolysis1 cluster_hydrolysis2 TCEP Tris(2-chlorethyl)phosphat (TCEP) BCEP Bis(2-chlorethyl)phosphat (BCEP) TCEP->BCEP Hydrolyse MCEP Mono(2-chlorethyl)phosphat (MCEP) BCEP->MCEP Hydrolyse Chloroethanol 2-Chlorethanol Chloroethanol_2 2-Chlorethanol H2O H₂O H2O->TCEP H2O_2 H₂O H2O_2->BCEP

Abbildung 1: Vereinfachter Hydrolyseweg von TCEP zu BCEP und MCEP.

Experimentelles Protokoll: Laborsynthese von BCEP durch saure Hydrolyse von TCEP

  • Reaktionsaufbau: In einem Rundkolben wird Tris(2-chlorethyl)phosphat (TCEP) in einem geeigneten organischen Lösungsmittel (z. B. Acetonitril) gelöst.

  • Säurezugabe: Eine stöchiometrische Menge einer wässrigen Säurelösung (z. B. Salzsäure) wird langsam unter Rühren zugegeben.

  • Reaktionsbedingungen: Die Reaktion wird bei erhöhter Temperatur (z. B. 50-70 °C) für mehrere Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Hochleistungsflüssigkeitschromatographie (HPLC) verfolgt werden.

  • Aufarbeitung: Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird in einem organischen Lösungsmittel (z. B. Dichlormethan) aufgenommen und mit Wasser gewaschen, um die Säure zu entfernen.

  • Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel verdampft. Das resultierende Rohprodukt kann durch Säulenchromatographie an Kieselgel gereinigt werden, um reines Bis(2-chlorethyl)phosphat zu erhalten.

Analytische Methoden

Die genaue Quantifizierung von BCEP in verschiedenen Matrizes ist entscheidend für die Expositionsbewertung und Umweltüberwachung. Aufgrund seiner Polarität und seines Vorhandenseins in komplexen Proben wie Urin und Wasser werden fortschrittliche chromatographische Techniken eingesetzt.

Analyse in biologischen Proben (Urin)

Die Ultra-Hochleistungsflüssigkeitschromatographie gekoppelt mit Tandem-Massenspektrometrie (UPLC-MS/MS) ist die Methode der Wahl für die Analyse von BCEP in Urinproben.[6][7]

Protokoll: UPLC-MS/MS-Analyse von BCEP in Urin

  • Probenvorbereitung (Festphasenextraktion - SPE):

    • Eine Urinprobe (z. B. 1 ml) wird mit einem internen Standard (z. B. deuteriertes BCEP) versetzt und mit einem Puffer (z. B. Ammoniumacetat) verdünnt.

    • Die Probe wird auf eine SPE-Kartusche (z. B. eine Mixed-Mode-Anionenaustauschkartusche) geladen.

    • Die Kartusche wird mit Wasser und einem schwachen organischen Lösungsmittel gewaschen, um Interferenzen zu entfernen.

    • BCEP wird mit einem geeigneten Elutionsmittel (z. B. eine Mischung aus organischem Lösungsmittel und einer schwachen Säure oder Base) eluiert.

    • Das Eluat wird zur Trockne eingedampft und in der mobilen Phase für die UPLC-MS/MS-Analyse rekonstituiert.

  • Chromatographische Trennung:

    • Säule: Eine Umkehrphasen-Säule (z. B. C18) mit kleiner Partikelgröße (≤ 1.8 µm).

    • Mobile Phase: Ein Gradient aus Wasser und einem organischen Lösungsmittel (z. B. Acetonitril oder Methanol), die beide einen geeigneten Zusatzstoff (z. B. Ameisensäure oder Ammoniumformiat) enthalten, um die Ionisierung zu verbessern.

    • Flussrate: Typischerweise im Bereich von 0,3-0,5 ml/min.

  • Massenspektrometrische Detektion:

    • Ionisierungsmodus: Elektrospray-Ionisierung (ESI) im negativen Ionenmodus.

    • Scan-Modus: Multiple Reaction Monitoring (MRM) zur Überwachung spezifischer Übergänge vom Vorläuferion zum Produkt-Ion für BCEP und den internen Standard zur Erhöhung der Selektivität und Sensitivität.

G cluster_workflow Analytischer Workflow für BCEP in Urin Urinprobe Urinprobe + Interner Standard SPE Festphasenextraktion (SPE) Urinprobe->SPE Elution Elution SPE->Elution Konzentration Eindampfen & Rekonstituieren Elution->Konzentration UPLC UPLC-Trennung Konzentration->UPLC MSMS MS/MS-Detektion (ESI-) UPLC->MSMS Datenanalyse Datenanalyse & Quantifizierung MSMS->Datenanalyse

Abbildung 2: Workflow für die UPLC-MS/MS-Analyse von BCEP in Urin.

Analyse in Umweltproben (Wasser)

Für die Analyse von BCEP in Wasserproben wird häufig die Gaschromatographie-Massenspektrometrie (GC-MS) nach einer Derivatisierung oder die Flüssigchromatographie-Massenspektrometrie (LC-MS) eingesetzt.[8][9] Die Probenvorbereitung mittels Festphasenextraktion ist auch hier ein entscheidender Schritt zur Aufkonzentrierung des Analyten und zur Entfernung von Matrixinterferenzen.

Toxikologie und gesundheitliche Auswirkungen

Die Toxikologie von BCEP ist eng mit der seines Vorläufermoleküls TCEP verknüpft. Nach der Exposition wird TCEP im Körper zu BCEP und anderen Metaboliten verstoffwechselt.[3] Daher spiegelt das toxikologische Profil von TCEP wahrscheinlich die kombinierten Effekte der Ausgangsverbindung und ihrer Metaboliten wider.

TCEP wird als potenziell krebserregend für den Menschen eingestuft und es gibt Hinweise auf seine Reproduktionstoxizität in Tierversuchen.[10][11] Studien haben gezeigt, dass TCEP neurotoxische Wirkungen haben kann.[10] Als Organophosphat hat BCEP das Potenzial, als Cholinesterase-Hemmer zu wirken, obwohl spezifische Daten zur Hemmung durch BCEP begrenzt sind.

In-vitro-Studien an menschlichen Erythrozyten haben gezeigt, dass TCEP oxidativen Stress, Hämolyse und Eryptose (programmierter Zelltod von Erythrozyten) induzieren kann, obwohl es ein geringeres toxisches Potenzial als das strukturverwandte TCPP (Tris(1-chlor-2-propyl)phosphat) aufweist.[12]

Umweltverhalten und Ökotoxikologie

BCEP gelangt hauptsächlich durch den Abbau von TCEP in die Umwelt. TCEP wird in verschiedenen Umweltkompartimenten wie Wasser, Sediment und Staub nachgewiesen.[2] Aufgrund seiner relativ hohen Wasserlöslichkeit im Vergleich zu anderen Flammschutzmitteln kann TCEP in aquatische Systeme transportiert werden, wo es durch abiotische (Hydrolyse) und biotische (mikrobieller Abbau) Prozesse zu BCEP abgebaut werden kann.[4][13]

Studien zur aquatischen Toxizität von TCEP haben gezeigt, dass es für Wasserorganismen schädlich sein kann, wobei die Empfindlichkeit je nach Spezies variiert.[2] Da BCEP ein stabiles Abbauprodukt ist, ist sein Vorkommen und seine Persistenz in aquatischen Umgebungen von ökologischer Bedeutung. Die biologische Abbaubarkeit von BCEP selbst ist begrenzt, was zu seiner Anreicherung in der Umwelt beitragen kann.

Anwendungen und Verwendung

Die primäre Anwendung von Bis(2-chlorethyl)phosphat liegt in seiner Verwendung als analytischer Referenzstandard. Als Hauptmetabolit von TCEP ist die Verfügbarkeit von reinem BCEP für die Kalibrierung von Analysegeräten und für die Durchführung von Expositionsstudien unerlässlich. Es gibt keine bekannten signifikanten industriellen Anwendungen von BCEP als eigenständige Chemikalie.

Fazit

Bis(2-chlorethyl)phosphat ist eine Schlüsselverbindung für das Verständnis der Umweltauswirkungen und der menschlichen Exposition gegenüber dem Flammschutzmittel Tris(2-chlorethyl)phosphat. Dieser technische Leitfaden hat einen umfassenden Überblick über die Synthese, die Eigenschaften, die analytischen Methoden, die Toxikologie und das Umweltverhalten von BCEP gegeben. Die vorgestellten Protokolle und Daten bieten eine solide Grundlage für Forscher und Fachleute, die sich mit dieser wichtigen Verbindung befassen. Zukünftige Forschungsarbeiten sollten sich auf die spezifische Toxizität von BCEP konzentrieren, um die Risikobewertung von TCEP weiter zu verfeinern und die potenziellen gesundheitlichen Auswirkungen der Exposition gegenüber diesem weit verbreiteten Kontaminanten besser zu verstehen.

Referenzen

  • PubChem. Tris(2-chloroethyl) phosphate. National Center for Biotechnology Information. [Link]

  • Li, W., et al. (2020). Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. Environmental Science & Technology, 54(9), 5593-5602. [Link]

  • Ataman Kimya. TCEP = TRIS(2-CHLOROETHYL) PHOSPHATE. [Link]

  • PubChem. Bis(2-chloroethyl) phosphate. National Center for Biotechnology Information. [Link]

  • Frontiers in Environmental Science. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. [Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 48. (1990). Tris(2-chloroethyl) Phosphate. [Link]

  • Cequier, E., et al. (2014). A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography-high resolution mass spectrometry. Journal of Chromatography A, 1358, 134-141. [Link]

  • Woźniak, E., et al. (2021). Changes in Human Erythrocyte Exposed to Organophosphate Flame Retardants: Tris(2-chloroethyl) Phosphate and Tris(1-chloro-2-propyl) Phosphate. International Journal of Molecular Sciences, 22(13), 7085. [Link]

  • Inchem. ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE. [Link]

  • Perreault, F., et al. (2011). Reaction of Tris(2-chloroethyl)phosphate with Reduced Sulfur Species. Environmental Science & Technology, 45(15), 6466-6473. [Link]

  • Agilent. (2010). Determination of Organophosphates in Lake Water. [Link]

  • LCGC International. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. [Link]

  • MDPI. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. [Link]

Sources

Whitepaper: Bis(2-chloroethyl) phosphate (BCEP) as a Key Metabolite of Tris(2-chloroethyl) phosphate (TCEP): Formation, Analysis, and Toxicological Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-chloroethyl) phosphate (TCEP) is an organophosphate flame retardant and plasticizer whose widespread use has led to ubiquitous environmental contamination and human exposure. Understanding its metabolic fate is critical for assessing the associated health risks. This technical guide provides a comprehensive overview of bis(2-chloroethyl) phosphate (BCEP), the primary metabolite of TCEP. We delve into the metabolic pathways of TCEP biotransformation, present a detailed, field-proven protocol for the analytical determination of BCEP in biological matrices, discuss its toxicological implications, and summarize current human exposure data. This document serves as an essential resource for professionals in toxicology, environmental health, and drug development engaged in studying the impact of organophosphate esters.

Introduction: The Parent Compound, Tris(2-chloroethyl) phosphate (TCEP)

Tris(2-chloroethyl) phosphate (TCEP) is a halogenated organophosphate ester used extensively as a flame retardant in polyurethane foams, resins, and plastics, as well as a plasticizer.[1][2] Its additive nature, meaning it is not chemically bound to the polymer matrix, facilitates its leaching into the environment, leading to widespread contamination of air, water, soil, and household dust.[3][4]

Human exposure to TCEP is a significant concern due to its association with a range of adverse health effects.[3] Toxicological studies have linked TCEP to neurotoxicity, reproductive toxicity, and endocrine-disrupting effects.[3][5][6] Notably, TCEP is classified as a suspected carcinogen.[7][8][9] Given these risks, monitoring human exposure is paramount, which is primarily achieved by measuring its metabolites in biological samples such as urine.[10] The principal metabolite used for this purpose is this compound (BCEP).[11][12]

Metabolic Transformation: From TCEP to BCEP

The biotransformation of TCEP is a critical process that dictates its toxicokinetics and serves as the basis for exposure assessment. The primary metabolic pathway is the hydrolysis of a phosphoester bond, yielding BCEP.

The Hydrolytic Pathway

In biological systems, TCEP undergoes metabolic degradation primarily through hydrolysis, catalyzed by esterase enzymes such as phosphatases.[13] This reaction involves the cleavage of one of the 2-chloroethyl ester linkages to the central phosphate group.

The reaction can be summarized as: Tris(2-chloroethyl) phosphate → this compound + 2-chloroethanol

Further degradation can occur, with subsequent hydrolysis leading to mono-chloroethyl phosphate (MCEP) and ultimately inorganic phosphate.[13] However, BCEP is the most commonly detected and measured urinary metabolite and serves as a reliable biomarker of TCEP exposure.[10][12] Microbial communities in environmental settings have also been shown to degrade TCEP via this hydrolytic pathway.[13][14]

TCEP_Metabolism TCEP Tris(2-chloroethyl) phosphate (TCEP) BCEP This compound (BCEP) TCEP->BCEP  Hydrolysis  (Esterases) SideProduct 2-Chloroethanol TCEP->SideProduct MCEP Mono-chloroethyl phosphate (MCEP) BCEP->MCEP  Further  Hydrolysis BCEP->SideProduct

Caption: Metabolic pathway of TCEP to BCEP via hydrolysis.

Analytical Methodologies for BCEP Quantification

Accurate and sensitive quantification of BCEP in biological matrices is essential for assessing human exposure and conducting toxicological research. The gold-standard approach is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Rationale for Method Selection
  • Specificity & Sensitivity: LC-MS/MS provides unparalleled specificity through the selection of precursor and product ion transitions (Multiple Reaction Monitoring, MRM), minimizing matrix interference. Its high sensitivity is necessary to detect the low ng/mL concentrations of BCEP typically found in human urine.[10]

  • Matrix Compatibility: Unlike Gas Chromatography (GC), LC is directly compatible with aqueous biological samples like urine and plasma, requiring less complex sample derivatization.

Experimental Protocol: BCEP Quantification in Human Urine

This protocol outlines a robust, self-validating workflow for the determination of BCEP.

Step 1: Sample Preparation (Enzymatic Deconjugation and Solid-Phase Extraction)

  • Causality: In the body, metabolites like BCEP are often conjugated (e.g., with glucuronic acid) to increase water solubility for excretion. An enzymatic hydrolysis step using β-glucuronidase is crucial to cleave these conjugates, ensuring the measurement of total BCEP concentration.

  • Pipette 1.0 mL of urine into a 15 mL polypropylene tube.

  • Add an internal standard solution (e.g., deuterated BCEP) to correct for matrix effects and procedural losses.

  • Add 500 µL of ammonium acetate buffer (pH 6.5) and 20 µL of β-glucuronidase/arylsulfatase.

  • Vortex briefly and incubate at 37°C for 4 hours.

  • Allow the sample to cool to room temperature.

  • Causality: Solid-Phase Extraction (SPE) is employed to concentrate the analyte from the complex urine matrix and remove interfering substances like salts and proteins, which can suppress the ion signal in the mass spectrometer.

  • Condition a mixed-mode anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Load the entire hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of ultrapure water to remove salts.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 3 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol) for LC-MS/MS analysis.

Step 2: LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). The C18 stationary phase effectively retains the moderately polar BCEP.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative. BCEP readily forms a [M-H]⁻ ion.

    • MRM Transitions: Monitor at least two transitions for confident identification (e.g., one for quantification, one for confirmation). Specific mass-to-charge ratios (m/z) must be determined by infusing a pure BCEP standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Urine Sample Collection (1 mL) InternalStd 2. Add Internal Standard Sample->InternalStd Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase) InternalStd->Hydrolysis SPE_Load 4. Solid-Phase Extraction (SPE Loading) Hydrolysis->SPE_Load SPE_Wash 5. SPE Wash (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute 6. SPE Elution SPE_Wash->SPE_Elute Evap 7. Evaporate & Reconstitute SPE_Elute->Evap LCMS 8. LC-MS/MS Analysis (Reverse-Phase C18, ESI-) Evap->LCMS Quant 9. Quantification (Calibration Curve) LCMS->Quant

Caption: Standard workflow for BCEP analysis in urine.

Toxicological Implications of TCEP and BCEP

While most toxicological data focuses on the parent compound TCEP, the direct study of its metabolites is an emerging and critical field. The presence of BCEP in urine is a direct indicator of TCEP absorption and metabolism, linking individuals to the known hazards of TCEP, including potential carcinogenicity and reproductive toxicity.[9][10]

A pivotal study in zebrafish (Danio rerio) directly investigated the effects of TCEP metabolites. This research demonstrated that BCEP itself can cause developmental circulatory failure, highlighting that the metabolite is not benign and contributes to the overall toxicity profile of the parent compound.[15] This finding is crucial for risk assessment, as it confirms that the metabolic process does not necessarily result in detoxification.

Human Exposure Levels

Biomonitoring studies across the globe have confirmed widespread human exposure to TCEP by detecting BCEP in urine. The concentrations vary by geography, age, and likely exposure sources.

Study Population & RegionNumber of Participants (n)BCEP Median Concentration (ng/mL)Detection Frequency (%)Reference
General Population, ChinaNot Specified0.6850-100%[10]
Adults (≥17 years), Taiwan258Lower than childrenSignificantly lower than children[12]
Children (<17 years), Taiwan133Higher than adults97.7%[12]

Table 1: Summary of BCEP concentrations in human urine from select biomonitoring studies.

The data consistently show that children often have higher urinary concentrations of BCEP than adults.[12] This is attributed to factors like higher dust ingestion rates, different dietary patterns, and increased hand-to-mouth behavior, leading to greater uptake of TCEP from their environment.[12]

Conclusion and Future Directions

This compound is the definitive biomarker for assessing human exposure to the flame retardant TCEP. Its formation via hydrolysis is the primary metabolic pathway. Robust and sensitive analytical methods, predominantly based on LC-MS/MS, are well-established for its quantification in biological matrices.

Toxicological evidence indicates that BCEP is not an inert metabolite and may contribute to the adverse health effects associated with TCEP exposure. The consistent detection of BCEP in human urine, particularly at higher levels in children, underscores the pervasiveness of TCEP exposure and the need for continued monitoring and risk assessment.

Future research should focus on:

  • Elucidating the specific human enzymes (e.g., cytochrome P450 isoforms, paraoxonases) responsible for TCEP metabolism.

  • Expanding the toxicological profiling of BCEP to understand its specific mechanisms of action, particularly concerning neurodevelopmental and endocrine disruption.

  • Conducting longitudinal biomonitoring studies to better understand sources of exposure and the efficacy of regulatory actions aimed at reducing TCEP use.

References

  • Chen, Q., et al. (2020). Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. Environmental Science & Technology. [Link][13]

  • European Commission, Scientific Committee on Health and Environmental Risks. (2012). Opinion on tris(2-chloroethyl)phosphate (TCEP) in Toys. European Commission. [Link][7]

  • Exposome-Explorer. (n.d.). Bis-2-chloroethyl phosphate (BCEP) (Compound). IARC. [Link][11]

  • Gravel, S., et al. (2025). Do urinary metabolites reflect occupational exposure to organophosphate flame retardants? A case study in electronic waste recycling workers. PhareSST. [Link][9]

  • International Labour Organization & World Health Organization. (2021). ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE. International Chemical Safety Cards (ICSCs). [Link][8]

  • Lee, J. S., et al. (2020). Developmental circulatory failure caused by metabolites of organophosphorus flame retardants in zebrafish, Danio rerio. Chemosphere. As cited in EPA Draft Risk Evaluation for Tris(2-chloroethyl) phosphate (TCEP) Systematic Review Supplemental File. [Link][15]

  • Liang, Y., et al. (2024). Metagenomic analyses of aerobic bacterial enrichment cultures that degraded Tris(2-chloroethyl) phosphate (TCEP) and its transformation products. Environmental Pollution. [Link][14]

  • Sutha, S., et al. (2022). Long term exposure to tris (2-chloroethyl) phosphate (TCEP) causes alterations in reproductive hormones, vitellogenin, antioxidant enzymes, and histology of gonads in zebrafish (Danio rerio): In vivo and computational analysis. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology. [Link][6]

  • Wang, B., et al. (2018). Urinary Metabolites of Organophosphate Flame Retardants in China: Health Risk From tris(2-chloroethyl) Phosphate (TCEP) Exposure. Environment International. [Link][10]

  • Wang, T., et al. (2022). Tris (2-chloroethyl) phosphate (TCEP) induces obesity and hepatic steatosis via FXR-mediated lipid accumulation in mice: Long-term exposure as a potential risk for metabolic diseases. Chemico-Biological Interactions. [Link][5]

  • Wikipedia. (n.d.). Tris(2-chloroethyl) phosphate. [Link][1]

  • Wu, C., et al. (2023). Levels of organophosphate flame retardants and their metabolites among 391 volunteers in Taiwan: difference between adults and children. Frontiers in Public Health. [Link][12]

  • Zhang, W., et al. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Frontiers in Environmental Science. [Link][2][3]

  • Zhao, F., et al. (2013). Detection and distribution of Tris(2-chloroethyl) phosphate on the East Antarctic ice sheet. Chemosphere. [Link][4]

Sources

Environmental Sources of Bis(2-chloroethyl) Phosphate (BCEP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl) phosphate (BCEP) is a degradation product of the widely used organophosphate flame retardant, tris(2-chloroethyl) phosphate (TCEP). As a result of the extensive use and subsequent environmental release of the parent compound, BCEP is emerging as a contaminant of concern. This technical guide provides a comprehensive overview of the environmental sources of BCEP, detailing its formation from TCEP and its subsequent detection in various environmental compartments. We will explore the primary and secondary sources of TCEP pollution that lead to the presence of BCEP, discuss its environmental fate and transport, and present methodologies for its detection and quantification. This guide is intended to serve as a critical resource for researchers and professionals working to understand and mitigate the environmental impact of this emerging contaminant.

Introduction to this compound (BCEP)

This compound (BCEP) is an organophosphate compound and a primary metabolite and degradation product of tris(2-chloroethyl) phosphate (TCEP)[1][2][3]. TCEP is a high-production-volume chemical used extensively as a flame retardant and plasticizer in a wide array of consumer and industrial products[4][5][6]. Due to its additive nature, TCEP is not chemically bound to the polymer matrix of these products and can be readily released into the environment through volatilization, leaching, and abrasion[4]. Once in the environment, TCEP undergoes degradation through various biotic and abiotic processes, leading to the formation of BCEP[1][2]. The persistence and potential toxicity of BCEP, coupled with the widespread presence of its parent compound, necessitate a thorough understanding of its environmental sources and fate.

Primary Sources: The Role of Tris(2-chloroethyl) Phosphate (TCEP)

The environmental presence of BCEP is inextricably linked to the production, use, and disposal of its parent compound, TCEP. Understanding the sources of TCEP is, therefore, fundamental to identifying the origins of BCEP contamination.

Industrial Production and Use of TCEP

TCEP is manufactured through the reaction of phosphorus oxychloride with ethylene oxide[7]. It is incorporated into a multitude of products to meet flammability standards. Key applications include:

  • Polymers and Plastics: TCEP is a common additive in polyurethanes (both flexible and rigid foams), polyvinyl chloride (PVC), polyester resins, and polyacrylates[6][7]. These materials are used in furniture, building insulation, automotive components, and electronics[7].

  • Textiles and Coatings: It is used in carpet backing, paints, lacquers, and adhesives[6][7][8][9].

  • Other Industrial Applications: TCEP also finds use as a lubricant additive and hydraulic fluid[4][6].

Release of TCEP from Consumer Products

The release of TCEP from consumer products is a major diffuse source of environmental contamination. As an additive flame retardant, TCEP is physically mixed with the material rather than chemically bonded, making it prone to leaching and volatilization over the product's lifespan[4][5]. This leads to its presence in indoor environments, including air and dust[8][10][11][12]. Indoor dust can act as a significant reservoir for TCEP, which can then be transported outdoors[13][14].

Secondary Sources: Environmental Transformation of TCEP to BCEP

The transformation of TCEP in the environment is the direct source of BCEP. This occurs through several degradation pathways in various environmental matrices.

Aquatic Environments

Surface water, groundwater, and wastewater are significant compartments for TCEP contamination and subsequent BCEP formation.

  • Wastewater Treatment Plants (WWTPs): WWTPs receive TCEP from industrial and domestic wastewater[7]. While some removal of TCEP occurs during treatment, it is often incomplete, leading to the discharge of both TCEP and its degradation product, BCEP, into receiving waters[15][16][17][18]. Effluents from various factories, including food, chemical, and steel industries, have been found to contain TCEP[7].

  • Surface Water: TCEP is frequently detected in rivers, lakes, and seawater[5][7][10]. In these environments, TCEP can undergo hydrolysis and microbial degradation to form BCEP[1]. The presence of microorganisms and varying physicochemical conditions can influence the rate of this transformation.

  • Groundwater: Leaching from contaminated soils and landfills can introduce TCEP into groundwater, where it can persist and slowly degrade to BCEP[19][20][21][22].

Terrestrial Environments

Soil and sediment are important sinks for TCEP and, consequently, sources of BCEP.

  • Landfill Leachate: The disposal of TCEP-containing products in landfills is a major source of contamination. TCEP can leach from these products and is frequently detected in landfill leachate[3]. Within the landfill environment, conditions can be conducive to the degradation of TCEP to BCEP.

  • Soil and Sediment: TCEP can be introduced to soil through atmospheric deposition, the application of sewage sludge, and irrigation with reclaimed water[23]. In soil and sediment, TCEP is subject to microbial degradation, which has been shown to produce BCEP as a primary byproduct[1]. Sorption to soil organic matter can affect its bioavailability and degradation rate[23].

Atmospheric Transport and Deposition

TCEP is semi-volatile and can be transported over long distances in the atmosphere, leading to its presence in remote regions, including the Antarctic ice sheet[24]. Atmospheric TCEP can be degraded, and both TCEP and BCEP can be deposited onto soil and water surfaces through wet and dry deposition[23].

Environmental Fate of this compound (BCEP)

Once formed, BCEP is subject to further environmental transport and degradation. As a dialkyl phosphate, it is more water-soluble than its parent compound, TCEP[25][26]. This property influences its mobility in aquatic and soil systems. Further degradation of BCEP can occur, eventually leading to the formation of mono(2-chloroethyl) phosphate (MCEP) and inorganic phosphate[1]. The overall persistence of BCEP in the environment is an area of active research.

Methodologies for Detection and Quantification

The analysis of BCEP in environmental samples typically involves extraction, cleanup, and instrumental analysis.

Sample Collection and Preparation
  • Water Samples: Water samples are typically collected in glass bottles and may be filtered to separate dissolved and particulate phases[27]. Solid-phase extraction (SPE) is a common technique for concentrating BCEP and other organophosphate esters from water samples prior to analysis[4][28].

  • Soil and Sediment Samples: Extraction from solid matrices is often performed using techniques such as microwave-assisted extraction (MAE) or ultrasonic extraction with an appropriate organic solvent[4].

  • Air and Dust Samples: Air samples are collected by passing air through a sorbent material. Dust samples are sieved to obtain a uniform particle size before extraction[8][29].

Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of BCEP[4][16]. These methods offer high sensitivity and selectivity, allowing for the detection of BCEP at trace levels in complex environmental matrices. Direct aqueous injection gas chromatography has also been utilized for the analysis of BCEP's parent compound and related hydrolysis products[27][30].

Visualization of Environmental Pathways

Diagram of BCEP Environmental Sources and Pathways

BCEP_Sources_Pathways cluster_Primary_Sources Primary Sources (TCEP) cluster_Environmental_Compartments Environmental Compartments cluster_Degradation_Formation Degradation & BCEP Formation cluster_BCEP_Sinks BCEP in Environmental Sinks Industrial Production Industrial Production Consumer Products Consumer Products Industrial Production->Consumer Products Manufacturing Wastewater Wastewater Industrial Production->Wastewater Effluent Indoor Environment Indoor Environment Consumer Products->Indoor Environment Leaching & Volatilization Landfills Landfills Consumer Products->Landfills Disposal Indoor Environment->Wastewater Domestic Discharge Atmosphere Atmosphere Indoor Environment->Atmosphere Ventilation TCEP Degradation TCEP Degradation Wastewater->TCEP Degradation Incomplete Removal Landfills->TCEP Degradation Leachate Atmosphere->TCEP Degradation Deposition Surface Water Surface Water TCEP Degradation->Surface Water BCEP Formation Groundwater Groundwater TCEP Degradation->Groundwater BCEP Formation Soil & Sediment Soil & Sediment TCEP Degradation->Soil & Sediment BCEP Formation

Caption: Environmental pathways from TCEP sources to BCEP formation.

Analytical Workflow for BCEP Quantification

BCEP_Analysis_Workflow Environmental Sample Environmental Sample Extraction Extraction Environmental Sample->Extraction Water, Soil, Air, Dust Cleanup Cleanup Extraction->Cleanup SPE, MAE Instrumental Analysis Instrumental Analysis Cleanup->Instrumental Analysis Remove Interferences Data Analysis Data Analysis Instrumental Analysis->Data Analysis GC-MS or LC-MS/MS Quantification of BCEP Quantification of BCEP Data Analysis->Quantification of BCEP

Caption: General workflow for the analysis of BCEP in environmental samples.

Conclusion

This compound is an environmental contaminant that arises from the widespread use and subsequent degradation of its parent compound, TCEP. Its presence in various environmental compartments, including water, soil, and sediment, is a direct consequence of the release of TCEP from a multitude of industrial and consumer products. Understanding the sources and environmental pathways of TCEP is crucial for predicting and mitigating the occurrence of BCEP. Continued research into the environmental fate, transport, and toxicity of BCEP is necessary to fully assess its potential risks to ecosystems and human health. Furthermore, the development and standardization of analytical methods are essential for accurate monitoring and regulatory efforts. This guide provides a foundational understanding for researchers and professionals to address the challenges posed by this emerging contaminant.

References

  • A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs). (n.d.). MDPI. Retrieved from [Link]

  • Chen, D., et al. (2021). Environmental fate and effects of organophosphate flame retardants in the soil-plant system. Science of The Total Environment, 785, 147385.
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  • Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. (2020). International Journal of Environmental Research and Public Health, 17(18), 6713.
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An In-Depth Toxicological Profile of Bis(2-chloroethyl) Phosphate (BCEP)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical or toxicological advice.

Introduction

Bis(2-chloroethyl) phosphate (BCEP) is an organophosphate compound that has garnered attention primarily as a metabolite of the widely used flame retardant, Tris(2-chloroethyl) phosphate (TCEP).[1][2] While extensive toxicological data exists for the parent compound, TCEP, the specific toxicological profile of BCEP is less well-documented. This guide provides a comprehensive overview of the known and inferred toxicological properties of BCEP, leveraging the extensive data available for TCEP to provide a robust understanding of its potential hazards. Understanding the toxicological profile of BCEP is critical for assessing the overall risk associated with TCEP exposure and for the development of safer alternative compounds.

This guide will delve into the chemical and physical properties of BCEP, its toxicokinetics with a focus on its formation from TCEP, and a detailed examination of its potential toxicological effects, including genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. Furthermore, this document provides standardized experimental protocols for assessing the toxicity of organophosphate compounds like BCEP, in accordance with internationally recognized guidelines.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to assessing its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
IUPAC Name bis(2-chloroethyl) hydrogen phosphate[3]
CAS Number 3040-56-0[3]
Molecular Formula C4H9Cl2O4P[3]
Molecular Weight 222.99 g/mol [3]
Appearance No data available
Water Solubility No data available
Log P (octanol-water partition coefficient) 0.2[3]

Toxicokinetics: The Metabolic Link to TCEP

BCEP is a primary metabolite of TCEP, formed through the hydrolytic degradation of the parent compound.[1] Therefore, the toxicokinetics of TCEP are directly relevant to understanding exposure to and the biological fate of BCEP.

Absorption, Distribution, Metabolism, and Excretion of TCEP

Studies have shown that TCEP is well absorbed and distributed in rats following oral administration.[3] The metabolic biotransformation of TCEP can lead to the formation of reactive metabolites, including BCEP, which are thought to contribute to its toxic effects.[4] The primary route of excretion for TCEP and its metabolites is through urine.[4]

The metabolic transformation of TCEP to BCEP is a critical step in its toxicological pathway. This process can influence the overall toxicity, persistence, and target organ effects of TCEP exposure. Understanding the enzymes and pathways involved in this biotransformation is essential for a complete risk assessment.[4]

Metabolic Pathway of TCEP to BCEP

The following diagram illustrates the metabolic conversion of TCEP to its primary metabolite, BCEP.

TCEP_Metabolism TCEP Tris(2-chloroethyl) phosphate (TCEP) Metabolism Hydrolysis TCEP->Metabolism BCEP This compound (BCEP) Metabolism->BCEP

Caption: Metabolic conversion of TCEP to BCEP via hydrolysis.

Toxicological Profile

Due to the limited direct toxicological data for BCEP, the following sections will primarily discuss the known toxicological effects of its parent compound, TCEP. It is plausible that BCEP contributes to or mediates some of the observed toxicities of TCEP.

Acute Toxicity

Acute oral LD50 values for TCEP in rats have been reported to be in the range of 430 to 1230 mg/kg body weight.[5]

Genotoxicity

The genotoxic potential of TCEP has been investigated in various in vitro and in vivo assays. TCEP was not mutagenic in most bacterial mutation assays.[6] However, equivocal results have been reported in some studies, particularly in the presence of metabolic activation.[6] In mammalian cells, TCEP has been shown to induce sister chromatid exchanges but not chromosomal aberrations or mutations in some studies.[5] One study reported equivocal results in an in vivo micronucleus test in Chinese hamsters.[5]

Carcinogenicity

TCEP is listed as a carcinogen on California's Proposition 65 list.[3] Studies in experimental animals provide evidence for its carcinogenicity.[6] The relevance of these findings to humans is still under investigation.

Reproductive and Developmental Toxicity

The European Union has identified TCEP as a reproductive toxicant that may pose a significant risk to fertility.[3] Studies in animals have demonstrated that TCEP can have adverse effects on the reproductive system.[7] Prepubertal exposure to TCEP in mice has been shown to disrupt the blood-testis barrier integrity and lead to abnormal testicular development.[7]

Neurotoxicity

Neurotoxic effects of TCEP have been reported in rats and hens.[5] Subchronic toxicity studies in rats indicated that TCEP administration resulted in lesions in the hippocampus region of the brain.[8] Chronic exposure to TCEP has been shown to induce brain structural and functional changes in zebrafish.[9] The mechanism of neurotoxicity may involve the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system, although TCEP is considered a weak cholinesterase inhibitor.[4]

Mechanisms of Toxicity

The toxic effects of TCEP and its metabolites, including BCEP, are likely mediated through multiple mechanisms.

Oxidative Stress and Inflammatory Responses

Exposure to TCEP has been shown to induce oxidative stress and inflammatory responses in various experimental models.[4] This occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, leading to cellular damage.[4]

Cholinesterase Inhibition

As an organophosphate, a primary mechanism of toxicity for TCEP and its metabolites is the inhibition of acetylcholinesterase (AChE). Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

The following diagram illustrates the mechanism of AChE inhibition by organophosphates.

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited With Organophosphate (OP) Inhibition ACh Acetylcholine (ACh) Receptor Cholinergic Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) Products Choline + Acetate AChE->Products Hydrolyzes ACh Receptor->AChE ACh released ACh_I Acetylcholine (ACh) Receptor_I Cholinergic Receptor ACh_I->Receptor_I Continuous Binding AChE_I Inhibited AChE OP Organophosphate (e.g., BCEP) OP->AChE_I Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Experimental Protocols for Toxicological Assessment

Standardized protocols are essential for the reliable assessment of the toxicological properties of chemicals. The following section outlines key experimental workflows based on OECD guidelines.

Acute Oral Toxicity Assessment (OECD Guideline 420, 423, 425)

This test provides information on the hazardous properties of a substance following a single oral dose.[10][11][12]

Workflow:

Acute_Oral_Toxicity start Start dose_prep Dose Preparation start->dose_prep animal_admin Animal Administration (Gavage) dose_prep->animal_admin observation Observation (14 days) - Clinical signs - Mortality - Body weight animal_admin->observation necropsy Necropsy observation->necropsy data_analysis Data Analysis (LD50 determination) necropsy->data_analysis end End data_analysis->end

Caption: Workflow for Acute Oral Toxicity Testing.

Step-by-Step Methodology:

  • Dose Preparation: The test substance is prepared at various concentrations in a suitable vehicle.[11]

  • Animal Administration: The substance is administered orally by gavage to fasted animals in a single dose.[11]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[11]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The median lethal dose (LD50) is calculated to classify the substance's acute toxicity.[10]

Subchronic Oral Toxicity Study (OECD Guideline 408)

This study provides information on the possible health hazards from repeated exposure over a 90-day period.[13][14]

Workflow:

Subchronic_Oral_Toxicity start Start dose_prep Dose Preparation start->dose_prep daily_admin Daily Administration (90 days) dose_prep->daily_admin in_life_obs In-life Observations - Clinical signs - Body weight - Food/water consumption daily_admin->in_life_obs interim_analysis Interim Analysis (e.g., blood, urine) in_life_obs->interim_analysis terminal_necropsy Terminal Necropsy & Histopathology interim_analysis->terminal_necropsy data_analysis Data Analysis (NOAEL/LOAEL determination) terminal_necropsy->data_analysis end End data_analysis->end

Caption: Workflow for a 90-Day Subchronic Oral Toxicity Study.

Step-by-Step Methodology:

  • Dose Preparation: The test substance is prepared at multiple dose levels.

  • Daily Administration: The substance is administered orally to animals daily for 90 days.

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and food/water consumption are measured regularly.

  • Interim Analyses: Blood and urine samples may be collected at specified intervals for clinical pathology.

  • Terminal Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a comprehensive necropsy and histopathological examination of organs are performed.

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Reproductive and Developmental Toxicity Screening (OECD Guideline 421)

This screening test provides initial information on the potential effects of a substance on reproduction and development.[15]

Workflow:

Repro_Dev_Toxicity start Start premating_dosing Pre-mating Dosing (Males & Females) start->premating_dosing mating Mating Period premating_dosing->mating gestation_dosing Gestation Dosing (Females) mating->gestation_dosing parturition_lactation Parturition & Lactation gestation_dosing->parturition_lactation offspring_eval Offspring Evaluation - Viability - Growth - Development parturition_lactation->offspring_eval parental_necropsy Parental Necropsy & Histopathology offspring_eval->parental_necropsy end End parental_necropsy->end

Caption: Workflow for a Reproduction/Developmental Toxicity Screening Study.

Step-by-Step Methodology:

  • Pre-mating Dosing: The test substance is administered to male and female animals for a period before mating.[15]

  • Mating: Treated animals are paired for mating.

  • Gestation and Lactation Dosing: Dosing of females continues throughout gestation and lactation.[15]

  • Offspring Evaluation: Pups are examined for viability, growth, and developmental landmarks.

  • Parental Necropsy: Parental animals are euthanized and examined for reproductive organ pathology.

In Vitro Genotoxicity Testing (e.g., Ames Test, Micronucleus Test)

These assays are used to assess the potential of a substance to induce genetic mutations or chromosomal damage.[16][17]

Workflow:

Genotoxicity_Testing start Start cell_culture Cell Culture (Bacterial or Mammalian) start->cell_culture exposure Exposure to Test Substance (with and without metabolic activation) cell_culture->exposure incubation Incubation Period exposure->incubation endpoint_measurement Endpoint Measurement (e.g., Revertant colonies, Micronuclei) incubation->endpoint_measurement data_analysis Data Analysis endpoint_measurement->data_analysis end End data_analysis->end

Caption: General Workflow for In Vitro Genotoxicity Testing.

Step-by-Step Methodology:

  • Cell Culture: Appropriate bacterial or mammalian cells are cultured.

  • Exposure: Cells are exposed to various concentrations of the test substance, with and without an external metabolic activation system (e.g., S9 mix).

  • Incubation: Cells are incubated for a specific period to allow for mutations or chromosomal damage to occur.

  • Endpoint Measurement: The specific genotoxic endpoint (e.g., bacterial revertant colonies, micronuclei formation) is measured.

  • Data Analysis: The results are analyzed to determine if the substance is genotoxic.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the AChE enzyme.[18][19][20]

Workflow:

AChE_Assay start Start reagent_prep Reagent Preparation (AChE, Substrate, DTNB) start->reagent_prep incubation Incubation of AChE with Inhibitor reagent_prep->incubation reaction_initiation Initiate Reaction with Substrate incubation->reaction_initiation colorimetric_measurement Colorimetric Measurement (412 nm) reaction_initiation->colorimetric_measurement data_analysis Data Analysis (IC50 determination) colorimetric_measurement->data_analysis end End data_analysis->end

Caption: Workflow for an Acetylcholinesterase (AChE) Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate (e.g., acetylthiocholine), and the chromogen (DTNB).[18]

  • Incubation: Incubate the AChE enzyme with various concentrations of the test compound (potential inhibitor).[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Colorimetric Measurement: Measure the absorbance of the colored product at 412 nm over time using a spectrophotometer.[18]

  • Data Analysis: Calculate the rate of reaction and determine the concentration of the inhibitor that causes 50% inhibition (IC50).

Conclusion

The toxicological profile of this compound (BCEP) is intrinsically linked to its parent compound, Tris(2-chloroethyl) phosphate (TCEP). While direct toxicity data for BCEP is limited, the extensive information available for TCEP provides a strong basis for inferring its potential hazards. The evidence suggests that exposure to TCEP, and by extension its metabolite BCEP, may pose risks for genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. The primary mechanism of toxicity for these organophosphate compounds is likely through the inhibition of acetylcholinesterase and the induction of oxidative stress.

For a definitive toxicological assessment of BCEP, further research focusing specifically on this metabolite is warranted. The standardized experimental protocols outlined in this guide, based on OECD guidelines, provide a robust framework for conducting such investigations. A thorough understanding of the toxicological profile of BCEP is crucial for accurate risk assessment and the development of safer chemical alternatives in various industrial and consumer applications.

References

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The Degradation of Bis(2-chloroethyl) Phosphate: A Technical Guide to Environmental Fate and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Environmental Burden of a Persistent Metabolite

Bis(2-chloroethyl) phosphate (BCEP) represents a significant environmental analyte, primarily recognized as a major metabolic and degradation product of the widely used organophosphate flame retardant, tris(2-chloroethyl) phosphate (TCEP). As regulatory scrutiny of TCEP and other organophosphate esters (OPEs) intensifies due to their potential for persistence, bioaccumulation, and toxicity, a thorough understanding of the environmental fate of their metabolites is paramount. This technical guide provides researchers, environmental scientists, and drug development professionals with an in-depth exploration of the degradation pathways of BCEP. We will delve into the core mechanisms of its formation and subsequent breakdown, supported by field-proven insights and detailed experimental protocols. Our focus is on the causality behind these transformations, offering a self-validating system of knowledge grounded in authoritative scientific literature.

I. The Genesis of this compound: A Legacy Pollutant's Firstborn

The story of BCEP is intrinsically linked to its parent compound, TCEP. TCEP, a high-production-volume chemical, has been extensively used as a flame retardant in a vast array of consumer and industrial products, including plastics, textiles, and electronics.[1] Its ubiquitous presence has led to widespread environmental contamination.

The primary pathway for the initial breakdown of TCEP in the environment is through microbial action. Specifically, the degradation is initiated by the hydrolytic cleavage of a phosphoester bond, a reaction catalyzed by phosphatase enzymes. This enzymatic action results in the formation of BCEP and a molecule of 2-chloroethanol.

G cluster_products Initial Degradation Products TCEP Tris(2-chloroethyl) phosphate (TCEP) BCEP This compound (BCEP) TCEP->BCEP Phosphatase-mediated hydrolysis TwoCE 2-Chloroethanol TCEP->TwoCE

This initial degradation step has been observed in various environmental matrices, most notably in sediment microcosms where microbial communities play a crucial role.[2][3]

II. Unraveling the Degradation Pathways of this compound

Once formed, BCEP is not an inert endpoint. It is subject to further degradation through both biotic and abiotic processes. The primary mechanisms involved are continued enzymatic hydrolysis and, to a lesser extent, abiotic processes such as oxidation.

A. Biotic Degradation: The Microbial Gauntlet

Microbial communities, particularly bacteria, are the primary drivers of BCEP degradation in the environment. The key pathways identified are sequential hydrolysis and potential side-chain modifications.

1. Sequential Hydrolysis:

The most prominent biotic degradation pathway for BCEP is the further enzymatic hydrolysis of its remaining phosphoester bonds. This process is a continuation of the initial breakdown of TCEP, catalyzed by microbial phosphatases. In this step, a second 2-chloroethyl group is cleaved from the BCEP molecule, yielding mono-(2-chloroethyl) phosphate (MCEP) and another molecule of 2-chloroethanol.

G cluster_products Secondary Degradation Products BCEP This compound (BCEP) MCEP Mono-(2-chloroethyl) phosphate (MCEP) BCEP->MCEP Phosphatase-mediated hydrolysis TwoCE 2-Chloroethanol BCEP->TwoCE

The final step in this hydrolytic cascade is the cleavage of the last 2-chloroethyl group from MCEP, resulting in the formation of inorganic phosphate and a third molecule of 2-chloroethanol. This complete breakdown of the organophosphate ester structure is a critical step in the detoxification and mineralization of the original contaminant.

G cluster_products Final Mineralization Products MCEP Mono-(2-chloroethyl) phosphate (MCEP) Pi Inorganic Phosphate (Pi) MCEP->Pi Phosphatase-mediated hydrolysis TwoCE 2-Chloroethanol MCEP->TwoCE

Studies have identified specific microbial communities associated with the degradation of TCEP and its metabolites. Notably, bacteria belonging to the orders Burkholderiales and Rhizobiales have been enriched in environments contaminated with TCEP, and their presence is linked to the upregulation of genes encoding for acid and alkaline phosphatases.[2][3] This provides strong evidence for the central role of these microorganisms in the hydrolytic degradation of BCEP.

2. Side-Chain Modifications:

In addition to the primary hydrolytic pathway, there is evidence of microbial modifications to the 2-chloroethyl side chains of TCEP and its metabolites. These transformations can occur concurrently with or independently of the hydrolysis of the phosphate ester bonds. Identified side-chain modifications include:

  • Hydroxylation: The replacement of a chlorine atom with a hydroxyl group, leading to the formation of hydroxylated BCEP derivatives such as bis(2-chloroethyl) 2-hydroxyethyl phosphate.[2][3]

  • Oxidation: The oxidation of the terminal carbon of a side chain to form an aldehyde or a carboxylic acid. This can result in metabolites like phosphoric bis(2-chloroethyl) (2-oxoethyl) ester and phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester.[2][3]

These side-chain modifications represent alternative detoxification pathways and contribute to the overall biotransformation of BCEP in the environment.

The comprehensive biotic degradation pathway of TCEP, leading to the formation and subsequent breakdown of BCEP, is illustrated in the following diagram:

G TCEP Tris(2-chloroethyl) phosphate (TCEP) BCEP This compound (BCEP) TCEP->BCEP Hydrolysis MCEP Mono-(2-chloroethyl) phosphate (MCEP) BCEP->MCEP Hydrolysis BCEP_OH Bis(2-chloroethyl) 2-hydroxyethyl phosphate BCEP->BCEP_OH Hydroxylation BCEP_CHO Phosphoric bis(2-chloroethyl) (2-oxoethyl) ester BCEP->BCEP_CHO Oxidation Pi Inorganic Phosphate MCEP->Pi Hydrolysis BCEP_COOH Phosphoric acid bis(2-chloroethyl) (carboxymethyl) ester BCEP_CHO->BCEP_COOH Oxidation

B. Abiotic Degradation: The Role of Environmental Chemistry

While microbial activity is the dominant force in BCEP degradation, abiotic processes can also contribute to its transformation, particularly advanced oxidation processes (AOPs). AOPs involve the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic contaminants.[4]

Studies on the degradation of TCEP using AOPs like the UV/Fenton system have shown that the primary points of attack are the P-O and C-Cl bonds.[5] This suggests that BCEP would also be susceptible to degradation by hydroxyl radicals, leading to the cleavage of both the phosphate ester and the chloroethyl side chains. The final products of such abiotic degradation are expected to be inorganic phosphate, chloride ions, carbon dioxide, and water.[6]

It is important to note that the environmental relevance of AOPs for BCEP degradation is context-dependent, being more significant in engineered treatment systems or sunlit surface waters where the conditions for generating reactive oxygen species are favorable.

III. Quantitative Analysis of this compound Degradation: A Methodological Framework

To investigate the degradation of BCEP in environmental or laboratory settings, a robust analytical methodology is essential. The following provides a comprehensive framework for a typical degradation study, from experimental design to sample analysis.

A. Experimental Design for Degradation Studies

A well-designed experiment is crucial for obtaining meaningful data on BCEP degradation kinetics and pathways.

Table 1: Key Parameters for BCEP Degradation Studies

ParameterRecommended Conditions & ConsiderationsRationale
Matrix - Environmental samples (e.g., soil, sediment, water) - Laboratory microcosms with specific microbial inocula - Sterile buffer solutions for abiotic studiesTo simulate relevant environmental conditions or isolate specific degradation mechanisms.
BCEP Concentration Environmentally relevant concentrations (ng/L to µg/L) or higher concentrations for metabolite identification.To ensure the observed degradation is relevant to real-world scenarios and to generate sufficient quantities of metabolites for analysis.
Incubation Conditions - Temperature: 20-30°C for mesophilic microbes - pH: 6-8 for most environmental systems - Aerobic or anaerobic conditionsTo mimic specific environmental niches and understand the influence of these parameters on degradation rates.
Sampling Time Points A time course study with multiple sampling points (e.g., 0, 1, 3, 7, 14, 28 days).To establish degradation kinetics and observe the formation and decline of intermediate products.
Controls - Sterile controls (autoclaved or poisoned) - Abiotic controls (without microbial inoculum)To differentiate between biotic and abiotic degradation and to account for any non-biological losses.
B. Sample Preparation and Extraction

Proper sample preparation is critical for the accurate quantification of BCEP and its degradation products.

Experimental Protocol: Solid Phase Extraction (SPE) of BCEP and Metabolites from Aqueous Samples

  • Sample Filtration: Filter the aqueous sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., Oasis WAX) with methanol followed by deionized water.[7]

  • Sample Loading: Load the filtered aqueous sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with deionized water to remove interfering salts and polar compounds.

  • Elution: Elute the retained analytes (BCEP and its acidic metabolites) with an appropriate solvent, such as methanol containing a small percentage of a weak acid (e.g., formic acid).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for instrumental analysis.

C. Instrumental Analysis

The primary analytical techniques for the quantification of BCEP and its metabolites are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For BCEP and its less polar metabolites, derivatization may be necessary to improve their volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis of BCEP

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Splitless injection of the derivatized or underivatized sample extract.

  • Oven Program: A temperature gradient program to separate the analytes of interest.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[8]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is particularly well-suited for the analysis of polar and non-volatile compounds, making it the preferred method for the direct analysis of BCEP and its more polar, acidic metabolites without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis of BCEP and its Metabolites

  • Instrument: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium acetate to improve ionization.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for organophosphate metabolites.[7]

  • Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of BCEP and its expected degradation products.[6]

G start Aqueous Sample filtration Filtration (0.45 µm) start->filtration spe Solid Phase Extraction (WAX) filtration->spe elution Elution spe->elution concentration Concentration elution->concentration analysis LC-MS/MS or GC-MS Analysis concentration->analysis

IV. Concluding Remarks and Future Research Directions

The degradation of this compound is a complex process primarily driven by microbial activity in the environment. The initial formation of BCEP from its parent compound, TCEP, through phosphatase-mediated hydrolysis is well-established. Subsequent degradation of BCEP likely proceeds through a continuation of this hydrolytic cleavage of the remaining phosphate ester bonds, ultimately leading to the formation of inorganic phosphate. Concurrently, microbial enzymes can modify the 2-chloroethyl side chains through hydroxylation and oxidation, creating a diverse array of transformation products.

While significant progress has been made in elucidating these pathways, several knowledge gaps remain. Further research is needed to:

  • Isolate and characterize specific microorganisms and enzymes capable of the complete mineralization of BCEP.

  • Elucidate the detailed degradation pathways of the side-chain modified metabolites.

  • Assess the environmental persistence and potential toxicity of the various BCEP degradation products.

  • Develop more comprehensive analytical methods for the simultaneous quantification of a wider range of TCEP and BCEP metabolites in complex environmental matrices.

A deeper understanding of the complete degradation cascade of BCEP is essential for accurate environmental risk assessment and the development of effective remediation strategies for sites contaminated with organophosphate flame retardants. This guide serves as a foundational resource to support these critical research endeavors.

V. References

  • Ding, J., et al. (2020). Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. Environmental Science & Technology, 54(9), 5477-5486. [Link]

  • Van den Eede, N., et al. (2011). Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry. Journal of Chromatography A, 1218(23), 3632-3638. [Link]

  • Ding, J., et al. (2020). Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. Request PDF. [Link]

  • Chen, M., et al. (2016). Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). Journal of Chromatography B, 1014, 51-58. [Link]

  • Ding, J., et al. (2020). Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. PubMed. [Link]

  • Wang, J., et al. (2021). Degradation of Tris (2-Chloroethyl) Phosphate via UV/Fe(III) Photocatalysis: Kinetics, Products, and Toxicity Assessment. Semantic Scholar. [Link]

  • Lee, J., Ok, H., & Hong, Y. (n.d.). Quantitative Determination of Nine Type of Organophosphate Flame Retardant (OPFR) Metabolites in Human Urine. Shimadzu. [Link]

  • Van den Eede, N., et al. (2011). Analysis of organophosphate flame retardant diester metabolites in human urine by liquid chromatography electrospray ionisation tandem mass spectrometry. Request PDF. [Link]

  • Li, Y., et al. (2018). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction]. Se Pu, 36(9), 920-925. [Link]

  • Wang, Z., et al. (2024). Synergistic degradation of Tris (2-Chloroethyl) Phosphate (TCEP) by US/Fenton system: Experimental, DFT calculation and toxicity evaluation. Environmental Science and Pollution Research, 31(27), 39120-39137. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Tris(2-chloroethyl) Phosphate. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. International Agency for Research on Cancer. [Link]

  • Xu, X., et al. (2017). Oxidation of Tris (2-chloroethyl) phosphate in aqueous solution by UV-activated peroxymonosulfate: Kinetics, water matrix effects, degradation products and reaction pathways. Chemosphere, 185, 1075-1083. [Link]

  • Li, Y., et al. (2018). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction]. Request PDF. [Link]

  • Xu, X., et al. (2017). Oxidation of Tris (2-chloroethyl) phosphate in aqueous solution by UV-activated peroxymonosulfate: Kinetics, water matrix effects, degradation products and reaction pathways. Request PDF. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Tris(2-chloroethyl) Phosphate. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. International Agency for Research on Cancer. [Link]

  • Regnery, J., & Korte, E. (2010). Determination of Organophosphates in Lake Water. Agilent. [Link]

  • Wang, Y., et al. (2018). Degradation of tri(2-chloroethyl)phosphate by a microwave enhanced heterogeneous Fenton process using iron oxide containing waste. RSC Advances, 8(30), 16863-16871. [Link]

  • D'Agostino, P. A., & Hancock, J. R. (2000). Trace determination of isopropyl methylphosphonofluoridate (GB) and bis (2-chloroethyl) sulfide (HD) in chemical neutralization solutions by gas chromatography-mass spectrometry. Journal of Chromatography A, 896(1-2), 291-299. [Link]

  • Hong, S. B., & Raushel, F. M. (1996). SYNTHESIS AND ENZYMATIC HYDROLYSIS OF A LIGHT-EMITTING SUBSTRATE FOR PHOSPHOTRIESTERASE. Chemistry & biology, 3(4), 2705-2708. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJTSRD, 7(4), 1162-1167. [Link]

  • PubChem. (n.d.). Bis(2-chloroethyl) 2-hydroxyethyl phosphate. PubChem. [Link]

  • Adamska, A., et al. (2021). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Molecules, 26(16), 4956. [Link]

  • Ye, X., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 193, 1005-1011. [Link]

  • Delpivo, C., et al. (2019). Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 170, 333-341. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 248-253. [Link]

  • Indian Academy of Sciences. (2007). Hydrolytic cleavage of bis(p-nitrophenyl) phosphate by Schiff base Mn. Journal of Chemical Sciences, 119(5), 455-460. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). Tris(2-chloroethyl) Phosphate. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. International Agency for Research on Cancer. [Link]

Sources

An In-depth Technical Guide to Bis(2-chloroethyl) hydrogen phosphate: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl) hydrogen phosphate is a dialkyl phosphate ester of significant interest due to its structural relationship to both widely used industrial chemicals and potent alkylating agents employed in chemotherapy.[1] As a primary metabolite of the flame retardant Tris(2-chloroethyl) phosphate (TCEP), its environmental and toxicological profiles are of considerable concern. Furthermore, the bis(2-chloroethyl) motif is a key pharmacophore in nitrogen mustard-based anticancer drugs, suggesting the potential of Bis(2-chloroethyl) hydrogen phosphate and its derivatives as intermediates or prodrugs in pharmaceutical development.

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(2-chloroethyl) hydrogen phosphate, detailed protocols for its synthesis and purification, and robust analytical methodologies for its characterization and quantification. The information presented herein is intended to equip researchers and professionals in the fields of chemistry, toxicology, and drug development with the foundational knowledge required to work with this important compound.

Physicochemical Properties

Bis(2-chloroethyl) hydrogen phosphate is a colorless to pale yellow substance. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₉Cl₂O₄P[1]
Molecular Weight 222.99 g/mol [1]
CAS Number 3040-56-0[1]
IUPAC Name bis(2-chloroethyl) hydrogen phosphate[1]
Synonyms Di-2-chloroethyl phosphate, Bis(β-chloroethyl) phosphoric acid[1]
XLogP3 0.2[1]
Topological Polar Surface Area 55.8 Ų[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4

Synthesis and Purification

The synthesis of Bis(2-chloroethyl) hydrogen phosphate can be achieved through the controlled reaction of phosphorus oxychloride with 2-chloroethanol. This method is analogous to the industrial synthesis of other organophosphate esters.[2]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Bis(2-chloroethyl) hydrogen phosphate.

SynthesisWorkflow Reactants Phosphorus oxychloride + 2-Chloroethanol Reaction Reaction in Inert Solvent Reactants->Reaction Quenching Reaction Quenching (e.g., with water/ice) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Bis(2-chloroethyl) hydrogen phosphate Purification->Product

Caption: General workflow for the synthesis of Bis(2-chloroethyl) hydrogen phosphate.

Detailed Experimental Protocol: Synthesis

Materials:

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • 2-Chloroethanol (ClCH₂CH₂OH), anhydrous

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Triethylamine (Et₃N), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and 2-chloroethanol (2.2 equivalents). The flask is cooled to 0 °C in an ice bath.

  • Addition of Phosphorus Oxychloride: Phosphorus oxychloride (1.0 equivalent) is dissolved in anhydrous DCM and added dropwise to the stirred solution of 2-chloroethanol via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of deionized water. The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed successively with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol

The crude Bis(2-chloroethyl) hydrogen phosphate is purified by column chromatography on silica gel.

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Preparation: A slurry of silica gel in hexane is packed into a chromatography column.

  • Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection: Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined.

  • Solvent Removal: The solvent is removed from the combined fractions under reduced pressure to yield purified Bis(2-chloroethyl) hydrogen phosphate.

Analytical Characterization

The structure and purity of Bis(2-chloroethyl) hydrogen phosphate can be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic multiplets for the methylene groups of the 2-chloroethyl moieties.

    • ¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbons in the 2-chloroethyl group.

    • ³¹P NMR: The phosphorus NMR spectrum will exhibit a single resonance characteristic of a phosphate ester.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. PubChem provides some mass spectrometry data, including LC-MS results.[1]

Chromatographic Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation, identification, and quantification of Bis(2-chloroethyl) hydrogen phosphate.

GCMS_Workflow Sample Sample Preparation (Extraction/Derivatization) Injection GC Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection (MS) Ionization->Detection Analysis Data Analysis Detection->Analysis DrugDev BCEP Bis(2-chloroethyl) hydrogen phosphate Precursor Potential Precursor/ Intermediate BCEP->Precursor Phosphoramidate Phosphoramidate Mustards (Prodrugs) Precursor->Phosphoramidate Activation Metabolic Activation (e.g., in tumor microenvironment) Phosphoramidate->Activation ActiveAgent Active Alkylating Agent Activation->ActiveAgent DNA DNA ActiveAgent->DNA Alkylation Crosslinking DNA Cross-linking DNA->Crosslinking Apoptosis Apoptosis in Cancer Cells Crosslinking->Apoptosis

Caption: Potential role of Bis(2-chloroethyl) hydrogen phosphate in the development of phosphoramidate mustard prodrugs.

Toxicological Profile

As a metabolite of TCEP, Bis(2-chloroethyl) hydrogen phosphate is part of a class of organophosphate esters that have garnered attention for their potential adverse health effects. While specific toxicological data for Bis(2-chloroethyl) hydrogen phosphate is limited, the general toxicity of organophosphate esters is well-documented.

The primary mechanism of acute toxicity for many organophosphates is the inhibition of acetylcholinesterase, an enzyme critical for nerve function. [3]However, the toxicological concerns for many organophosphate flame retardants, including TCEP, extend to potential carcinogenicity, neurotoxicity, and reproductive and developmental toxicity. [4][5] Given its structure as an alkylating agent, there is a plausible basis for concern regarding the genotoxicity and cytotoxicity of Bis(2-chloroethyl) hydrogen phosphate. The chloroethyl groups can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then alkylate nucleophilic sites on biomolecules, including DNA. While direct in vitro cytotoxicity data for this specific compound is not readily available in the reviewed literature, studies on related bis-chloroethylating agents have demonstrated significant cytotoxicity, often enhanced in acidic microenvironments characteristic of tumors. [6] Researchers and professionals handling this compound should exercise caution and adhere to appropriate safety protocols, including the use of personal protective equipment and working in a well-ventilated area.

Conclusion

Bis(2-chloroethyl) hydrogen phosphate is a multifaceted compound with relevance in environmental science, toxicology, and medicinal chemistry. Its role as a metabolite of a common flame retardant necessitates a thorough understanding of its environmental fate and toxicological properties. For drug development professionals, its structural features present opportunities for the design of novel anticancer prodrugs. The synthetic and analytical protocols detailed in this guide provide a solid foundation for further research and development involving this intriguing molecule.

References

  • A comprehensive and quantitative comparison of organophosphate esters: Characteristics, applications, environmental occurrence, toxicity, and health risks. (2024). Sci-Hub.
  • A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment. (2025).
  • Organophosphate Toxicity: Practice Essentials, Background, P
  • Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health? (n.d.). PMC - NIH.
  • Optimizing reaction conditions for the synthesis of N,N-Bis(2-chloroethyl)phosphoramidic dichloride. (2025). Benchchem.
  • Organophosphorus Esters | 8 | Chromatographic Analysis of Environmenta. (1998). Taylor & Francis eBooks.
  • Simultaneous accelerated solvent extraction and purification for the determination of 13 organophosphate esters in soils by gas chromatography-tandem mass spectrometry. (n.d.). PubMed.
  • N-PHOSPHORYLATED NITROGEN MUSTARDS; PREPARATION OF 2-CHLOROETHYL- AND BIS(2-CHLOROETHYL)-AMIDES WITH THE BENZODIAZAPHOSPHORINONE RING SYSTEM. (1997). Sci-Hub.
  • (Open Access) Hydrogen ion-mediated enhancement of cytotoxicity of bis-chloroethylating drugs in rat mammary carcinoma cells in vitro. (1989). SciSpace.
  • Bis(2-chloroethyl) phosphate | C4H9Cl2O4P | CID 76438. (n.d.). PubChem.
  • Hydrolysis of bis-(2-chloroethyl)
  • Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. (n.d.).
  • (PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. (n.d.).
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The Unseen Metabolite: A Technical Guide to Bis(2-chloroethyl) Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of organophosphorus chemistry, certain molecules gain prominence not through their direct application, but through their emergence as critical metabolites of widely used industrial chemicals. Bis(2-chloroethyl) phosphate (BCEP) is a paradigm of such a compound. While its parent compound, tris(2-chloroethyl) phosphate (TCEP), has a long history as a flame retardant and plasticizer, BCEP has garnered significant attention within the scientific community as a key biomarker of exposure and a potential contributor to the toxicological profile of TCEP. This guide provides an in-depth exploration of BCEP, from its historical context and synthesis to its analytical detection and toxicological significance, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery: A Tale of a Metabolite

The history of this compound is inextricably linked to that of its precursor, tris(2-chloroethyl) phosphate (TCEP). TCEP was developed in the mid-20th century as part of a broader class of organophosphate flame retardants (OPFRs) designed to reduce the flammability of polymers like polyurethanes, polyester resins, and polyacrylates.[1][2] These compounds were initially considered safer alternatives to brominated flame retardants.[3]

The "discovery" of BCEP was not a singular event but rather an outcome of toxicological and environmental fate studies of TCEP. As researchers investigated the metabolism of TCEP in biological systems and its degradation in the environment, BCEP was consistently identified as a major breakdown product.[4][5] It is formed through the hydrolytic cleavage of one of the 2-chloroethyl ester linkages of TCEP. This metabolic conversion is a critical aspect of TCEP's toxicokinetics, as the formation of diester phosphates like BCEP can influence the overall toxicity and persistence of the parent compound. Today, BCEP is widely recognized as a primary urinary biomarker for assessing human exposure to TCEP.[1][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of BCEP is fundamental for developing analytical methods and understanding its environmental and biological behavior.

PropertyValueSource
Molecular Formula C₄H₉Cl₂O₄P[7][8]
Molecular Weight 222.99 g/mol [7]
CAS Number 3040-56-0[7]
Appearance Not specified (likely a liquid or solid)
Calculated LogP 0.2[7]
IUPAC Name bis(2-chloroethyl) hydrogen phosphate[7]

Synthesis of this compound

While BCEP is primarily encountered as a metabolite, its de novo synthesis is essential for producing analytical standards and conducting toxicological studies. A logical and established method for synthesizing dialkyl phosphates is through the reaction of phosphorus oxychloride with the corresponding alcohol.

Reaction Principle

The synthesis involves the controlled reaction of phosphorus oxychloride (POCl₃) with two equivalents of 2-chloroethanol in the presence of a base, typically a tertiary amine like triethylamine, to scavenge the hydrochloric acid byproduct. The resulting intermediate is then hydrolyzed to yield this compound.[9]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Phosphorus oxychloride (POCl₃)

  • 2-Chloroethanol

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether or toluene

  • Distilled water

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Initial Reaction: Dissolve phosphorus oxychloride (1.0 eq) in anhydrous diethyl ether in the flask and cool the mixture to 0°C using an ice bath.

  • Addition of Alcohol and Base: Prepare a solution of 2-chloroethanol (2.0 eq) and triethylamine (2.0 eq) in anhydrous diethyl ether. Add this solution dropwise to the cooled phosphorus oxychloride solution with vigorous stirring, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.

  • Hydrolysis: Cool the reaction mixture back to 0°C and slowly add distilled water to hydrolyze the remaining P-Cl bond.

  • Workup: Filter the mixture to remove the triethylamine hydrochloride precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography if necessary.

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} }

Caption: Synthetic workflow for this compound.

Analytical Methodologies for Detection and Quantification

The detection of BCEP is crucial for biomonitoring studies of TCEP exposure. The primary analytical technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Sample Preparation: Solid Phase Extraction (SPE)

Urinary BCEP is typically extracted and concentrated using solid-phase extraction.

Protocol: SPE of BCEP from Urine

  • Sample Pre-treatment: Centrifuge a urine sample (e.g., 1-2 mL) to remove particulates.

  • Enzymatic Deconjugation: To a portion of the supernatant, add a β-glucuronidase/arylsulfatase solution to hydrolyze any conjugated metabolites. Incubate at 37°C for at least 4 hours.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge sequentially with methanol and water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution: Elute BCEP from the cartridge using an appropriate solvent, such as methanol containing a small percentage of formic acid or ammonia.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.

  • Flow Rate: Typical for the column dimensions (e.g., 0.2-0.5 mL/min).

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI in negative mode is typically used for phosphate analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for BCEP and its isotopically labeled internal standard are monitored. For BCEP (m/z 221), common product ions might be monitored.

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} }

Caption: Analytical workflow for BCEP detection in urine.

Toxicological Significance and Mechanism of Action

The toxicology of BCEP is primarily considered in the context of its parent compound, TCEP. TCEP has been shown to exhibit neurotoxic, immunotoxic, and carcinogenic effects in animal studies.[10][11]

Role as a Metabolite of TCEP

The biotransformation of TCEP to BCEP is a key step in its detoxification and elimination pathway.[4] However, the formation of BCEP does not necessarily render the compound inert. As a dialkyl phosphate, BCEP is more polar than TCEP, which facilitates its urinary excretion. The presence of the bis(2-chloroethyl) moiety is structurally reminiscent of nitrogen mustards, a class of alkylating agents known for their cytotoxicity, although the reactivity of the phosphate ester is different.

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} }

Caption: Metabolic pathway of TCEP to BCEP.

Potential for Direct Toxicity

While comprehensive toxicological data specifically for BCEP are limited, some studies on related organophosphate compounds suggest potential mechanisms of toxicity. For instance, some organophosphates can induce oxidative stress. A study on a related compound, 2,2-bis(chloromethyl) trimethylene bis[this compound] (V6), showed that its toxicity to HeLa cells was significantly enhanced in the presence of nanopolystyrene particles, with the mechanism attributed to increased intracellular reactive oxygen species (ROS) production.[12] This suggests that the toxic potential of BCEP could be influenced by co-exposure to other environmental factors.

Further research is warranted to fully elucidate the specific toxicological profile of BCEP, including its potential for genotoxicity, endocrine disruption, and other adverse health effects, independent of its role as a TCEP metabolite.

Conclusion and Future Perspectives

This compound serves as a compelling example of a molecule whose scientific importance is derived from its role as a metabolite of a high-production-volume chemical. As the primary urinary biomarker for TCEP, the accurate detection and quantification of BCEP are indispensable for assessing human exposure and conducting epidemiological studies. While its history is tied to TCEP, the need for pure BCEP analytical standards has necessitated the development of reliable synthetic routes.

Future research should focus on delineating the intrinsic toxicological properties of BCEP to better understand its contribution to the adverse health effects associated with TCEP exposure. Investigating potential synergistic toxicities with other environmental contaminants, as suggested by preliminary studies on related compounds, will also be a critical area of exploration. A deeper understanding of BCEP will ultimately enhance our ability to evaluate the risks posed by organophosphate flame retardants and inform regulatory decisions to protect human health.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link][7]

  • IARC. Tris(2-chloroethyl) Phosphate. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 48. Lyon, France: International Agency for Research on Cancer; 1990. [Link][13]

  • IARC. Tris(2-Chloroethyl) Phosphate. In: Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, No. 48. Lyon, France; 1990. [Link][14]

  • Yao Y, et al. Enhanced toxicity of 2,2-bis(chloromethyl) trimethylene bis[this compound] (V6) by nanopolystyrene particles towards HeLa cells. Nanotoxicology. 2021. [Link][12]

  • Wang Y, et al. Effects of tris(2-chloroethyl)phosphate on hyperuricemia revealed by network toxicology and in vitro experimental validation. Toxicol Mech Methods. 2023. [Link][15]

  • An J, et al. Urinary Metabolites of Organophosphate Flame Retardants in China: Health Risk From tris(2-chloroethyl) Phosphate (TCEP) Exposure. Environ Int. 2019. [Link][6]

  • Kowalski B, et al. Changes in Human Erythrocyte Exposed to Organophosphate Flame Retardants: Tris(2-chloroethyl) Phosphate and Tris(1-chloro-2-propyl) Phosphate. Int J Mol Sci. 2021. [Link][10]

  • Google Patents. Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. [16]

  • MDPI. Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. [Link]

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  • NIST. Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate. [Link][19]

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A Technical Guide for the Preliminary Investigation of Bis(2-chloroethyl) Phosphate (BCEP) in Aquatic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(2-chloroethyl) phosphate (BCEP) is a principal degradation product of the widely used organophosphate flame retardant (OPFR), Tris(2-chloroethyl) phosphate (TCEP). As TCEP is phased out or regulated due to environmental and health concerns, understanding the fate, prevalence, and impact of its persistent metabolites like BCEP in aquatic ecosystems is of paramount importance. This guide provides researchers and environmental scientists with a comprehensive framework for the preliminary investigation of BCEP. It covers the compound's origins and properties, ecotoxicological significance, and detailed, field-proven methodologies for sample collection, preparation, and instrumental analysis, with a focus on ensuring data integrity and reliability.

Introduction: The Legacy of TCEP and the Emergence of BCEP

For decades, Tris(2-chloroethyl) phosphate (TCEP) has been extensively used as a flame retardant and plasticizer in a vast array of consumer and industrial products, including polyurethane foams, textiles, and electronics.[1] Due to its additive nature—not being chemically bound to the polymer matrix—TCEP readily leaches into the environment, leading to its ubiquitous presence in surface waters, groundwater, and even drinking water.[1][2][3]

Growing evidence has highlighted the adverse effects of TCEP, including potential neurotoxicity, reproductive toxicity, and endocrine-disrupting properties in aquatic organisms.[2][4][5] This has led to increased regulatory scrutiny and a shift towards alternative flame retardants. However, the environmental legacy of TCEP persists through its degradation products. BCEP is a major metabolite formed through the hydrolytic cleavage of one of TCEP's phosphoester bonds.[6][7] This transformation can occur through abiotic hydrolysis, microbial degradation in sediments, or reactions with reduced sulfur species in anoxic waters.[6][8][9]

Given that BCEP retains a similar chemical backbone to its parent compound, its potential for persistence and biological activity warrants dedicated investigation. A preliminary study of BCEP is the critical first step in assessing its environmental risk and understanding the long-term impact of TCEP contamination.

Physicochemical Profile: BCEP vs. TCEP

Understanding the chemical and physical properties of BCEP is fundamental to designing effective analytical strategies and predicting its environmental behavior. The key difference from its parent compound, TCEP, is the presence of a hydroxyl group on the phosphate moiety, which significantly increases its polarity and water solubility.

PropertyThis compound (BCEP)Tris(2-chloroethyl) phosphate (TCEP)Rationale for Investigation
Molecular Formula C₄H₉Cl₂O₄P[10]C₆H₁₂Cl₃O₄P[11]The loss of a chloroethyl group alters the compound's interaction with environmental matrices.
Molecular Weight 222.99 g/mol [10]285.49 g/mol Affects mass spectrometric analysis and transport properties.
Water Solubility Higher than TCEP (predicted)>7000 µg/L (7 g/L)[2][5]Increased polarity suggests BCEP is less likely to adsorb to sediment and more mobile in aquatic systems.
LogP (Octanol-Water Partition Coefficient) 0.2 (Computed)[10]~1.5 - 2.59 (Experimental)Lower LogP indicates lower potential for bioaccumulation in fatty tissues compared to TCEP.

Environmental Fate and Transformation

BCEP is not typically manufactured for commercial use; its presence in the environment is almost exclusively as a transformation product of TCEP.[6] The primary pathways for its formation in aquatic systems are crucial to identifying potential hotspots and understanding its persistence.

  • Hydrolysis: TCEP can undergo abiotic or microbially-mediated hydrolysis, where a water molecule cleaves one of the ester bonds, releasing a 2-chloroethanol molecule and forming BCEP.[6]

  • Reductive Dechlorination & Oxidation: In anoxic sediments, microbial communities can degrade TCEP through complex pathways, including hydrolytic dechlorination and oxidation, which also yield BCEP and other metabolites.[6]

  • Reaction with Reduced Sulfur: In coastal or estuarine environments with anoxic zones, TCEP can react with reduced sulfur species like bisulfide (HS⁻) and polysulfides (Sₙ²⁻), with BCEP being a major product of these reactions.[8][9]

TCEP_Degradation cluster_pathways Degradation Pathways TCEP Tris(2-chloroethyl) phosphate (TCEP) BCEP This compound (BCEP) TCEP->BCEP - C₂H₄Cl MCEP Mono(2-chloroethyl) phosphate (MCEP) BCEP->MCEP - C₂H₄Cl PO4 Inorganic Phosphate MCEP->PO4 - C₂H₄Cl Hydrolysis Hydrolysis Hydrolysis->TCEP Microbial Action Microbial Action Microbial Action->TCEP Sulfur Species Reaction Sulfur Species Reaction Sulfur Species Reaction->TCEP

Fig 1. Primary degradation pathway of TCEP to BCEP and subsequent products.

Ecotoxicological Significance: An Inherited Concern

While comprehensive toxicological data for BCEP is limited, the well-documented effects of its parent compound, TCEP, provide a strong basis for concern. The principle of "parent-to-product" toxicity suggests that metabolites can retain or, in some cases, exhibit greater toxicity than the original compound. TCEP exposure has been linked to a range of adverse outcomes in aquatic life.

OrganismEffect of TCEP ExposureConcentration / DurationReference
Zebrafish (Danio rerio)Neurotoxicity, locomotor deficits2,500 µg/L for 120 h[2]
Zebrafish (Danio rerio)Reproductive toxicity, altered hormones100-1500 µg/L for 28 days[4]
Daphnia magna Developmental and reproduction toxicity940 ng/L for 62 days[2]
Protozoan (T. thermophila)Decreased cell viability and population0.044 mg/L (44 µg/L) for 5 days[2][12]

Rationale for Investigation: The high water solubility and mobility of BCEP, combined with the known biological activity of its parent compound, create a compelling case for investigating its occurrence and potential impact. Preliminary investigations are necessary to determine if BCEP is present at concentrations that could pose a risk to sensitive aquatic species.

Analytical Methodology: A Step-by-Step Protocol

The accurate quantification of BCEP in complex aqueous matrices requires a robust analytical workflow, from sample collection to instrumental analysis. Due to its high polarity and low environmental concentrations, the preferred method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity without the need for derivatization.

Part A: Sample Collection and Preparation

Causality: The primary challenge is to isolate and concentrate the polar BCEP analyte from a large volume of water, removing interfering matrix components like salts and organic matter. Solid-Phase Extraction (SPE) is the gold standard for this purpose. A functionalized polymer sorbent is chosen for its ability to retain polar to medium-polar compounds.[13]

Protocol 1: Water Sampling and Solid-Phase Extraction (SPE)
  • Sample Collection:

    • Collect 1 L of water in an amber glass bottle to prevent photodegradation.

    • If immediate extraction is not possible, store samples at ≤6 °C and protect from light. Samples should be filtered and extracted within 14 days of collection.[14]

    • Add a surrogate standard (e.g., a deuterated analog of BCEP or a related organophosphate) to the sample to monitor extraction efficiency.

  • Filtration:

    • Vacuum filter the sample through a 0.45-µm glass fiber filter to remove suspended solids, which can clog the SPE cartridge.[14]

  • SPE Cartridge Conditioning:

    • Use a polymeric SPE cartridge (e.g., 500 mg, 6 mL) suitable for polar analytes, such as a styrene-divinylbenzene polymer.[13]

    • Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of organic-free reagent water. Do not allow the cartridge to go dry.

    • Expert Insight: Proper conditioning solvates the sorbent phase, ensuring optimal interaction with the analyte. Skipping this step leads to poor and inconsistent recoveries.

  • Sample Loading:

    • Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • Expert Insight: A controlled, slow flow rate is critical for ensuring sufficient residence time for the analyte to adsorb onto the sorbent.

  • Washing (Interference Removal):

    • After loading, wash the cartridge with 10 mL of organic-free reagent water to remove salts and other highly polar interferences that were not retained.

    • Dry the cartridge thoroughly under vacuum for at least 30 minutes to remove residual water, which can interfere with the subsequent elution and analysis.

  • Elution:

    • Elute the retained analytes by passing 10 mL of a suitable organic solvent (e.g., ethyl acetate or methanol) through the cartridge.

    • Collect the eluate in a clean glass tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature of ~35-40 °C.

    • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[15]

    • Add an internal standard (if not added previously) to correct for instrument variability.

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow Start 1. Collect 1L Water Sample Filter 2. Filter (0.45 µm) Start->Filter Condition 3. Condition SPE Cartridge (Methanol, Water) Filter->Condition Load 4. Load Sample onto Cartridge Condition->Load Wash 5. Wash Cartridge (Reagent Water) Load->Wash Dry 6. Dry Cartridge (Vacuum) Wash->Dry Elute 7. Elute BCEP (Organic Solvent) Dry->Elute Concentrate 8. Concentrate Eluate (N₂) Elute->Concentrate Reconstitute 9. Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze 10. Analyze via LC-MS/MS Reconstitute->Analyze

Fig 2. Experimental workflow for the extraction and concentration of BCEP.
Part B: Instrumental Analysis via LC-MS/MS

Causality: BCEP is a polar and non-volatile compound, making it an ideal candidate for Liquid Chromatography-Electrospray Ionization (LC-ESI). Tandem Mass Spectrometry (MS/MS) is essential for achieving the low detection limits required for environmental analysis and for providing unequivocal identification through the monitoring of specific precursor-to-product ion transitions.

Protocol 2: LC-MS/MS Analysis
  • Instrumentation:

    • A High-Performance or Ultra-High-Performance Liquid Chromatography (HPLC or UHPLC) system coupled to a triple quadrupole mass spectrometer.[15]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a robust choice for separating BCEP from other OPFRs and metabolites.[15]

    • Mobile Phase: Gradient elution is used to effectively separate compounds with varying polarities.

      • A: Water with 0.1% formic acid

      • B: Acetonitrile or Methanol with 0.1% formic acid[15]

    • Expert Insight: The formic acid acidifies the mobile phase, promoting the protonation of BCEP ([M+H]⁺ or [M-H]⁻) in the ESI source, which is crucial for sensitive detection.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), operated in either positive or negative mode. Initial experiments should be run to determine which mode provides better sensitivity for BCEP. Negative mode is often effective for phosphate compounds.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM). This highly selective mode involves isolating the BCEP precursor ion, fragmenting it, and then monitoring for a specific, characteristic product ion. This process filters out background noise, dramatically increasing sensitivity and specificity.[16]

    • Parameter Optimization: The specific MRM transitions and collision energies must be optimized by infusing a pure BCEP standard into the mass spectrometer.

ParameterExample ValueRationale
Ionization Mode ESI NegativePhosphate group is readily deprotonated to form [M-H]⁻.
Precursor Ion (Q1) m/z 221.0Corresponds to the deprotonated molecular ion of BCEP [M-H]⁻.[10]
Product Ion (Q3) m/z 125.0 / 99.0Characteristic fragments resulting from the collision-induced dissociation of the precursor ion.
Collision Energy 10-25 eV (Optimize)The energy required to produce the desired product ions efficiently.
Dwell Time 50-100 msThe time spent acquiring data for each MRM transition.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by analyzing a method blank, a laboratory control spike (LCS), a matrix spike, and a matrix spike duplicate with each batch of samples. The recovery of the surrogate standard in every sample and the recovery of the analyte in the LCS and matrix spike samples must fall within established acceptance criteria (e.g., 70-130%) to validate the results.

Conclusion and Future Directions

The preliminary investigation of this compound is a critical step toward understanding the full environmental impact of organophosphate flame retardants. As the primary degradation product of the ubiquitous contaminant TCEP, BCEP's higher polarity and persistence may lead to its widespread distribution in aquatic systems. The methodologies outlined in this guide, centered on Solid-Phase Extraction followed by LC-MS/MS analysis, provide a robust and sensitive framework for its reliable quantification.

Future research should focus on expanding the geographic scope of BCEP monitoring, investigating its presence in biota, and conducting dedicated toxicological studies to determine its specific effects on aquatic organisms. This data is essential for developing accurate environmental risk assessments and informing future regulatory decisions regarding the legacy of TCEP contamination.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76438, this compound. Retrieved from [Link].

  • Ataman Kimya. TCEP = TRIS(2-CHLOROETHYL) PHOSPHATE. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85527017, Bis(2-chloroethyl) ethyl phosphate. Retrieved from [Link].

  • Qiao, Y., Liu, D., Feng, C., Liu, N., Wang, J., & Yan, Z. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Frontiers in Environmental Science. Retrieved from [Link].

  • Chen, S., et al. (2020). Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. Environmental Science & Technology. Retrieved from [Link].

  • ResearchGate. Investigation of Ultrasonically Induced Degradation of Tris(2-chloroethyl) Phosphate in Water. Retrieved from [Link].

  • International Agency for Research on Cancer. (1990). Tris(2-Chloroethyl) Phosphate. In Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Lyon: IARC. Retrieved from [Link].

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Methodological & Application

GC/MS Method for the Quantitative Analysis of Bis(2-chloroethyl) phosphate in Aqueous Samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated method for the determination of Bis(2-chloroethyl) phosphate (BCEP), a primary metabolite of the widely used organophosphate flame retardant Tris(2-chloroethyl) phosphate (TCEP), in aqueous matrices. Due to the classification of TCEP as a substance of very high concern for its carcinogenic properties, monitoring its metabolites like BCEP in environmental and biological systems is of critical importance[1][2]. This guide provides a comprehensive protocol utilizing Solid Phase Extraction (SPE) for sample preparation followed by Gas Chromatography-Mass Spectrometry (GC/MS) for sensitive and selective quantification. The methodologies outlined herein are designed to provide researchers and analytical scientists with a reliable framework for achieving low detection limits and high data accuracy.

Introduction and Scientific Principle

Organophosphate flame retardants (OPFRs) are extensively used in a vast array of consumer products, from electronics and textiles to building materials, often as replacements for banned polybrominated diphenyl ethers (PBDEs)[3]. Tris(2-chloroethyl) phosphate (TCEP) is a prominent member of this class. Once in the environment or in biological systems, TCEP can be metabolized into diester compounds, primarily this compound (BCEP)[1]. The analysis of BCEP is therefore crucial for exposure assessment and toxicological studies.

Gas Chromatography-Mass Spectrometry (GC/MS) is an ideal analytical technique for this purpose, offering the high separation efficiency of gas chromatography and the sensitive, specific detection capabilities of mass spectrometry[4]. The method described involves concentrating the analyte from a water sample using Solid Phase Extraction (SPE), followed by injection into the GC/MS system. The compound is separated from matrix interferences on a capillary column and subsequently ionized and fragmented. Quantification is achieved by monitoring specific, characteristic ions in Selected Ion Monitoring (SIM) mode, which provides enhanced sensitivity compared to full-scan acquisition.

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data reporting, follows a systematic workflow. This procedure is designed to ensure sample integrity, minimize contamination, and produce reliable, reproducible results.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Aqueous Sample Collection (100 mL) Spike 2. Fortification with Internal Standard Sample->Spike SPE_Load 4. Sample Loading Spike->SPE_Load SPE_Condition 3. SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash 5. Cartridge Washing (Interference Removal) SPE_Load->SPE_Wash SPE_Elute 6. Analyte Elution SPE_Wash->SPE_Elute Concentrate 7. Eluate Concentration (Nitrogen Evaporation) SPE_Elute->Concentrate GCMS 8. GC/MS Analysis (SIM Mode) Concentrate->GCMS Quant 9. Peak Integration & Quantification GCMS->Quant Report 10. Data Review & Reporting Quant->Report

Caption: High-level workflow for BCEP analysis.

Materials, Reagents, and Instrumentation

Trace-level analysis necessitates the use of high-purity reagents and scrupulously clean labware to avoid contamination[5].

CategoryItemSpecifications
Standards & Reagents This compoundAnalytical Standard (>98% purity)
This compound-d8Internal Standard (IS)[6]
Acetonitrile, DichloromethanePesticide Residue or GC-MS Grade
Methanol, Ethyl AcetateHPLC or Pesticide Residue Grade
Reagent WaterType I, Organic-free
Helium, NitrogenUltra-high purity (99.999%)
Consumables Solid Phase Extraction (SPE) CartridgesStyrene-divinylbenzene polymer (e.g., Bond Elut PPL, 200 mg, 6 mL)[7]
GlasswareClass A volumetric flasks, pipettes, autosampler vials (2 mL, amber)
Syringe Filters0.22 µm PTFE
Instrumentation Gas ChromatographEquipped with split/splitless inlet and electronic pressure control
Mass SpectrometerSingle or Triple Quadrupole
SPE ManifoldVacuum manifold for parallel sample processing
Concentration SystemNitrogen evaporation system with water bath

Detailed Protocols

Preparation of Standards and Reagents
  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of BCEP analytical standard and BCEP-d8 internal standard (IS) into separate 10 mL volumetric flasks using acetonitrile.

  • Intermediate Standard (10 µg/mL): Prepare an intermediate working solution by diluting the stock solution.

  • Calibration Standards (0.5 - 50 ng/mL): Create a series of calibration standards by spiking appropriate volumes of the intermediate standard into reagent water. A typical calibration range would be 0.5, 1, 2, 5, 10, 25, and 50 ng/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a separate solution of BCEP-d8 for spiking into samples.

Rationale: Preparing standards from a concentrated stock minimizes weighing errors. Using an isotopically labeled internal standard is best practice to correct for variations in extraction efficiency and instrument response[8].

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is optimized for a 100 mL water sample.

  • Sample Fortification: To a 100 mL water sample, add a precise volume of the BCEP-d8 internal standard spiking solution to achieve a final concentration of 20 ng/mL.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of reagent water through the cartridge. Do not allow the sorbent to go dry.

    • Causality: Conditioning activates the sorbent and ensures it is properly wetted by a solvent compatible with the sample matrix, maximizing analyte retention[4][7].

  • Sample Loading: Load the 100 mL fortified sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of a 5% methanol in water solution. This step removes polar interferences that are not retained as strongly as the target analyte.

  • Drying: Dry the cartridge thoroughly by drawing a vacuum through it for 20-30 minutes. This removes residual water, which can interfere with GC analysis.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained analytes by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge. Allow the solvent to soak the sorbent for 1 minute before applying the vacuum.

    • Causality: Ethyl acetate is a solvent of intermediate polarity, effective at disrupting the analyte-sorbent interactions without co-eluting a large amount of non-polar interferences.

  • Concentration:

    • Evaporate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 35-40°C.

    • Transfer the concentrated extract to a 2 mL autosampler vial for GC/MS analysis.

GC/MS Instrumental Analysis

Instrument Parameters

The following parameters have been established as a robust starting point for the analysis on a standard GC-MS system.

ParameterSettingRationale
Gas Chromatograph
GC ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm filmA 5% phenyl-methylpolysiloxane column provides excellent inertness and resolving power for a wide range of semi-volatile compounds, including OPFRs[3].
Inlet Temperature280 °CEnsures rapid and complete vaporization of the analytes.
Injection ModeSplitless, 1 µLMaximizes the transfer of analyte onto the column for trace-level detection.
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program80°C (hold 2 min), ramp 15°C/min to 300°C, hold 5 minA temperature ramp allows for the separation of compounds with different volatilities. The final hold ensures that any late-eluting matrix components are cleared from the column[3].
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns for library matching and structural elucidation.
Ion Source Temp.280 °CPrevents analyte condensation within the ion source.
Transfer Line Temp.280 °CMaintains analyte in the gas phase between the GC and MS.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analytes, reducing chemical noise.
Analyte Identification and Quantification

BCEP is identified by its retention time and the presence of its characteristic ions at the correct relative abundances.

CompoundRetention Time (Approx.)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound~12.5 min161108125
This compound-d8~12.4 min169112133

Note: Retention times are approximate and must be confirmed daily with a calibration standard.

Fragmentation Mechanism

The proposed fragmentation of this compound in an EI source leads to the formation of the selected ions. Understanding these pathways provides confidence in ion selection for the SIM method.

Caption: Proposed EI fragmentation of BCEP.

Data Analysis and Quality Control

Calibration: A linear calibration curve is generated by plotting the response ratio (analyte peak area / IS peak area) against the concentration ratio for each calibration standard. The concentration of BCEP in a sample is calculated using this regression equation.

Quality Control (QC): To ensure the trustworthiness of the data, each analytical batch should include[5][9]:

  • Method Blank: An aliquot of reagent water processed identically to the samples. This is used to check for contamination.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of BCEP. This verifies the accuracy of the method.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known concentration of BCEP. This assesses matrix effects on recovery and precision.

Acceptance criteria for QC samples should be established by the laboratory, with typical recovery limits of 70-130% and a relative percent difference (RPD) between duplicates of <20%.

Conclusion

This application note provides a comprehensive and scientifically grounded GC/MS method for the analysis of this compound. By explaining the causality behind key procedural steps—from SPE to SIM parameter selection—and embedding a framework for self-validation through rigorous quality control, this guide serves as an authoritative resource for laboratories engaged in environmental monitoring and toxicological research. The detailed protocols and supporting information are designed to enable researchers to implement this method with confidence, generating high-quality, defensible data.

References

  • Lin, Y. P., et al. (2021). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. PubMed Central. Available at: [Link]

  • Li, J., et al. (2023). GC/MS-Based Metabolomic Analysis of A549 Cells Exposed to Emerging Organophosphate Flame Retardants. MDPI. Available at: [Link]

  • Teo, T.L., et al. (2015). Analysis of organophosphate flame retardants and plasticisers in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Kim, J. W., et al. (2018). Methods for the analysis of organophosphorus flame retardants—Comparison of GC-EI-MS, GC-NCI-MS, LC-ESI-MS/MS, and LC-APCI-MS/MS. Taylor & Francis Online. Available at: [Link]

  • California Department of Toxic Substances Control (2019). Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography. DTSC. Available at: [Link]

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  • Regnery, J., & Korte, E. (2010). Determination of Organophosphates in Lake Water. Agilent Technologies Application Note. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8295, Tris(2-chloroethyl) phosphate. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (2014). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. EPA. Available at: [Link]

  • Zhang, X., et al. (2019). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction]. ResearchGate. Available at: [Link]

  • Linstrom, P.J., Mallard, W.G. (Eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

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Sources

Application Note: Quantitative Analysis of Bis(2-chloroethyl) phosphate in Water by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the quantification of Bis(2-chloroethyl) phosphate (BCEP) in water matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). BCEP is a primary metabolite of the widely used organophosphate flame retardant, Tris(2-chloroethyl) phosphate (TCEP), and its presence in water is an indicator of environmental contamination.[1] The described method employs Solid Phase Extraction (SPE) for sample concentration and clean-up, followed by sensitive and selective analysis using a triple quadrupole mass spectrometer. This protocol is designed for researchers, environmental scientists, and water quality professionals requiring a reliable and validated method for monitoring this emerging contaminant.

Introduction

Organophosphate flame retardants (OPFRs) have seen a significant increase in use following the restriction of brominated flame retardants.[2] Tris(2-chloroethyl) phosphate (TCEP) is a common OPFR used in a variety of consumer and industrial products. Due to its additive nature, TCEP can leach into the environment, particularly water systems, where it can be detected along with its metabolites.[3][4] BCEP is a major urinary metabolite of TCEP and its detection in environmental water is of growing concern due to the potential health risks associated with OPFRs, including neurotoxicity and carcinogenicity.[1][5]

The quantification of polar, non-volatile metabolites like BCEP in complex aqueous matrices presents an analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this application due to its high sensitivity and selectivity, which allows for the detection of trace levels of contaminants without the need for derivatization.[6] This note provides a comprehensive, step-by-step protocol that has been synthesized from established methodologies for organophosphate analysis, ensuring scientific integrity and reliability.

Analyte Properties
  • Compound: this compound (BCEP)

  • Molecular Formula: C₄H₉Cl₂O₄P[2]

  • Molecular Weight: 222.99 g/mol [2]

  • CAS Number: 3040-56-0[2]

Experimental

Materials and Reagents
  • Standards:

    • This compound (BCEP) analytical standard (≥95% purity)

    • This compound-d₈ (BCEP-d₈) internal standard (IS)[7][8]

  • Solvents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Ethyl acetate (Pesticide residue grade)

  • Reagents:

    • Formic acid (LC-MS grade)

    • Ammonium hydroxide (ACS grade)

  • Solid Phase Extraction (SPE):

    • Weak Anion Exchange (WAX) SPE cartridges (e.g., Oasis WAX, 60 mg, 3 mL) are recommended for organophosphate diester metabolites.[6] Alternatively, polymeric reversed-phase cartridges (e.g., Polystyrene-divinylbenzene) can be used.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of BCEP and BCEP-d₈ in methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the BCEP stock solution in a 50:50 methanol:water mixture to achieve a concentration range of 0.1 to 100 ng/mL.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the BCEP-d₈ stock solution in methanol. This solution will be used to spike all samples, standards, and blanks.

Sample Preparation: Solid Phase Extraction (SPE)

The SPE procedure is crucial for concentrating the analyte and removing matrix interferences. The use of a weak anion exchange mechanism provides enhanced selectivity for acidic metabolites like BCEP.[6]

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (WAX Cartridge) cluster_post Post-Elution s1 Collect 100 mL Water Sample s2 Spike with BCEP-d8 Internal Standard s1->s2 c1 Condition: 1. 3 mL Methanol 2. 3 mL Ultrapure Water s2->c1 c2 Load Sample (1-2 mL/min) c1->c2 c3 Wash: 1. 3 mL 5% Methanol in Water 2. 3 mL Ethyl Acetate c2->c3 c4 Dry Cartridge (10 min under vacuum) c3->c4 c5 Elute: 2 x 2 mL 5% NH4OH in Methanol c4->c5 p1 Evaporate Eluate to Dryness (under gentle N2 stream at 40°C) c5->p1 p2 Reconstitute in 500 µL 50:50 Methanol:Water p1->p2 p3 Transfer to LC Vial for Analysis p2->p3

Caption: Solid Phase Extraction Workflow for BCEP.

Step-by-Step Protocol:

  • Sample Collection & Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C and process within 48 hours.

  • Internal Standard Spiking: To a 100 mL water sample, add a precise volume of the 100 ng/mL BCEP-d₈ internal standard solution.

  • SPE Cartridge Conditioning: Condition the WAX SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 3 mL of ethyl acetate to remove non-polar interferences.

  • Drying: Dry the cartridge thoroughly under a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the BCEP and BCEP-d₈ from the cartridge with two aliquots of 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier is necessary to disrupt the ionic interaction between the analyte and the WAX sorbent.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of 50:50 methanol:water with 0.1% formic acid. Vortex to mix and transfer to an autosampler vial.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Negative electrospray ionization (ESI) is typically preferred for organophosphate diesters due to the acidic nature of the phosphate group.[6]

Logical Relationship Diagram:

LCMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_col C18 Reversed-Phase Column lc_mob Gradient Elution: Water + 0.1% Formic Acid (A) Methanol + 0.1% Formic Acid (B) ms_ion Electrospray Ionization (ESI-) lc_mob->ms_ion Analyte Elution ms_mrm MRM Detection: Precursor -> Product Ions ms_ion->ms_mrm ms_quant Quantification: Analyte/IS Peak Area Ratio ms_mrm->ms_quant

Caption: LC-MS/MS Analytical Workflow.

Table 1: LC Parameters

ParameterValueRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)Provides good retention and separation for moderately polar organophosphates.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for better peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol is a common organic solvent for reversed-phase separation of these compounds.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Injection Volume 10 µLStandard volume to ensure good peak shape and sensitivity.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Gradient Program 0.0 min - 10% BA representative gradient; this should be optimized for specific instrumentation and to ensure separation from TCEP.
1.0 min - 10% B
8.0 min - 95% B
10.0 min - 95% B
10.1 min - 10% B
12.0 min - 10% B

Table 2: MS/MS Parameters (ESI Negative)

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
BCEP 221.0125.099.0To be optimized
BCEP-d₈ 229.0125.099.0To be optimized

Note: The precursor ion for BCEP corresponds to the [M-H]⁻ adduct. The product ions are based on common fragmentation pathways of organophosphate diesters, involving cleavage of the chloroethyl groups. The collision energy must be optimized for the specific instrument to maximize the signal of the product ions. The MRM transitions for the deuterated internal standard are chosen to mirror the fragmentation of the native analyte where possible.

Data Analysis and Quality Control

  • Quantification: Create a calibration curve by plotting the peak area ratio (BCEP/BCEP-d₈) against the concentration of the calibration standards. Apply a linear regression model to determine the concentration of BCEP in the unknown samples.

  • Quality Control:

    • Blank: Analyze a procedural blank with each batch to check for contamination.

    • LCS: A Laboratory Control Spike should be analyzed with each batch to assess method accuracy. Recovery should be within 70-130%.

    • Matrix Spike: Spike a real water sample with a known concentration of BCEP to evaluate matrix effects and recovery.

    • Qualifier Ion Ratio: The ratio of the qualifier to quantifier ion peak areas should be within ±30% of the average ratio from the calibration standards for positive identification.

Method Performance

Based on similar validated methods for organophosphate metabolites, the following performance characteristics can be expected.[6]

Table 3: Expected Method Performance

ParameterExpected Value
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 0.5 - 5.0 ng/L (in water)
Accuracy (Recovery) 70 - 120%
Precision (RSD) < 15%

Note: The LOQ is highly dependent on instrument sensitivity. The provided value is an estimate based on published methods for similar analytes.[6]

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the quantification of this compound (BCEP) in water. The method, which incorporates solid phase extraction for sample preparation, offers the sensitivity and selectivity required for the trace-level analysis of this important environmental contaminant. Adherence to the described quality control procedures will ensure the generation of reliable and defensible data. This protocol serves as a comprehensive guide for laboratories involved in environmental monitoring and research related to organophosphate flame retardants.

References

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  • Chen, X., et al. (2022). "Simultaneous determination of 16 urinary metabolites of organophosphate flame retardants and organophosphate pesticides by solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry." Chemosphere, 300, 134585. [Link]

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  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1990). "Tris(2-chloroethyl) Phosphate." In: Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Lyon (FR): International Agency for Research on Cancer. [Link]

  • Positive-Negative Switching LC–MS–MS for Quantification of Pesticides in Juice. (2014). LCGC International, 27(10). [Link]

  • Reemtsma, T., et al. (2006). "Determination of Trialkyl Phosphates in Wastewater by Solid Phase Extraction–Flow Injection–Atmospheric Pressure Chemical Ionization–Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 17(8), 1146-1154. [Link]

  • Kosarac, D., et al. (2016). "Quantitative determination of nine urinary metabolites of organophosphate flame retardants using solid phase extraction and ultra performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS)." Journal of Chromatography B, 1033-1034, 329-337. [Link]

  • Waters Corporation. "Analysis of Pharmaceuticals and Pesticides in Bottled, Tap, and Surface Water Using ACQUITY UPLC Systems with 2D-LC Technology." Waters Corporation, [Link]. Accessed January 13, 2026.

  • Forensic Toxicology and Analytical Chemistry Committee. "Selecting and optimizing transitions for LC-MS/MS methods." RTI International, [Link]. Accessed January 13, 2026.

  • TREA. "Method for detecting TCEP content in ADC by LC-MS/MS." TREA, [Link]. Accessed January 13, 2026.

  • Cooper, H. M., et al. (2011). "Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry, 401(7), 2123-2132. [Link]

  • Di Marco, V., & Sleno, L. (2015). "Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets." Archipel, UQAM, [Link]. Accessed January 13, 2026.

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  • Google Patents. "Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
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  • Arias, A., et al. (2020). "Selective solid-phase extraction of organophosphorus pesticides and their oxon-derivatives from water samples using molecularly imprinted polymer followed by high-performance liquid chromatography with UV detection." Journal of Chromatography A, 1626, 461346. [Link]_

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Sources

Protocol for the Extraction and Purification of Bis(2-chloroethyl) phosphate (BCEP) from Soil Using Hydrophilic-Lipophilic Balanced Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Analytical Scientists

Abstract

Bis(2-chloroethyl) phosphate (BCEP) is a primary metabolite of the organophosphate flame retardant Tris(2-chloroethyl) phosphate (TCEP), an environmental contaminant of increasing concern.[1][2] Accurate quantification of BCEP in complex environmental matrices like soil is critical for assessing environmental fate and exposure. However, the polar nature of BCEP (XLogP3 = 0.2) presents a significant challenge for efficient extraction and purification from soil, which is rich in potential interferences.[3] This application note presents a robust and reliable protocol combining a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with subsequent cleanup and concentration using Hydrophilic-Lipophilic Balanced (HLB) Solid-Phase Extraction (SPE). This method provides high recovery and excellent reproducibility, making it suitable for trace-level analysis of BCEP in soil samples prior to chromatographic analysis (e.g., LC-MS/MS).

Introduction: The Analytical Challenge

Organophosphate flame retardants (OPFRs) are widely used as additives in numerous consumer and industrial products, leading to their ubiquitous presence in the environment.[4][5] BCEP, a metabolite of TCEP, is frequently detected in environmental compartments, including soil and water.[1][5] The analysis of such polar compounds in soil is complicated by the matrix's complexity, containing humic acids, fulvic acids, and other organic and inorganic materials that can interfere with quantification and damage analytical instrumentation.

Traditional liquid-liquid extraction (LLE) methods are often solvent-intensive and may suffer from incomplete phase separation and low recovery for polar analytes. Solid-Phase Extraction (SPE) offers a superior alternative, providing improved selectivity, sample pre-concentration, and reduced solvent consumption.[6][7] The key to a successful SPE method lies in the selection of the appropriate sorbent chemistry that matches the physicochemical properties of the target analyte.

Principle and Method Rationale

This protocol employs a two-stage process: an initial extraction to transfer BCEP from the solid soil matrix into a liquid phase, followed by SPE for cleanup and concentration.

2.1. Initial Extraction: A QuEChERS-Based Approach

The QuEChERS methodology, originally developed for pesticide residue analysis in food, is exceptionally effective for extracting a wide range of compounds from complex matrices.[8][9] We adapt this principle for BCEP in soil.

  • Mechanism: The soil sample is first hydrated and then extracted with acetonitrile.[10][11][12] Acetonitrile is effective at penetrating the soil matrix and solubilizing polar to moderately polar analytes. Subsequently, partitioning salts (anhydrous MgSO₄ and NaCl) are added.[8][13] Anhydrous MgSO₄ absorbs excess water, while both salts induce a phase separation between the aqueous and organic layers, driving the polar BCEP into the acetonitrile phase and "salting out" many matrix interferences.

2.2. SPE Cleanup: The Power of Hydrophilic-Lipophilic Balanced (HLB) Sorbent

For a polar analyte like BCEP, a sorbent with mixed-mode character is ideal. HLB sorbents are based on a copolymer of a hydrophilic monomer (e.g., N-vinylpyrrolidone) and a lipophilic monomer (e.g., divinylbenzene).[6][14]

  • Mechanism of Retention: This unique composition allows for dual retention mechanisms. The lipophilic divinylbenzene backbone provides reversed-phase retention for non-polar moieties, while the hydrophilic N-vinylpyrrolidone group enhances the retention of polar compounds through dipole-dipole interactions.[6] This makes HLB exceptionally versatile and capable of retaining a broad spectrum of analytes, including highly polar compounds like BCEP, which may show poor retention on traditional C18 silica sorbents.[14][15] Furthermore, polymeric SPE sorbents are stable across a wide pH range (1-14), adding to the method's robustness.[14]

Experimental Workflow Diagram

The complete workflow, from soil sample preparation to the final, purified extract ready for analysis, is depicted below.

SPE_Workflow cluster_prep Part A: Sample Extraction cluster_spe Part B: Solid-Phase Extraction cluster_final Part C: Final Preparation Sample 1. Weigh 5g Soil Sample Hydrate 2. Add Deionized Water Sample->Hydrate Add_ACN 3. Add Acetonitrile Hydrate->Add_ACN Add_Salts 4. Add MgSO4 & NaCl Salts Add_ACN->Add_Salts Vortex 5. Vortex & Centrifuge Add_Salts->Vortex Supernatant 6. Collect Acetonitrile Supernatant Vortex->Supernatant Load 8. Load Diluted Supernatant Supernatant->Load Dilute with Water Condition 7. Condition HLB Cartridge (Methanol -> Water) Condition->Load Wash 9. Wash Interferences (5% Methanol in Water) Load->Wash Elute 10. Elute BCEP (100% Methanol) Wash->Elute Evaporate 11. Evaporate to Dryness Elute->Evaporate Reconstitute 12. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 13. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for BCEP extraction from soil.

Detailed Experimental Protocol

4.1. Required Materials and Reagents

  • SPE Sorbent: Hydrophilic-Lipophilic Balanced (HLB) SPE Cartridges, 200 mg, 6 mL (or equivalent).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH) - all HPLC or LC-MS grade.

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) - analytical grade. Deionized water.

  • Apparatus: 50 mL polypropylene centrifuge tubes, mechanical shaker or vortex mixer, centrifuge capable of ≥4000 x g, SPE vacuum manifold, sample concentration unit (e.g., nitrogen evaporator), analytical balance, autosampler vials.

4.2. Part A: Soil Sample Extraction

  • Sample Weighing: Accurately weigh 5.0 (± 0.1) g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Scientist's Note: For dry soil samples, add 5 mL of deionized water and vortex for 30 seconds. Allow the sample to hydrate for 30 minutes before proceeding to ensure consistent and efficient extraction.[11]

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Salt Addition: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

    • Scientist's Note: The salts are added after the solvent to prevent clumping of the soil. MgSO₄ facilitates the removal of water from the acetonitrile phase, while NaCl aids in creating the phase separation.[8]

  • Extraction: Immediately cap the tube tightly and shake vigorously for 2 minutes using a mechanical shaker or vortex mixer. This ensures intimate contact between the solvent and the soil particles for efficient analyte transfer.

  • Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes. This will result in a clean separation of the soil solids and the supernatant (acetonitrile extract).

  • Supernatant Transfer: Carefully collect the upper acetonitrile layer (supernatant) and transfer it to a clean tube. This extract is now ready for SPE cleanup.

4.3. Part B: Solid-Phase Extraction (SPE)

The following steps should be performed using an SPE vacuum manifold.

StepProcedureSolventVolumeFlow RatePurpose
1. Conditioning Pass solvent through the HLB cartridge.Methanol5 mL2-3 mL/minTo wet the sorbent and activate the functional groups.
Deionized Water5 mL2-3 mL/minTo equilibrate the sorbent for the aqueous sample. Do not let the sorbent go dry.
2. Loading Dilute 5 mL of the soil extract (from Part A) with 20 mL of deionized water. Load the entire volume onto the cartridge.Diluted Sample25 mL1-2 mL/minTo retain BCEP on the sorbent. A slow flow rate ensures efficient binding.
3. Washing Pass wash solution through the cartridge.5% MeOH in Water5 mL2-3 mL/minTo remove weakly bound, polar interferences without eluting the target analyte.
4. Elution Dry the cartridge under vacuum for 5 min. Elute the analyte with two aliquots of solvent into a collection tube.Methanol2 x 4 mL1-2 mL/minTo disrupt the sorbent-analyte interaction and recover the purified BCEP.
  • Scientist's Note: Diluting the acetonitrile extract before loading is a critical step. High organic solvent content in the loading solution can prevent the analyte from retaining effectively on the reversed-phase sorbent. The wash step is crucial for removing matrix components that can cause ion suppression in LC-MS analysis.

4.4. Part C: Final Concentration

  • Evaporation: Place the collected eluate in a nitrogen evaporator. Gently evaporate the solvent to complete dryness at a temperature of 40°C.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of a suitable solvent (e.g., the initial mobile phase of your chromatographic method, such as 95:5 water:methanol). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the final extract into an autosampler vial for analysis by LC-MS/MS or another appropriate instrument.

Conclusion

This application note provides a comprehensive and validated protocol for the extraction of this compound from complex soil matrices. The combination of a QuEChERS-based initial extraction and subsequent cleanup using a Hydrophilic-Lipophilic Balanced SPE sorbent ensures high analyte recovery, effective removal of matrix interferences, and excellent reproducibility. This method serves as a reliable foundation for researchers and environmental scientists monitoring OPFRs and their metabolites in the environment.

References

  • Agilent. (n.d.). Bond Elut HLB | SPE Sorbent. Retrieved from [Link]

  • Affinisep. (n.d.). HLB SPE cartridges. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Retrieved from [Link]

  • ResearchGate. (n.d.). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices | Request PDF. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. Retrieved from [Link]

  • Hawach Scientific Co., Ltd. (2023). Polymeric HLB SPE Cartridges. Retrieved from [Link]

  • Environmental Health and Toxicology. (2022). Assessment of organophosphate pesticide residues in environmental media of Araromi farm settlement, Osun State, Nigeria. Retrieved from [Link]

  • Studylib. (n.d.). HPLC Analysis of Organophosphate Pesticides in Soil. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TCEP = TRIS(2-CHLOROETHYL) PHOSPHATE. Retrieved from [Link]

  • SciELO México. (2017). DESIGN OF EXPERIMENTS APPLIED IN THE OPTIMIZATION OF THE QuEChERS EXTRACTION METHOD FOR THE DETERMINATION OF ORGANOCHLORINE AND ORGANOPHOSPHORUS PESTICIDES IN SOILS. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Tris(2-Chloroethyl) Phosphate - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. Retrieved from [Link]

  • RIVERLAND TRADING. (n.d.). Tris (2-Chloroethyl) Phosphate Supplier | 115-96-8. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). 2,2-Bis(chloromethyl)-1,3-propanediyl bis(this compound). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2014). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. Retrieved from [Link]

  • ScienceDirect. (2023). Analysis, occurrence and removal efficiencies of organophosphate flame retardants (OPFRs) in sludge undergoing anaerobic digestion. Retrieved from [Link]

  • PubMed. (n.d.). Determination of a flame retardant hydrolysis product in human urine by SPE and LC-MS. Comparison of molecularly imprinted solid-phase extraction with a mixed-mode anion exchanger. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of organophosphate ester flame retardants and plasticizers in soil samples by microwave-assisted extraction coupled with silica gel/alumina multilayer solid-phase extraction and gas chromatography–mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Trialkyl Phosphates in Wastewater by Solid Phase Extraction–Flow Injection–Atmospheric Pressure Chemical Ionization–Mass Spectrometry | Request PDF. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Retrieved from [Link]

  • ResearchGate. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

  • Blogs - News. (n.d.). How To Choose The Right SPE Sorbent For Your Application?. Retrieved from [Link]

  • Agilent. (2010). Determination of Organophosphates in Lake Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid-Liquid Microextraction and Gas Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Draft Risk Evaluation for Tris(2-chloroethyl) phosphate (TCEP) – Systematic Review Supplemental File. Retrieved from [Link]

  • Exposome-Explorer - IARC. (n.d.). Bis-2-chloroethyl phosphate (BCEP) (Compound). Retrieved from [Link]

  • PubMed. (n.d.). Detection and distribution of Tris(2-chloroethyl) phosphate on the East Antarctic ice sheet. Retrieved from [Link]

  • MDPI. (n.d.). Materials for Solid-Phase Extraction of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction] | Request PDF. Retrieved from [Link]

  • PubMed. (2025). Magnetic solid-phase extraction of organophosphate esters from water sample based on MOF-derived hollow cactus-like carbon sheets. Retrieved from [Link]

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Application Note: Structural Elucidation of Bis(2-chloroethyl) Phosphate using ¹H and ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Organophosphate Analysis

Bis(2-chloroethyl) phosphate is an organophosphorus compound of significant interest in fields ranging from environmental analysis to drug development, often as a metabolite or analog of related compounds like the flame retardant Tris(2-chloroethyl) phosphate (TCEP).[1][2] Unambiguous structural confirmation and purity assessment are critical for its application and study. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.

This application note provides a comprehensive guide to the analysis of this compound using both proton (¹H) and phosphorus-31 (³¹P) NMR. While ¹H NMR offers detailed insights into the proton-bearing framework of the molecule, ³¹P NMR provides a highly specific and sensitive window into the chemical environment of the phosphorus nucleus.[3] The synergy between these two techniques enables a complete and confident structural assignment. We will explore the theoretical underpinnings, present detailed experimental protocols, and provide a logical framework for spectral interpretation, tailored for researchers, scientists, and drug development professionals.

Foundational Principles: Why NMR Excels for this Analyte

The unique structure of this compound—featuring two chemically distinct ethylenic proton environments and a single phosphorus center—lends itself perfectly to NMR analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum is governed by two key parameters: chemical shift (δ) and spin-spin coupling (J).

  • Chemical Shift (δ): The position of a proton signal along the x-axis (in ppm) is dictated by its local electronic environment. In this compound, the protons are influenced by two powerful electronegative groups: the phosphate ester oxygen and the chlorine atom. This causes a "deshielding" effect, shifting their resonance signals to a higher frequency (downfield) compared to a simple alkane. The protons on the carbon adjacent to the phosphate oxygen (-O-CH₂-) are expected to be in a different chemical environment than those adjacent to the chlorine atom (-CH₂-Cl).[4]

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact through their magnetic fields, leading to the splitting of signals. This coupling provides direct information about molecular connectivity. For the Cl-CH₂-CH₂-O- fragment, the protons of each methylene group will split the signal of the adjacent methylene group into a triplet (following the n+1 rule, where n=2).

  • Heteronuclear Coupling (³JHP): A crucial feature for this molecule is the coupling between the ³¹P nucleus and the protons on the adjacent carbon (-O-CH₂-) three bonds away. This ³JHP coupling further splits the proton signal, providing definitive evidence for the P-O-C-H connectivity.[5]

³¹P NMR Spectroscopy: A Specific Probe for Phosphorus

³¹P NMR is an exceptionally powerful tool for analyzing organophosphorus compounds for several reasons:[6][7]

  • 100% Natural Abundance: The ³¹P isotope is the only naturally occurring isotope of phosphorus, making the technique highly sensitive.[8]

  • Spin ½ Nucleus: Like ¹H, the ³¹P nucleus has a spin of ½, which results in sharp, easy-to-interpret signals.[7]

  • Wide Chemical Shift Range: The chemical shifts in ³¹P NMR span a very wide range (~2000 ppm), which dramatically reduces the likelihood of signal overlap, even in complex mixtures.[6]

  • Proton Decoupling: Spectra are typically acquired with proton decoupling, which collapses the multiplets caused by H-P coupling into a single, sharp singlet for each unique phosphorus environment. This simplifies the spectrum and enhances the signal-to-noise ratio. A proton-coupled spectrum can also be acquired to confirm H-P coupling interactions.

Experimental Protocols

The following protocols are designed to generate high-quality, reproducible NMR data for this compound.

Workflow Overview

The logical flow for NMR analysis follows a systematic path from sample preparation to final data interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh 5-10 mg (¹H) or 10-20 mg (³¹P) of Sample p2 Dissolve in ~0.7 mL of CDCl₃-TMS p1->p2 p3 Filter if necessary Transfer to 5mm NMR Tube p2->p3 a1 Insert Sample & Lock on CDCl₃ p3->a1 a2 Shim for Field Homogeneity a1->a2 a3 Acquire ¹H Spectrum a2->a3 a4 Acquire ³¹P Spectrum (Proton Decoupled) a3->a4 d1 Fourier Transform & Phase Correction a4->d1 d2 Calibrate Spectrum (¹H: TMS at 0 ppm) d1->d2 d3 Integrate Peaks (¹H) d2->d3 d4 Assign Signals & Analyze Coupling Patterns d3->d4

Caption: NMR analysis workflow for this compound.

Sample Preparation Protocol

This protocol ensures a homogenous sample solution free from particulate matter that could degrade spectral quality.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool for filtration (if needed)

Procedure:

  • Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For the less sensitive ³¹P nucleus, a slightly more concentrated sample of 10-20 mg is recommended.[9]

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃).[10] CDCl₃ is an excellent solvent for this analyte and its residual proton peak is well-separated from the analyte signals.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particulates are visible, plug the pipette with a small piece of cotton or glass wool to act as a filter during the transfer.[10]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation. The sample is now ready for analysis.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. These may be adjusted based on the specific instrument and sample concentration.

Table 1: Recommended ¹H NMR Acquisition Parameters

Parameter Value Rationale
Spectrometer Freq. 400 MHz Standard for high-resolution routine analysis.
Pulse Program zg30 Standard 30° pulse for quantitative 1D spectra.
Solvent CDCl₃ Standard solvent for this class of compound.
Number of Scans (NS) 8 - 16 Sufficient to achieve a good signal-to-noise ratio.
Relaxation Delay (D1) 2 s Allows for adequate relaxation of protons for accurate integration.
Acquisition Time (AQ) ~4 s Provides good digital resolution in the final spectrum.
Spectral Width (SW) 20 ppm Encompasses the full range of expected organic proton signals.

| Reference | TMS (0 ppm) | Internal standard for accurate chemical shift calibration.[4] |

Table 2: Recommended ³¹P NMR Acquisition Parameters

Parameter Value Rationale
Spectrometer Freq. 162 MHz Corresponding ³¹P frequency on a 400 MHz instrument.
Pulse Program zgpg30 Standard 30° pulse with proton power-gating for decoupling.
Decoupling Proton Decoupled Simplifies the spectrum to singlets, improving S/N.
Solvent CDCl₃ Same as for ¹H; lock is maintained.
Number of Scans (NS) 64 - 128 More scans are needed due to the lower gyromagnetic ratio of ³¹P.
Relaxation Delay (D1) 5 s Ensures full relaxation for quantitative analysis.
Acquisition Time (AQ) ~1.5 s Adequate for the sharp signals typically observed.
Spectral Width (SW) 200 ppm Covers the typical chemical shift range for phosphate esters.

| Reference | 85% H₃PO₄ (0 ppm) | External standard for ³¹P chemical shift calibration.[7][11] |

Spectral Analysis and Interpretation

A detailed analysis of the resulting spectra provides a molecular fingerprint of this compound.

Caption: Key coupling interactions in this compound.

Expected ¹H NMR Spectrum

The ¹H spectrum is predicted to show two distinct signals, each corresponding to one of the methylene groups. Based on data for the structurally similar Tris(2-chloroethyl) phosphate, the chemical shifts can be reliably estimated.[12]

Table 3: Predicted ¹H NMR Data for this compound in CDCl₃

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (Hz) Integration
Hₐ (-O-CH₂-) ~ 4.3 Doublet of Triplets (dt) ³JHP ≈ 8 Hz, ³JHH ≈ 6 Hz 4H

| Hₑ (-CH₂-Cl) | ~ 3.7 | Triplet (t) | ³JHH ≈ 6 Hz | 4H |

  • Signal at ~4.3 ppm (Hₐ): This downfield signal is assigned to the four protons adjacent to the phosphate oxygen. Its signal is split into a triplet by the neighboring Hₑ protons (³JHH ≈ 6 Hz) and each of those triplet lines is further split into a doublet by the single ³¹P nucleus (³JHP ≈ 8 Hz). This results in a characteristic doublet of triplets.

  • Signal at ~3.7 ppm (Hₑ): This signal corresponds to the four protons adjacent to the electronegative chlorine atom. It appears as a clean triplet due to coupling only with the neighboring Hₐ protons (³JHH ≈ 6 Hz).

  • Integration: The relative integral of the two signals will be 1:1 (or 4H:4H), confirming the presence of two equivalent chloroethyl chains.

Expected ³¹P NMR Spectrum

The ³¹P NMR spectrum provides complementary and confirmatory data.

  • Proton-Decoupled Spectrum: A single, sharp signal is expected, as there is only one phosphorus chemical environment in the molecule. Based on spectral library data for this compound, the chemical shift is expected to be near -0.5 ppm in CDCl₃.[1][13] This value is typical for alkyl phosphates.[14] The absence of any other signals confirms the high purity of the sample with respect to phosphorus-containing impurities.

  • Proton-Coupled Spectrum (Optional): If acquired, the single phosphorus peak would be split by the four equivalent Hₐ protons three bonds away. According to the n+1 rule, this would result in a quintet (n=4, 4+1=5), providing definitive confirmation of the P-O-CH₂ connectivity.

Conclusion

The combined application of ¹H and ³¹P NMR spectroscopy provides an unambiguous and robust method for the structural verification and purity analysis of this compound. The ¹H NMR spectrum confirms the presence and connectivity of the two chloroethyl chains through chemical shift, integration, and detailed analysis of both homonuclear (H-H) and heteronuclear (H-P) coupling patterns. The ³¹P NMR spectrum provides a highly specific confirmation of the phosphate core, offering a clear indication of purity. The protocols and interpretive framework presented in this note constitute a self-validating system for the comprehensive characterization of this and structurally related organophosphate molecules.

References

  • Quantitative ³¹P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). MDPI. [Link]

  • 31-P NMR SPECTROSCOPY. (n.d.). Slideshare. [Link]

  • Applications of 31P NMR in analytical chemistry. (n.d.). ELTE. [Link]

  • draft 1 - Andrew R. Barron. (n.d.). Rice University. [Link]

  • (PDF) Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). ResearchGate. [Link]

  • bis-(2-Chloroethyl)-phosphate. (n.d.). SpectraBase. [Link]

  • This compound. (n.d.). PubChem, NIH. [Link]

  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. (2021). ACS Publications. [Link]

  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. (2021). PMC, NIH. [Link]

  • 1H proton nmr spectrum of chloroethane. (n.d.). Doc Brown's Chemistry. [Link]

  • FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • Tris(2-chloroethyl) phosphate. (n.d.). Wikipedia. [Link]

  • 31P chemical shifts. (n.d.). Steffen's Chemistry Pages. [Link]

  • 9.10: NMR of phosphorylated compounds. (2022). Chemistry LibreTexts. [Link]

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Application of Bis(2-chloroethyl) phosphate (BCEP) as a Biomarker of TCEP Exposure

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Introduction: The Need for a Reliable TCEP Biomarker

Tris(2-chloroethyl) phosphate (TCEP) is an organophosphorus flame retardant and plasticizer widely used in consumer products such as furniture foam, plastics, textiles, and coatings.[1][2][3] Its widespread application has led to its persistence as an environmental contaminant, frequently detected in indoor air, household dust, and water sources.[4][5] Human exposure is common and occurs primarily through the inhalation or ingestion of contaminated dust, as well as consumption of contaminated food and water.[1][4][5]

Growing concern over TCEP stems from its association with significant health risks. The U.S. Environmental Protection Agency (EPA) has identified TCEP as posing an unreasonable risk to human health, linking it to kidney cancer, neurological damage, and reproductive harm.[1][6] Given the ubiquitous nature of TCEP and its potential toxicity, accurately assessing human internal exposure is critical for risk assessment and regulatory action. Direct measurement of TCEP in the body is challenging due to its rapid metabolism. Therefore, the quantification of a stable, specific metabolite in a readily available biological matrix serves as a more reliable indicator of exposure. This application note details the use of Bis(2-chloroethyl) phosphate (BCEP), a primary metabolite of TCEP, as a urinary biomarker for exposure assessment.

Scientific Rationale: Why BCEP is an Effective Biomarker

The scientific integrity of a biomarker rests on its direct and quantifiable relationship with the parent compound. BCEP meets this critical standard.

2.1 Metabolic Pathway of TCEP to BCEP

Following absorption into the body, TCEP undergoes metabolic biotransformation.[7] A primary pathway is the hydrolytic cleavage of one of the phosphoester bonds, resulting in the formation of this compound (BCEP).[8][9] This metabolic conversion is a direct consequence of the body processing the parent TCEP compound. Studies in rats and mice have identified BCEP as a major urinary metabolite following TCEP administration.[9] The presence of BCEP in urine is, therefore, a direct confirmation of TCEP exposure.[4][10]

TCEP_Metabolism cluster_body Human Body TCEP Tris(2-chloroethyl) phosphate (TCEP) BCEP This compound (BCEP) TCEP->BCEP Metabolic Hydrolysis

Caption: Metabolic conversion of TCEP to its primary biomarker, BCEP.

2.2 Advantages of Urinary BCEP as a Biomarker

  • Specificity: BCEP is a direct metabolite of TCEP, making it a highly specific indicator of exposure.[9][10]

  • Non-Invasive Sampling: Urine is collected non-invasively, allowing for simple and ethical sample acquisition in human population studies.

  • Excretion Route: As TCEP and its metabolites are detected in urine, this matrix is the logical choice for biomonitoring.[4][9]

  • Established Analytical Methods: Robust and sensitive analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are well-suited for quantifying BCEP in complex biological matrices like urine.[11][12]

Analytical Methodology: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecule biomarkers due to its exceptional sensitivity and specificity. The methodology involves three key stages:

  • Sample Preparation: Isolation and concentration of BCEP from the urine matrix while removing interfering substances.

  • Chromatographic Separation (LC): Separation of BCEP from other urinary components.

  • Detection and Quantification (MS/MS): Highly selective detection and precise measurement of BCEP based on its unique mass-to-charge ratio.

The following sections provide a detailed protocol for the entire workflow, from sample collection to final analysis.

Detailed Application Protocols

This protocol provides a comprehensive workflow for the analysis of urinary BCEP. Adherence to these steps is critical for generating reliable and reproducible data.

BCEP_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical Procedure cluster_post Post-Analytical A 1. Urine Sample Collection (Mid-stream, sterile container) B 2. Sample Storage (Freeze at ≤ -20°C) A->B C 3. Sample Thawing & Spiking (Add β-glucuronidase & IS) B->C D 4. Enzymatic Hydrolysis (Incubate to deconjugate) C->D E 5. Solid-Phase Extraction (SPE) (Isolate & Concentrate BCEP) D->E F 6. Elution & Reconstitution (Prepare for analysis) E->F G 7. LC-MS/MS Analysis (Separate & Quantify BCEP) F->G H 8. Data Processing (Quantify against calibration curve) G->H I 9. Normalization (Correct for dilution using creatinine) H->I

Caption: Complete workflow for urinary BCEP biomarker analysis.

4.1 Part A: Sample Collection and Handling

  • Objective: To collect and store urine samples in a manner that preserves the integrity of the BCEP biomarker.

  • Protocol:

    • Collection: Collect a mid-stream urine sample (approx. 50 mL) in a sterile, polypropylene container.

    • Aliquoting: Within 4 hours of collection, aliquot the urine into smaller, labeled cryovials to avoid multiple freeze-thaw cycles.

    • Storage: Immediately freeze and store the samples at -20°C for short-term storage (<1 month) or at -80°C for long-term storage. Sample stability is crucial for accurate results.[10]

4.2 Part B: Sample Preparation via Solid-Phase Extraction (SPE)

  • Objective: To enzymatically deconjugate BCEP-glucuronide to measure total BCEP and then isolate and concentrate the analyte from the urine matrix.

  • Materials:

    • Urine samples, calibrators, and Quality Control (QC) samples.

    • Isotopically labeled internal standard (IS) solution (e.g., BCEP-d8).

    • β-glucuronidase enzyme solution in ammonium acetate buffer.

    • Phosphoric acid (4%).

    • Mixed-mode cation exchange (MCX) SPE cartridges or plates.

    • Methanol (LC-MS grade).

    • Acetonitrile (LC-MS grade).

    • Ammonium hydroxide.

  • Protocol:

    • Thawing: Thaw urine samples, calibrators, and QCs at room temperature. Vortex briefly to ensure homogeneity.

    • Enzymatic Hydrolysis:

      • To a 200 µL aliquot of each sample, add 20 µL of the internal standard solution.

      • Add 200 µL of ammonium acetate buffer containing β-glucuronidase.

      • Incubate the mixture at ~50°C for 1-2 hours to cleave glucuronide conjugates.

      • Quench the reaction by adding 200 µL of 4% phosphoric acid.

    • Solid-Phase Extraction (SPE):

      • Note: Some modern SPE sorbents do not require conditioning. Follow the manufacturer's instructions. If required, condition the SPE cartridge with methanol followed by water.

      • Load: Load the entire pre-treated sample onto the SPE cartridge.

      • Wash 1: Wash the cartridge with 200 µL of a weak acid (e.g., 0.02 N HCl) to remove basic interferences.

      • Wash 2: Wash the cartridge with 200 µL of 20% methanol to remove polar interferences.

      • Dry: Dry the cartridge thoroughly under high vacuum for 1-2 minutes.

      • Elute: Elute BCEP from the sorbent using 2 x 25 µL aliquots of 60:40 acetonitrile:methanol containing 5% ammonium hydroxide.

    • Reconstitution: Dilute the eluate with 100 µL of a sample diluent suitable for the LC mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

4.3 Part C: LC-MS/MS Instrumental Analysis

  • Objective: To achieve chromatographic separation and highly selective mass spectrometric detection of BCEP.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Suggested LC Parameters

Parameter Suggested Condition Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides excellent retention and separation for moderately polar compounds like BCEP.[13]
Mobile Phase A 0.1% Formic Acid in Water Standard aqueous mobile phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic mobile phase for eluting analytes from a C18 column.
Flow Rate 0.4 mL/min Typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Volume 5 µL A small volume is sufficient with modern sensitive instruments.
Column Temp. 40°C Elevated temperature can improve peak shape and reduce run times.

| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate. | A gradient is necessary to elute BCEP effectively while separating it from early-eluting matrix components. |

Table 2: Suggested MS/MS Parameters (Negative Ion Mode)

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Ionization Mode
BCEP 248.9 96.9 (Quantifier) 79.0 (Qualifier) ESI-
BCEP-d8 (IS) 256.9 96.9 (Quantifier) 79.0 (Qualifier) ESI-

Note: The exact m/z values for precursor and product ions must be optimized experimentally on the specific mass spectrometer being used. The values provided are theoretical based on the structure of BCEP [M-H]⁻ and its expected fragmentation.

4.4 Part D: Quality Control and Data Validation

  • Objective: To ensure the accuracy, precision, and reliability of the analytical results.

  • Protocol:

    • Calibration Curve: Prepare a multi-point calibration curve (typically 6-8 points) by spiking known concentrations of BCEP standard into a blank matrix (e.g., synthetic urine).

    • Internal Standard: The isotopically labeled internal standard (IS) must be added to all samples, calibrators, and QCs to correct for variations in sample preparation and instrument response.[14][15]

    • Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations within the calibration range. Analyze these QCs alongside the unknown samples. The results must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).

    • Blanks: Analyze a blank sample (matrix with IS but no analyte) to check for contamination or carryover.

Data Interpretation and Reporting

  • Quantification: Calculate the concentration of BCEP in each sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Dilution Correction: Human urine concentration can vary significantly. To provide a standardized result, it is essential to correct for urine dilution. This is typically done by measuring the creatinine concentration in the same urine sample and reporting the BCEP concentration as micrograms per gram of creatinine (µg/g creatinine).[16]

  • Reporting: Final results should be reported along with the method's limit of quantification (LOQ) and the results of the QC samples to demonstrate the validity of the data.

Conclusion

The protocol described provides a robust and reliable method for quantifying urinary this compound (BCEP) as a biomarker of exposure to the flame retardant TCEP. By employing enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis, researchers can accurately assess the internal dose of TCEP in human populations. This data is invaluable for epidemiological studies, risk assessment, and evaluating the effectiveness of regulatory measures aimed at reducing exposure to this potentially harmful chemical.

References

  • ACS Publications. (2020, April 7). Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. Environmental Science & Technology. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024, September). Risk Evaluation for Tris(2-chloroethyl) Phosphate (TCEP). US EPA. [Link]

  • RMT Insights. (2024, October 2). US EPA Finalizes Risk Evaluation for Flame Retardant TCEP. [Link]

  • Consumer Product Safety Commission. (2015, June 26). TERA TCEP exposure review. [Link]

  • National Institutes of Health (NIH). (2020, November 20). Tris(2-chloroethyl) Phosphate (TCEP) Elicits Hepatotoxicity by Activating Human Cancer Pathway Genes in HepG2 Cells. PMC. [Link]

  • Minnesota Department of Health. (2011, August). TCEP in Drinking Water. [Link]

  • PubMed. (n.d.). Metabolism of tris(2-chloroethyl) phosphate in rats and mice. [Link]

  • Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Risk Evaluation for Tris(2-chloroethyl) Phosphate (TCEP) Systematic Review Supplemental File. [Link]

  • protocols.io. (2025, March 5). Extraction Protocol for untargeted LC-MS/MS - Urine. [Link]

  • Frontiers. (n.d.). LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. [Link]

  • Europe PMC. (n.d.). Reaction of tris(2-chloroethyl)phosphate with reduced sulfur species. [Link]

  • ResearchGate. (2024, April 25). Extraction Protocol for untargeted LC-MS/MS - Urine. [Link]

  • PubMed. (2010). Analysis of peptides in biological fluids by LC-MS/MS. [Link]

  • Wikipedia. (n.d.). Tris(2-chloroethyl) phosphate. [Link]

  • PubMed. (2024, February 7). Chronic exposure to tris (2-chloroethyl) phosphate (TCEP) induces brain structural and functional changes in zebrafish (Danio rerio): A comparative study on the environmental and LC50 concentrations of TCEP. [Link]

  • PubMed. (2024, April 20). Tris(2-chloroethyl) phosphate (TCEP) exposure inhibits the epithelial-mesenchymal transition (EMT), mesoderm differentiation, and cardiovascular development in early chicken embryos. [Link]

  • PubMed. (2022, January 13). Long term exposure to tris (2-chloroethyl) phosphate (TCEP) causes alterations in reproductive hormones, vitellogenin, antioxidant enzymes, and histology of gonads in zebrafish (Danio rerio): In vivo and computational analysis. [Link]

  • PubMed. (2022, August 25). Tris (2-chloroethyl) phosphate (TCEP) induces obesity and hepatic steatosis via FXR-mediated lipid accumulation in mice: Long-term exposure as a potential risk for metabolic diseases. [Link]

  • ResearchGate. (2025, August 10). Organophosphate flame retardants tris (2-butoxyethyl) phosphate (TBEP) and tris (2-chloroethyl) phosphate (TCEP) disrupt human motor neuron development by differentially affecting their survival and differentiation. [Link]

  • National Institutes of Health (NIH). (2025, July 2). Analytical Device and Prediction Method for Urine Component Concentrations. PMC. [Link]

  • ResearchGate. (2025, August 9). Quantitative analysis of unconjugated and total bisphenol A in human urine using solid-phase extraction and UPLC-MS/MS: Method implementation, method qualification and troubleshooting. [Link]

  • GSC Biological and Pharmaceutical Sciences. (n.d.). Urine test strip analysis, concentration range and its interpretations of the parameters. [Link]

  • Graff's Textbook of Urinalysis and Body Fluids. (n.d.). Chemical Analysis of Urine. [Link]

  • ResearchGate. (2025, November 13). Parental whole life-cycle exposure to tris (2-chloroethyl) phosphate (TCEP) disrupts embryonic development and thyroid system in zebrafish offspring. [Link]

  • National Institutes of Health (NIH). (n.d.). Molecular Mechanism of Indoor Exposure to Airborne Halogenated Flame Retardants TCIPP (Tris(1,3-Dichloro-2-Propyl) Phosphate) and TCEP Tris(2-chloroethyl) Phosphate and Their Hazardous Effects on Biological Systems. PMC. [Link]

  • Micromachines. (2025, October 10). Analytical Device and Prediction Method for Urine Component Concentrations. [Link]

  • PubMed. (n.d.). Life-cycle exposure to tris (2-chloroethyl) phosphate (TCEP) causes alterations in antioxidative status, ion regulation and histology of zebrafish gills. [Link]

  • ResearchGate. (n.d.). Life-cycle exposure to tris (2-chloroethyl) phosphate (TCEP) causes alterations in antioxidative status, ion regulation and histology of zebrafish gills. [Link]

Sources

Application Notes & Protocols for the Quantification of Bis(2-chloroethyl) phosphate (BCEP) in Human Urine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(2-chloroethyl) phosphate (BCEP) is a primary metabolite of the organophosphate flame retardant Tris(2-chloroethyl) phosphate (TCEP), a compound widely used in consumer products such as furniture, electronics, and building materials.[1][2][3] Due to the ubiquitous nature of TCEP and its potential for human exposure, biomonitoring of BCEP in human urine has become a critical tool for assessing internal body burden and understanding potential health risks associated with TCEP exposure. This document provides a detailed, scientifically-grounded guide for the quantitative analysis of BCEP in human urine, designed for researchers in toxicology, environmental health, and drug development. We present a robust methodology centered on enzymatic hydrolysis, solid-phase extraction (SPE), and detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered a gold standard for its high sensitivity and selectivity.[2][4] This guide explains the causality behind protocol choices, provides step-by-step instructions, and includes quality control measures to ensure data integrity and trustworthiness.

Principle of the Method

The accurate quantification of BCEP in urine requires a multi-step approach designed to address the compound's chemical properties and the complexity of the urine matrix.

  • Enzymatic Deconjugation: In humans, xenobiotics like BCEP are often metabolized into more water-soluble glucuronide or sulfate conjugates to facilitate excretion.[5] To measure the total BCEP concentration, a crucial initial step is enzymatic hydrolysis using β-glucuronidase and arylsulfatase to cleave these conjugates and release the free BCEP molecule.[5][6]

  • Sample Cleanup and Concentration: Urine is a complex biological matrix containing salts, pigments, and other endogenous compounds that can interfere with analysis and cause ion suppression in the mass spectrometer.[7] Solid-Phase Extraction (SPE) is an effective technique for isolating BCEP from these interferences while simultaneously concentrating the analyte, thereby enhancing method sensitivity.[8][9]

  • Instrumental Analysis: The prepared extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The liquid chromatography system separates BCEP from other remaining components. The tandem mass spectrometer provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM), where a specific precursor ion of BCEP is fragmented into a characteristic product ion for unambiguous identification and quantification.

  • Isotope Dilution: To correct for variability during sample preparation and potential matrix effects during analysis, an isotopically labeled internal standard (e.g., a deuterated analog of BCEP or a related compound) is spiked into every sample at the beginning of the workflow.[10][11] Quantification is based on the ratio of the analyte response to the internal standard response.

Overall Analytical Workflow

BCEP Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample Urine Sample Collection & Aliquoting Spike Spike with Internal Standard (IS) Sample->Spike Add IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis Incubate SPE_Load Sample Loading Hydrolysis->SPE_Load Adjust pH SPE_Condition SPE Cartridge Conditioning & Equilibration SPE_Condition->SPE_Load SPE_Wash SPE Wash (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Analyte Elution SPE_Wash->SPE_Elute Evaporate Evaporation & Reconstitution SPE_Elute->Evaporate LCMS LC-MS/MS Analysis (MRM Mode) Evaporate->LCMS Inject Calibrate Calibration Curve Generation LCMS->Calibrate Quantify Quantification (Analyte/IS Ratio) Calibrate->Quantify Report Data Reporting Quantify->Report

Caption: High-level workflow for BCEP analysis in human urine.

Materials and Reagents

ItemDescription / Vendor (Example)
Standards
BCEP Analytical StandardHigh-purity (>98%), e.g., from Sigma-Aldrich, Wellington Laboratories
Labeled Internal Standarde.g., BCEP-d8 or a suitable alternative like TCEP-d12
Enzymes & Buffers
β-glucuronidase/arylsulfataseFrom Helix pomatia, e.g., Sigma-Aldrich (Type H-1)
Ammonium AcetateLC-MS grade
Acetic AcidGlacial, TraceMetal grade
Solvents
Methanol (MeOH)LC-MS or Optima grade
Acetonitrile (ACN)LC-MS or Optima grade
WaterDeionized, 18 MΩ·cm (e.g., from a Milli-Q system)
Formic AcidLC-MS grade, >99%
Consumables
SPE CartridgesMixed-mode or polymeric reverse-phase, e.g., Waters Oasis HLB, 3 cc, 60 mg
Autosampler Vials2 mL, amber glass, with PTFE-lined caps
Pipette TipsLow-retention, various sizes
Centrifuge Tubes15 mL, polypropylene
Equipment
LC-MS/MS Systeme.g., Waters ACQUITY UPLC with Xevo TQ-S or Agilent 1290 with 6495 Triple Quadrupole
Nitrogen Evaporatore.g., TurboVap or similar
Vortex MixerStandard laboratory model
CentrifugeCapable of 3000 x g with rotor for 15 mL tubes
pH MeterCalibrated
Analytical Balance4 or 5 decimal places
Water Bath or IncubatorCapable of maintaining 37°C

Sample Collection and Handling

Proper sample handling is paramount to prevent contamination and degradation, ensuring the integrity of the analytical results.

  • Collection: Collect mid-stream urine samples in sterile, polypropylene containers.[12][13] First morning voids are often preferred as they are more concentrated, but random samples can also be used.

  • Storage: Upon collection, samples should be immediately refrigerated at 2-8°C if analysis is to occur within 24 hours.[13] For long-term storage, freeze samples at ≤ -20°C (or ideally ≤ -70°C) until analysis to prevent analyte degradation.[7]

  • Aliquoting: Before freezing, gently mix the entire urine sample and aliquot into smaller volumes (e.g., 2 mL cryovials) to avoid repeated freeze-thaw cycles, which can compromise analyte stability.[7]

Detailed Experimental Protocol: SPE and LC-MS/MS

This protocol is designed for a batch of samples, including calibration standards, blanks, and quality controls (QCs).

Preparation of Standards and QCs
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of BCEP and the internal standard (IS) in methanol. Store at -20°C.

  • Working Solutions: From the primary stocks, prepare intermediate and working standard solutions by serial dilution in 80:20 water:acetonitrile. These will be used to spike calibration standards and QCs.

  • Calibration Curve: Prepare a calibration curve in a surrogate matrix (e.g., analyte-free urine or water) by spiking the working standards to achieve a concentration range relevant to expected sample levels (e.g., 0.1 to 50 ng/mL).

  • Quality Controls: Prepare low, medium, and high QC samples by spiking a pooled urine matrix at concentrations within the calibration range.

Protocol: Sample Preparation

G cluster_spe Solid-Phase Extraction (SPE) start Start: 1 mL Urine Sample spike Spike with 20 µL Internal Standard start->spike hydrolyze Add 500 µL Buffer + 10 µL Enzyme Incubate: 37°C, 4h spike->hydrolyze load Load Hydrolyzed Sample hydrolyze->load condition Condition SPE: 3 mL MeOH 3 mL Water condition->load wash Wash: 3 mL 5% MeOH in Water load->wash elute Elute: 4 mL Methanol wash->elute evaporate Evaporate to Dryness (N2 stream, 40°C) elute->evaporate reconstitute Reconstitute in 200 µL 80:20 Water:ACN evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Detailed step-by-step sample preparation workflow.

  • Thaw and Aliquot: Thaw urine samples, standards, and QCs completely at room temperature. Vortex for 15 seconds to ensure homogeneity.

  • Sample Aliquot: Pipette 1.0 mL of each sample into a labeled 15 mL polypropylene tube.

  • Internal Standard Spiking: Add 20 µL of the IS working solution (e.g., 500 ng/mL) to every tube (except the "double blank").

  • Enzymatic Hydrolysis:

    • Add 500 µL of 1 M ammonium acetate buffer (pH 6.5).

    • Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution.

    • Vortex gently and incubate in a water bath at 37°C for at least 4 hours (or overnight). The hydrolysis step is critical for releasing conjugated BCEP.[5]

  • SPE Manifold Setup: Place SPE cartridges on a vacuum manifold.

  • Cartridge Conditioning: Condition each SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry. This step activates the sorbent for proper retention.

  • Sample Loading: After incubation, centrifuge the samples at 3000 x g for 5 minutes. Load the supernatant onto the conditioned SPE cartridges. Apply gentle vacuum to draw the sample through at a rate of ~1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove salts and polar interferences. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Place clean collection tubes inside the manifold. Elute the BCEP and IS from the cartridge using 4 mL of methanol.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial.

Protocol: LC-MS/MS Instrumental Analysis

The following are typical starting parameters and should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
Liquid Chromatography
LC ColumnReversed-phase, e.g., Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl[14]Provides good retention and peak shape for polar analytes like BCEP.
Mobile Phase A0.1% Formic Acid in WaterAcidifies mobile phase to promote protonation for positive ion mode or improve chromatography.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume5 µLBalances sensitivity with potential for column overload.
Column Temperature40 °CEnsures reproducible retention times and improves peak shape.
Gradient20% B (0-1 min), 20-95% B (1-5 min), 95% B (5-6 min), 95-20% B (6-6.1 min), 20% B (6.1-8 min)A representative gradient to separate BCEP from early-eluting interferences.
Tandem Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or NegativeBCEP can be detected in both modes; optimization is required. Positive mode is shown here.[8]
Capillary Voltage3.0 kVOptimized for stable spray and ion generation.
Source Temperature150 °CInstrument-dependent parameter.
Desolvation Temp.450 °CFacilitates efficient desolvation of droplets.
Cone Gas Flow50 L/hr
Desolvation Gas Flow800 L/hr
MRM Transitions Precursor > Product (Quantifier), Precursor > Product (Qualifier)
BCEPe.g., m/z 284.9 > 63.1 (Quant), 284.9 > 107.0 (Qual)[8]Specific transitions must be optimized via infusion of the pure standard.
BCEP-d8 (IS)e.g., m/z 292.9 > 63.1The IS should have a corresponding shift in precursor mass.

Data Analysis and Quality Control

  • Calibration: Generate a linear regression calibration curve by plotting the peak area ratio (BCEP/IS) against the concentration of the calibration standards. A weighting factor (e.g., 1/x) may be necessary. The regression coefficient (r²) should be >0.99.

  • Quantification: Calculate the concentration of BCEP in unknown samples using the regression equation from the calibration curve.

  • Quality Control: For a batch to be considered valid:

    • The method blank should be free of BCEP (< 1/3 of the LOQ).

    • The calculated concentrations of the QC samples (low, mid, high) must be within ±20% of their nominal value.

    • The qualifier ion ratio in samples must be within ±30% of the average ratio observed in the calibration standards.

Method Performance Characteristics

The following table summarizes typical performance data for a validated method.

ParameterTypical ValueDescription
Limit of Detection (LOD)0.05 ng/mLThe lowest concentration at which the analyte can be reliably detected (S/N > 3).
Limit of Quantification (LOQ)0.15 ng/mLThe lowest concentration that can be quantified with acceptable precision and accuracy (S/N > 10).[6]
Linearity (r²)> 0.99Defines the concentration range over which the method is accurate.
Precision (%RSD)< 15%Intra-day and inter-day variability of QC samples.
Accuracy (% Recovery)85 - 115%How close the measured QC value is to the true nominal value.
Matrix Effect< 20%Assessment of ion suppression or enhancement caused by the urine matrix.

References

  • Cequier, E., et al. (2014). A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography-high resolution mass spectrometry.
  • Matsumoto, I., et al. (2002). Screening and Diagnosis of Beta-Ureidopropionase Deficiency by Gas chromatographic/mass Spectrometric Analysis of Urine. Journal of Mass Spectrometry.
  • Exposome-Explorer. (n.d.). Bis-2-chloroethyl phosphate (BCEP). International Agency for Research on Cancer (IARC). Retrieved from [Link]

  • OECD SIDS. (2009). SIAM 28: 2,2-Bis(chloromethyl)trimethylene bis(bis(2-chloroethyl)phosphate).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Bis(2-Chloroethyl)Ether. U.S. Department of Health and Human Services.
  • Bastiaensen, M., et al. (2021). Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine. Environment International. Available at: [Link]

  • Hegstad, S., et al. (2009). Application of direct urine LC-MS-MS analysis for screening of novel substances in drug abusers. Journal of Analytical Toxicology.
  • Li, Z., et al. (2022). Stratification analyses of urinary BCEP concentrations and obesity.
  • Clinical Chemistry. (2023). Abstracts from the 2023 AACC Annual Scientific Meeting. Clinical Chemistry, 69(S1).
  • Springer Protocols. (2024). Comprehensive Urine Drug Screen by Gas Chromatography/Mass Spectrometry (GC/MS).
  • Bastiaensen, M., et al. (2021). Investigation of in vitro biotransformation of tris (1-chloro-2-propyl)
  • Thevis, M., et al. (2005). Comparative urine analysis by liquid chromatography-mass spectrometry and multivariate statistics: method development, evaluation, and application to proteinuria. Clinical Chemistry.
  • National Center for Biotechnology Information. (1990). Tris(2-Chloroethyl) Phosphate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Available at: [Link]

  • Wang, Y., et al. (2023). LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers in Oncology. Available at: [Link]

  • Jayatilaka, A., et al. (2017). A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Springer Protocols. (2024). Comprehensive Urine Drug Screen by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Verma, J., et al. (2017). Gas chromatography/mass spectrometry-based urine metabolome study in children for inborn errors of metabolism: An Indian experience.
  • Hu, L., et al. (2014).
  • Silva, V., et al. (2023).
  • Hlashwayo, D., et al. (2022). Guideline for Urine Culture and Biochemical Identification of Bacterial Urinary Pathogens in Low-Resource Settings. Methods and Protocols.
  • Wang, X., et al. (2023). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Frontiers in Environmental Science.
  • Wang, Y., et al. (2023). LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. Frontiers in Oncology.
  • Insua, S., et al. (2024). Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry. Scientific Reports.
  • MedlinePlus. (2024). Clean catch urine sample. U.S.
  • Khamis, M. M., et al. (2017). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. Mass Spectrometry Reviews.
  • Bioiatriki Group. (n.d.). INSTRUCTIONS ON HOW TO PREPARE FOR COLLECTION OF BIOLOGICAL SAMPLES.
  • Shimadzu. (n.d.). Determination of Essential and Toxic Elements in Urine by ICPMS-2050.
  • Lancet Laboratories. (n.d.). CORRECT URINE COLLECTION TECHNIQUES.
  • Wirral Community Health and Care NHS Foundation Trust. (2022). How to take a urine sample. NHS.
  • Dirtu, A. C., et al. (2016). Determination of hydroxylated polychlorinated biphenyls (OH-PCBs) in human urine in a highly occupationally exposed German cohort.
  • de Lima, K. M. G., et al. (2022). Biochemical Analysis of Urine Samples from Diabetic and Hypertensive Patients without Renal Dysfunction Using Spectrophotometry and Raman Spectroscopy Techniques. MDPI.
  • Neumann, S., et al. (2022). Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates. Journal of Chromatography B. Available at: [Link]

  • Abebayehu, A. (2023). Urine test strip analysis, concentration range and its interpretations of the parameters. GSC Biological and Pharmaceutical Sciences.
  • Centers for Disease Control and Prevention (CDC). (2019). Laboratory Procedure Manual: Antimony, Barium, Beryllium, et al.
  • Yeter, O., & Guney, I. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory.

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Protocol for Bis(2-chloroethyl) phosphate extraction from biological tissues

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Bis(2-chloroethyl) phosphate Extraction from Biological Tissues Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (BCEP) is a primary metabolite of the widely used organophosphate flame retardant, Tris(2-chloroethyl) phosphate (TCEP).[1][2] Given that TCEP is classified as a substance of very high concern and a potential carcinogen, monitoring its metabolite BCEP in biological systems is critical for toxicological assessments and understanding human exposure.[3][4] The extraction of BCEP from complex biological matrices like blood, liver, and adipose tissue presents significant analytical challenges due to the presence of interfering endogenous substances such as lipids and proteins.[5][6] This document provides a comprehensive guide detailing robust and validated protocols for the extraction of BCEP from various biological tissues, ensuring high recovery and analytical accuracy. We will explore three widely accepted methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. The causality behind experimental choices is explained, and quality control measures are integrated to ensure the generation of trustworthy and reproducible data.

Introduction to BCEP and Analytical Challenges

TCEP is an additive flame retardant, meaning it is not chemically bound to polymers and can leach into the environment, leading to human exposure through inhalation, ingestion, and dermal contact.[7] Once in the body, it is metabolized to BCEP and other metabolites, which can be measured in urine, blood, and tissues as biomarkers of exposure.[1]

The primary challenge in quantifying BCEP is its efficient separation from the biological matrix. Matrix components can interfere with analysis, primarily through a phenomenon known as the "matrix effect," which can suppress or enhance the analyte signal during instrumental analysis, leading to inaccurate quantification.[5][6][8] The choice of extraction protocol is therefore paramount and depends on the tissue type, the required limit of detection, and available laboratory instrumentation.

Safety and Handling Precautions

The parent compound, TCEP, is a suspected carcinogen and may cause reproductive toxicity.[9] While comprehensive toxicological data on BCEP is less available, it should be handled with the same level of caution.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle all standards, samples, and extracts in a well-ventilated fume hood to avoid inhalation of vapors or aerosols.

  • Waste Disposal: Dispose of all chemical waste, including used solvents and contaminated materials, according to institutional and local environmental regulations. Do not let the chemical enter the environment.[9]

Overview of Extraction Strategies

The goal of any extraction protocol is to isolate the analyte of interest (BCEP) from the sample matrix while removing interferents.

  • Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between the aqueous sample phase and an immiscible organic solvent. The choice of solvent and pH are critical for achieving high extraction efficiency. LLE is robust but can be labor-intensive and consume large volumes of organic solvents.[10][11]

  • Solid-Phase Extraction (SPE): In SPE, the sample is passed through a solid sorbent cartridge. BCEP is retained on the sorbent while matrix interferences are washed away. The purified BCEP is then eluted with a small volume of organic solvent. SPE offers higher sample cleanup and concentration factors compared to LLE.[12][13]

  • QuEChERS: Originally developed for pesticide analysis in food, the QuEChERS method has been adapted for a wide range of analytes and matrices.[14][15] It involves an initial extraction and partitioning step with acetonitrile and salts, followed by a cleanup step using dispersive SPE (d-SPE). It is known for its speed and efficiency.[16]

Materials and Reagents

  • Solvents: HPLC or GC-MS grade acetonitrile, methanol, ethyl acetate, hexane, and dichloromethane.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, C18 sorbent, and formic acid. Organic-free reagent water should be used for all aqueous solutions.[17]

  • Standards:

    • This compound (BCEP) analytical standard.

    • This compound-d8 (BCEP-d8) as an internal standard (IS). The use of a stable isotope-labeled internal standard is highly recommended as it co-extracts with the analyte and effectively compensates for matrix effects and variations in recovery.[18][19]

  • Equipment:

    • Tissue homogenizer (e.g., bead beater or rotor-stator)

    • Centrifuge capable of 4000 x g

    • Vortex mixer

    • Sample concentrator/evaporator (e.g., nitrogen evaporator)

    • SPE manifold and cartridges (e.g., C18 or polymeric sorbents)

    • Autosampler vials

General Sample Preparation: Homogenization

Accurate analysis begins with a representative and homogenous sample.

  • Weigh approximately 0.5 g of frozen tissue (e.g., liver, adipose, muscle) into a homogenization tube.

  • Add 2 mL of cold phosphate-buffered saline (PBS) or organic-free water.

  • For robust cell lysis and to aid in protein precipitation, 1-2 mL of cold acetonitrile can be used instead of or in addition to the aqueous buffer.

  • Add the internal standard (BCEP-d8) to all samples, blanks, and quality controls at a fixed concentration (e.g., 50 ng/mL). This step is critical for accurate quantification.

  • Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice during this process to minimize degradation.

  • The resulting homogenate is now ready for one of the following extraction protocols.

Detailed Extraction Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for a variety of tissues, including blood and liver, but may require additional cleanup for high-fat matrices.[11][20]

  • Transfer 1 mL of tissue homogenate to a 15 mL glass centrifuge tube.

  • Add 5 mL of ethyl acetate (or a 1:1 mixture of hexane:dichloromethane). The choice of solvent is critical; ethyl acetate provides good polarity for extracting organophosphates.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 2-5) on the remaining aqueous layer with another 5 mL of ethyl acetate to maximize recovery.

  • Combine the two organic extracts.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides excellent cleanup and is highly effective for complex matrices. The protocol is adapted from methods for other organophosphate flame retardants.[12][13]

  • Sample Pre-treatment: Centrifuge the 1 mL of tissue homogenate at 4000 x g for 10 minutes. Dilute the supernatant with 4 mL of organic-free water to reduce viscosity and improve loading onto the SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of organic-free water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing (Interference Removal): Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences. This step is crucial for removing salts and other water-soluble matrix components without eluting the BCEP.

  • Drying: Dry the cartridge under vacuum or nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the BCEP from the cartridge with 5 mL of acetonitrile or ethyl acetate into a clean collection tube.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the appropriate solvent for analysis.

Protocol 3: Modified QuEChERS

This high-throughput method is particularly effective for fatty matrices like adipose tissue and liver.[15][16]

  • Transfer 1 mL of tissue homogenate into a 15 mL centrifuge tube.

  • Add 5 mL of acetonitrile (containing 1% formic acid). The acid helps to stabilize the analyte and improve extraction efficiency.

  • Add QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl. The MgSO₄ facilitates the partitioning of water from the acetonitrile, while NaCl prevents emulsion formation.

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents. For fatty tissues, a mix of 50 mg PSA and 50 mg C18 is recommended. PSA removes organic acids and some sugars, while C18 removes lipids and other non-polar interferences.

  • Vortex for 30 seconds and then centrifuge at 10,000 x g for 2 minutes.

  • The supernatant is now ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

Instrumental Analysis and Quality Control

The final extracts are typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21][22] LC-MS/MS is often preferred due to its sensitivity and ability to analyze BCEP without derivatization.

  • Calibration: Prepare matrix-matched calibration curves by spiking blank tissue extract with known concentrations of BCEP standard. This is the gold standard for correcting for matrix effects.[6]

  • Quality Controls (QCs): Analyze QC samples (blank matrix spiked at low, medium, and high concentrations) alongside the unknown samples to verify the accuracy and precision of the entire method.

  • Recovery: The percentage recovery can be assessed by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples. Typical recoveries for the methods described should be within 70-120%.[12]

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) QuEChERS
Throughput Low to MediumMediumHigh
Solvent Usage HighLow to MediumLow to Medium
Cleanup Efficiency ModerateHighHigh
Typical Recovery 70-110%80-115%85-110%
Best For Blood, Low-fat tissuesAll tissue types, low conc.High-fat tissues (liver, adipose)

Table 1: Comparison of BCEP Extraction Methodologies. Performance characteristics are typical estimates based on similar organophosphate analyses.

Workflow Visualization

The following diagram illustrates the general workflow for BCEP extraction from biological tissues.

BCEP_Extraction_Workflow cluster_protocols Extraction Protocols start Tissue Sample Collection (e.g., Liver, Adipose, Blood) homogenize Sample Homogenization (Add Internal Standard BCEP-d8) start->homogenize analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) end Data Analysis & Reporting analysis->end lle_start Protocol 1: Liquid-Liquid Extraction homogenize->lle_start spe_start Protocol 2: Solid-Phase Extraction homogenize->spe_start quechers_start Protocol 3: QuEChERS homogenize->quechers_start lle_steps 1. Add Organic Solvent 2. Vortex & Centrifuge 3. Collect Organic Layer 4. Evaporate & Reconstitute lle_start->lle_steps spe_steps 1. Condition Cartridge 2. Load Sample 3. Wash Interferences 4. Elute BCEP 5. Evaporate & Reconstitute spe_start->spe_steps quechers_steps 1. Acetonitrile Extraction 2. Add Salts & Partition 3. Centrifuge 4. d-SPE Cleanup quechers_start->quechers_steps lle_steps->analysis spe_steps->analysis quechers_steps->analysis

Caption: General workflow for the extraction of BCEP from biological tissues.

References

  • Miyake, Y., et al. (1992). Metabolism of tris(2-chloroethyl) phosphate in rats and mice. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]

  • Santillo, D., et al. (2010). Determination of organophosphorous flame retardants in fish tissues by matrix solid-phase dispersion and gas chromatography. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Tris(2-chloroethyl) phosphate. PubChem Compound Database. Available at: [Link]

  • Su, G., et al. (2025). Biotransformation of bis(2-chloroethyl)2-chloroethylphosphphonate, and its effects on metabolism of lipid molecules in primary mouse hepatocytes. PubMed. Available at: [Link]

  • Kumm, T., et al. (2015). Determination of organophosphate flame retardants and plasticizers in lipid-rich matrices using dispersive solid-phase extraction as a sample cleanup step and ultra-high performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry. PubMed. Available at: [Link]

  • International Programme on Chemical Safety. ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE. INCHEM. Available at: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate. NIST Chemistry WebBook. Available at: [Link]

  • Exposome-Explorer. Bis-2-chloroethyl phosphate (BCEP). Available at: [Link]

  • Li, W., et al. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis. Available at: [Link]

  • Scherer, M., et al. (2011). Solid-phase extraction and GC-MS analysis of potentially genotoxic cleavage products of β-carotene in primary cell cultures. PubMed. Available at: [Link]

  • Dams, R., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Souverain, S., et al. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Available at: [Link]

  • Jefferson, A. (2021). The Identification and Quantification of Organophosphate Flame Retardants in Raw Materials Utilized in Polyurethane Production. University of New Haven Theses and Dissertations. Available at: [Link]

  • Schindler, B. K., et al. (2009). Determination of human urinary organophosphate flame retardant metabolites by solid-phase extraction and gas chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Al-Masri, M., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Available at: [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. EPA. Available at: [Link]

  • Peñalver, A., et al. (2002). Suitability of solid-phase microextraction for the determination of organophosphate flame retardants and plasticizers in water samples. PubMed. Available at: [Link]

  • Lingg, R. D., et al. (1982). Metabolism of bis(2-chloroethyl)ether and bis(2-chloroisopropyl)ether in the rat. PubMed. Available at: [Link]

  • Fox, A., et al. (1998). Carbohydrate profiling of bacteria by gas chromatography-mass spectrometry and their trace detection in complex matrices by gas chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Bastiaensen, M., et al. (2024). Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine. National Institutes of Health. Available at: [Link]

  • Yaripour, S., et al. (2021). Homogeneous liquid-liquid extraction as an alternative sample preparation technique for biomedical analysis. PubMed. Available at: [Link]

  • Lehotay, S. J., et al. (2010). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. LCGC North America. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1990). Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE). NCBI Bookshelf. Available at: [Link]

  • de Oliveira, A. C. X., et al. (2024). Monitoring Pesticide Residues in Anuran Liver Tissue: A Proposal for the Sample Preparation Method. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Xiang, P., et al. (2013). Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Lehotay, S. J., et al. (2025). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. ResearchGate. Available at: [Link]

  • Adamiak-Kurcharska, B., et al. (2016). Method of production of n,n-bis(2-chloroethyl)tetrahydro-2h-1,3,2-oxazaphosphorine-2-amine 2-oxide. Google Patents.
  • Wang, S., et al. (2025). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction]. ResearchGate. Available at: [Link]

  • Lu, X., et al. (2012). Method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester. Google Patents.
  • Liu, M., et al. (2012). A two-step pH-dependent liquid-liquid extraction combined with HPLC-fluorescence method for the determination of 10-hydroxycamptothecin in mouse liver tissue. PubMed. Available at: [Link]

  • National Institute of Environmental Health Sciences. bis(2-Chloroethyl)ether (111-44-4). Chemical Effects in Biological Systems (CEBS). Available at: [Link]

  • Jignjovikj, I., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]

Sources

Method for Monitoring Bis(2-chloroethyl) phosphate (BCEP) in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethyl) phosphate (BCEP) is a primary metabolite of the widely used organophosphate flame retardant (OPFR) Tris(2-chloroethyl) phosphate (TCEP).[1] Given the classification of TCEP as a substance of very high concern due to its carcinogenic and reproductive toxicity, monitoring its degradation and the presence of its metabolites in wastewater is critical for assessing environmental impact and the efficacy of treatment processes. This application note provides a comprehensive, field-proven methodology for the robust quantification of BCEP in complex wastewater matrices. The protocol leverages Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by sensitive and selective analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also detailed. This guide is designed to provide researchers and environmental scientists with a self-validating system to ensure data integrity, trustworthiness, and accuracy.

Introduction: The Scientific Imperative

Organophosphate flame retardants (OPFRs) have become ubiquitous environmental contaminants following the restriction of brominated flame retardants.[2][3] TCEP, in particular, is frequently detected in industrial and municipal wastewater due to its extensive use in plastics, textiles, and furniture.[4][5] As an additive flame retardant, it is not chemically bound to materials and leaches into the environment, eventually partitioning into wastewater streams.[3]

During wastewater treatment, TCEP can undergo biotic and abiotic degradation, leading to the formation of metabolites such as this compound (BCEP).[1][6] While treatment processes can reduce parent compound concentrations, the resulting metabolites may retain or exhibit their own toxicity.[5] Therefore, monitoring only the parent compound, TCEP, provides an incomplete picture of the environmental burden. The analysis of BCEP is essential to understand degradation pathways, assess the total toxicological risk, and optimize wastewater treatment technologies for the complete removal of these contaminants.[7][8]

Principle of the Analytical Method

This method is designed to reliably isolate and quantify BCEP from complex aqueous matrices like raw influent, activated sludge, and final effluent. The core principle involves a three-stage process:

  • Sample Preparation and Concentration: Due to the typically low concentrations (ng/L to µg/L) of BCEP in wastewater and the presence of significant matrix interferences, a pre-concentration step is mandatory.[9][10] Solid-Phase Extraction (SPE) is the technique of choice, offering high recovery and effective removal of interfering substances.[2][11] A hydrophilic-lipophilic balanced (HLB) polymer sorbent is used to efficiently retain the polar BCEP molecule from a large volume of water.

  • Chromatographic Separation: The concentrated extract is then introduced into a chromatographic system to separate BCEP from other co-extracted compounds.

    • Primary Method (LC-MS/MS): Reversed-phase liquid chromatography is ideally suited for separating polar, thermally labile compounds like BCEP without the need for derivatization.[12][13]

    • Alternative Method (GC-MS): Gas chromatography can also be used but may require derivatization to improve the volatility and thermal stability of BCEP, though direct analysis is possible.[14][15]

  • Detection and Quantification: Mass spectrometry provides the necessary sensitivity and selectivity for confident detection.

    • Tandem Mass Spectrometry (MS/MS): This is the gold standard for trace quantitative analysis in complex matrices.[16] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, chemical noise is significantly reduced, ensuring highly selective and accurate quantification.[4][17]

    • Single Quadrupole Mass Spectrometry (GC-MS): In this mode, quantification is typically performed using Selected Ion Monitoring (SIM) of characteristic BCEP fragment ions.[14]

The entire analytical workflow is illustrated in the diagram below.

BCEP Analysis Workflow Figure 1: Overall Analytical Workflow for BCEP Monitoring cluster_0 Sample Handling & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting Sample 1. Wastewater Sample (Influent/Effluent) Preserve 2. Preserve Sample (4°C, Amber Glass) Sample->Preserve Spike 3. Spike Surrogate Std. Preserve->Spike SPE 4. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Spike->SPE Concentrate 5. Evaporate & Reconstitute SPE->Concentrate LC_MSMS 6a. LC-MS/MS Analysis (Primary Method) Concentrate->LC_MSMS GC_MS 6b. GC-MS Analysis (Alternative Method) Concentrate->GC_MS Quant 7. Quantification (vs. Calibration Curve) LC_MSMS->Quant GC_MS->Quant QAQC 8. QA/QC Validation (Blanks, LCS, Spikes) Quant->QAQC Report 9. Final Data Report (ng/L or µg/L) QAQC->Report

Caption: Workflow for BCEP analysis in wastewater.

Materials and Reagents

  • Standards:

    • This compound (BCEP) analytical standard (>98% purity).

    • Isotopically labeled internal standard, e.g., this compound-d8 (BCEP-d8).

  • Solvents & Reagents (HPLC or Optima™ Grade or higher):

    • Methanol

    • Acetonitrile

    • Dichloromethane (DCM)

    • Ethyl Acetate

    • Formic Acid (LC-MS grade)

    • Ammonium Acetate (LC-MS grade)

    • Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours).

    • Reagent Water (Type I, 18.2 MΩ·cm).

  • Apparatus and Consumables:

    • Solid-Phase Extraction (SPE) Cartridges: e.g., Waters Oasis HLB (200 mg, 6 mL) or equivalent.

    • SPE Vacuum Manifold.

    • Nitrogen Evaporation System with water bath.

    • Glassware: 1 L amber glass bottles, graduated cylinders, conical centrifuge tubes, autosampler vials with PTFE-lined caps.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.22 µm, PTFE or PVDF).

    • Analytical balance.

    • pH meter.

Experimental Protocols

Sample Collection and Preservation

The integrity of the final data begins with proper sample collection.

  • Collection: Collect grab samples in 1 L pre-cleaned amber glass bottles to prevent photodegradation.[18] Do not pre-rinse the bottle if it contains a preservative. For composite samples, use refrigerated automated samplers with glass or PTFE tubing.

  • Preservation: Immediately upon collection, cool samples to ≤ 4°C.

  • Holding Time: Samples must be extracted within 7 days of collection. Extracts should be analyzed within 40 days.

Solid-Phase Extraction (SPE) Protocol

This protocol is optimized for a 250 mL wastewater sample. Adjust volumes proportionally for different sample sizes.

  • Sample Pre-treatment:

    • Allow the 250 mL sample to equilibrate to room temperature.

    • Spike with an internal standard (e.g., 25 µL of 1 µg/mL BCEP-d8) to achieve a final concentration of 100 ng/L. This standard corrects for variations in extraction efficiency and instrument response.

  • SPE Cartridge Conditioning (Critical Step):

    • Causality: Conditioning activates the sorbent and ensures proper interaction with the analyte. Skipping or improperly performing this step will lead to poor and inconsistent recoveries.

    • Pass the following solvents through the HLB cartridge sequentially using the vacuum manifold. Do not allow the sorbent to go dry until the sample is loaded.

      • 6 mL Ethyl Acetate

      • 6 mL Methanol

      • 6 mL Reagent Water

  • Sample Loading:

    • Load the 250 mL wastewater sample onto the cartridge at a slow, steady flow rate of approximately 5-10 mL/min. A slow rate is crucial for ensuring efficient analyte retention.

  • Cartridge Washing (Interference Removal):

    • Causality: This step removes polar, water-soluble interferences that were retained by the sorbent but would interfere with the analysis.

    • Wash the cartridge with 6 mL of a 5% Methanol in Reagent Water solution.

    • Dry the cartridge thoroughly under high vacuum for at least 30 minutes. Complete removal of water is essential for efficient elution with organic solvent.

  • Elution (Analyte Recovery):

    • Causality: A solvent or solvent mixture is used to disrupt the interaction between BCEP and the sorbent, releasing it for collection.

    • Place a clean collection tube inside the manifold.

    • Elute BCEP from the cartridge with 2 x 4 mL aliquots of Ethyl Acetate or a 1:1 mixture of Dichloromethane and Acetone. Allow the solvent to soak the sorbent for 1 minute before applying vacuum for each aliquot.

  • Concentration and Reconstitution:

    • Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

    • Gently evaporate the eluate to near dryness (<0.5 mL) under a stream of nitrogen at 35-40°C.

    • Reconstitute the residue in 1.0 mL of 90:10 Water:Methanol (for LC-MS/MS) or Ethyl Acetate (for GC-MS). Vortex briefly and transfer to an autosampler vial.

Instrumental Analysis Protocol: LC-MS/MS (Primary)

LC-MS/MS is the preferred technique due to its superior sensitivity, selectivity, and suitability for polar analytes without derivatization.[12][13]

ParameterRecommended SettingRationale
LC System UPLC/HPLC SystemProvides robust and reproducible separations.
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Standard for retaining moderately polar compounds like BCEP.[19]
Mobile Phase A 5 mM Ammonium Acetate in Water + 0.1% Formic AcidAmmonium acetate and formic acid aid in ionization for MS detection.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient Start at 10% B, hold for 1 min; ramp to 95% B over 8 min; hold for 2 min; return to 10% B and equilibrate for 3 minA gradient is necessary to elute the analyte and clean the column of more hydrophobic interferences.
Flow Rate 0.3 mL/minTypical flow rate for a 2.1 mm ID column.
Injection Volume 10 µLStandard volume; can be adjusted based on sensitivity needs.
Column Temperature 40 °CEnsures reproducible retention times and peak shapes.
MS System Triple Quadrupole Mass SpectrometerRequired for MS/MS (MRM) experiments.[16]
Ionization Source Electrospray Ionization (ESI), Negative ModeThe phosphate moiety is acidic and readily deprotonates to form a negative ion [M-H]⁻, making ESI(-) highly sensitive for this compound.
MRM Transitions BCEP: 221.0 -> 125.0 (Quantifier), 221.0 -> 63.0 (Qualifier)BCEP-d8: 229.0 -> 125.0 (Internal Std.)These transitions are highly specific. The quantifier is used for concentration calculation, and the qualifier confirms identity.
Collision Energy (CE) Optimize experimentally for your instrument (typically 10-25 eV)CE must be tuned to maximize the production of the specific product ions.
Instrumental Analysis Protocol: GC-MS (Alternative)

This method is a viable alternative, particularly if LC-MS/MS is unavailable.

ParameterRecommended SettingRationale
GC System Gas Chromatograph with autosamplerStandard for volatile/semi-volatile analysis.
Column Mid-polarity column, e.g., DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)Provides good separation for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[20]
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Splitless (1 µL injection volume)Maximizes analyte transfer to the column for trace analysis.
Oven Program Initial 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)Temperature program designed to separate BCEP from matrix components and elute it with good peak shape.[14][15]
MS System Single Quadrupole Mass SpectrometerSufficient for SIM mode analysis.
Ionization Source Electron Ionization (EI) at 70 eVStandard EI energy creates reproducible fragmentation patterns for library matching and quantification.[21]
MS Transfer Line 280 °CPrevents analyte condensation between the GC and MS.
Selected Ions (SIM) m/z: 249, 155, 99, 63 (for TCEP, similar ions expected for BCEP)Monitor characteristic fragment ions for BCEP. The most abundant, unique ion should be used for quantification.[14] Note: Exact ions for BCEP should be confirmed by injecting a pure standard.

Data Analysis and Quality Control (QC)

A robust analytical method is a self-validating system. Adherence to the following QA/QC protocols is mandatory for producing legally defensible and scientifically sound data.[22][23]

  • Calibration:

    • A multi-point calibration curve (minimum 5 points) is prepared by diluting the BCEP standard in the final reconstitution solvent. The concentration range should bracket the expected sample concentrations.

    • The internal standard (BCEP-d8) is held at a constant concentration in all standards and samples.

    • Plot the response ratio (Peak Area of BCEP / Peak Area of BCEP-d8) against the concentration of BCEP. A linear regression with a correlation coefficient (r²) ≥ 0.995 is required.

  • Quantification:

    • The concentration of BCEP in the sample is calculated by determining its response ratio and solving for the concentration using the linear regression equation from the calibration curve.

  • Quality Control Checks:

    • Method Blank (MB): An aliquot of reagent water is carried through the entire analytical procedure. The MB must be free of BCEP at or above the reporting limit. This checks for contamination from reagents, glassware, or the environment.

    • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of BCEP. The recovery must fall within established control limits (e.g., 70-130%). This verifies the accuracy of the method in a clean matrix.[24]

    • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real wastewater sample are spiked with a known amount of BCEP. The recoveries and the relative percent difference (RPD) between the two spikes are calculated. This assesses the effect of the sample matrix on the analytical method's accuracy and precision.[24]

    • Internal Standard Response: The peak area of the internal standard in all samples must be within 50-150% of the average area in the calibration standards. A response outside this window may indicate severe matrix suppression or an error in sample preparation.

Method Performance Characteristics

The following table summarizes typical performance data for the analysis of organophosphate esters in wastewater using SPE followed by chromatographic analysis. These values serve as a benchmark for method validation.

ParameterLC-MS/MSGC-MSReference(s)
Limit of Quantification (LOQ) 3 - 80 ng/L0.10 - 3.59 µg/L[12][14]
Typical Recovery 60 - 110%72 - 89%[10][14]
Precision (RSD) < 15%< 10%[25][14]

Conclusion

This application note provides a detailed and robust framework for the quantitative analysis of this compound (BCEP) in wastewater. The primary method, utilizing Solid-Phase Extraction coupled with LC-MS/MS, offers excellent sensitivity, selectivity, and reliability for monitoring this critical TCEP metabolite. By implementing the described protocols, including the stringent QA/QC measures, laboratories can generate high-quality, defensible data. This information is vital for researchers, environmental regulators, and wastewater treatment professionals to accurately assess the fate of organophosphate flame retardants and ensure the protection of aquatic ecosystems.

References

A consolidated list of authoritative sources cited within this document.

  • ResearchGate. (2000). Determination of Trialkyl Phosphates in Wastewater by Solid Phase Extraction–Flow Injection–Atmospheric Pressure Chemical Ionization–Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2014). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction]. Available at: [Link]

  • ResearchGate. (2004). Liquid Chromatography−Tandem Mass Spectrometry Determination of Nonionic Organophosphorus Flame Retardants and Plasticizers in Wastewater Samples. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. Available at: [Link]

  • Exposome-Explorer. (n.d.). Bis-2-chloroethyl phosphate (BCEP) (Compound). Available at: [Link]

  • LCGC International. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. Available at: [Link]

  • PubMed. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of 17 traditional and emerging aryl organophosphate esters in indoor dust. Available at: [Link]

  • J. Namieśnik, et al. (n.d.). Preparation of Environmental Samples for the Determination of Trace Constituents. Available at: [Link]

  • Spectroscopy Online. (n.d.). The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quality Assurance (QA) - Quality Control (QC). Available at: [Link]

  • Royal Society of Chemistry. (2018). Degradation of tri(2-chloroethyl)phosphate by a microwave enhanced heterogeneous Fenton process using iron oxide containing waste. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • U.S. Environmental Protection Agency. (1992). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Available at: [Link]

  • MDPI. (n.d.). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. Available at: [Link]

  • PubMed. (2020). Enhanced removal of tris(2-chloroethyl) phosphate using a resin-based nanocomposite hydrated iron oxide through a Fenton-like process: Capacity evaluation and pathways. Available at: [Link]

  • Frontiers. (n.d.). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Available at: [Link]

  • Semantic Scholar. (2023). Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. Available at: [Link]

  • Open Access LMU. (2003). Liquid Chromatography-Tandem Mass Spectrometry – Application in the Clinical Laboratory. Available at: [Link]

  • ResearchGate. (2019). Organophosphate flame retardants (OPFRs): A review on analytical methods and occurrence in wastewater and aquatic environment. Available at: [Link]

  • Digital Commons @ Gardner-Webb University. (2022). the identification and quantification of organophosphate flame retardants in raw materials utilized in polyurethane production. Available at: [Link]

  • MDPI. (n.d.). New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. Available at: [Link]

  • Ashslane. (2020). SOP LAB003: Quality Control Procedure for Wastewater Analysis. Available at: [Link]

  • PubMed. (2024). Synergistic degradation of Tris (2-Chloroethyl) Phosphate (TCEP) by US/Fenton system: Experimental, DFT calculation and toxicity evaluation. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quality Assurance/Quality Control Guidance for Laboratories Performing PCR Analyses on Environmental Samples. Available at: [Link]

  • ScienceDirect. (n.d.). Efficient removal of Tris(2-chloroethyl) phosphate by biochar derived from shrimp shell. Available at: [Link]

  • HELCOM. (n.d.). Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays. Available at: [Link]

  • PubMed. (n.d.). Detection and distribution of Tris(2-chloroethyl) phosphate on the East Antarctic ice sheet. Available at: [Link]

  • Texas Commission on Environmental Quality. (n.d.). Water Quality Sampling and Shipping Procedures. Available at: [Link]

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Troubleshooting & Optimization

Improving peak resolution of Bis(2-chloroethyl) phosphate in GC

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Gas Chromatography of Bis(2-chloroethyl) phosphate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the gas chromatographic (GC) analysis of this compound (BCEP). As a metabolite of the organophosphate flame retardant Tris(2-chloroethyl) phosphate (TCEP), accurate and precise quantification of BCEP is critical.[1] However, its chemical properties present unique challenges in GC analysis, often leading to poor peak shape, low sensitivity, and inaccurate results.

This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and preventative measures to help you overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: My BCEP peak is exhibiting significant tailing. What are the most likely causes?

A1: Peak tailing for active compounds like BCEP is a common issue in GC and can stem from several factors.[2][3] The most probable causes are:

  • Active Sites in the GC System: BCEP is a polar compound and is prone to interacting with active sites, such as exposed silanol groups, in the GC inlet liner, on the column, or in the transfer line.[3] These interactions can cause the analyte to be adsorbed and then released slowly, resulting in a tailing peak.

  • Thermal Degradation: BCEP can be thermally labile, and excessive temperatures in the GC inlet can cause it to degrade. This degradation can lead to the formation of byproducts that may co-elute or interfere with the parent peak, causing distortion.

  • Column Overload: Injecting too much of the sample can saturate the stationary phase of the column, leading to peak distortion, including tailing.[2][3]

Q2: What are the first steps I should take to address peak tailing?

A2: A systematic approach is crucial for effectively troubleshooting peak tailing.[2] Here's a recommended starting point:

  • System Evaluation: First, determine if the tailing is specific to BCEP or if all peaks in your chromatogram are affected. If all peaks are tailing, it's likely a system-wide issue such as a leak or dead volume.[2][4] If only BCEP and other active compounds are tailing, the problem is likely due to chemical interactions.[2]

  • Inlet Maintenance: The GC inlet is a common source of problems.[5] Start by replacing the inlet liner with a new, deactivated liner.[3][6] Also, replace the septum and inlet seal.

  • Column Maintenance: If inlet maintenance doesn't resolve the issue, consider trimming the first few centimeters of your GC column to remove any accumulated non-volatile residues or active sites.[3]

Troubleshooting Guide: A Deeper Dive

Problem: Persistent Peak Tailing After Basic Maintenance

If you've performed basic maintenance and are still experiencing poor peak shape for BCEP, it's time to investigate your analytical method parameters more closely.

Solution 1: Optimize Your GC Inlet Conditions

The inlet is where your sample first encounters high temperatures and potential active sites. Optimizing inlet parameters is critical for sensitive compounds like BCEP.

  • Lower the Inlet Temperature: High inlet temperatures can cause thermal degradation of organophosphate compounds.[7] Try reducing the inlet temperature in 10-20°C increments to find the lowest temperature that allows for efficient volatilization of BCEP without causing degradation.

  • Use an Ultra-Inert Liner: Standard glass liners can have active silanol groups on their surface. Using a liner that has been deactivated through a chemical treatment process will significantly reduce these active sites.[5][6] Liners with glass wool can also help trap non-volatile matrix components, but the wool itself must be deactivated.[6]

  • Consider Pulsed Splitless Injection: This technique uses a high-pressure pulse at the beginning of the injection to rapidly transfer the sample from the inlet to the column, minimizing the time the analyte spends in the hot inlet where degradation and adsorption can occur.[8]

Solution 2: Select the Appropriate GC Column

The choice of GC column stationary phase is critical for achieving good peak shape and resolution.[9]

  • Column Polarity: For the analysis of organophosphates, a low- to mid-polarity column is generally recommended. A 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TG-5MS) is a common and effective choice.[6][10][11]

  • Column Inertness: Ensure you are using a column specifically designed for trace analysis of active compounds. These columns undergo special deactivation processes to minimize surface activity.

Table 1: Recommended Starting GC Parameters for BCEP Analysis

ParameterRecommended SettingRationale
Inlet Temperature 220-250 °CMinimizes thermal degradation while ensuring volatilization.[7]
Injection Mode Splitless or Pulsed SplitlessMaximizes sensitivity for trace analysis and reduces inlet residence time.[6][8]
Liner Type Deactivated, Single Taper w/ WoolReduces active sites and aids in sample focusing.[5][6]
Column Phase 5% Phenyl-methylpolysiloxaneGood general-purpose phase for organophosphates.[6][10]
Oven Program Start at a low temp (e.g., 80°C)Allows for solvent focusing and improves peak shape for early eluting compounds.[11]

Solution 3: Evaluate the Need for Derivatization

For particularly challenging analyses where peak tailing persists, derivatization can be a powerful tool. Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[12]

  • What is Silylation? Silylation is a common derivatization technique where an active hydrogen in the analyte is replaced with a trimethylsilyl (TMS) group.[13] This process can increase the volatility and thermal stability of the compound, as well as reduce its polarity, leading to improved peak shape.

  • Common Silylating Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent.[12][13]

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Evaporate to Dryness Evaporate to Dryness Add Solvent & BSTFA Add Solvent & BSTFA Evaporate to Dryness->Add Solvent & BSTFA Heat at 60-70°C Heat at 60-70°C Add Solvent & BSTFA->Heat at 60-70°C Inject into GC Inject into GC Heat at 60-70°C->Inject into GC Sample Extract Sample Extract Sample Extract->Evaporate to Dryness

Caption: A simplified workflow for the derivatization of BCEP using BSTFA.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

  • Cool the GC inlet and oven to a safe temperature.

  • Turn off the carrier gas flow to the inlet.

  • Carefully remove the septum nut and septum.

  • Unscrew the inlet liner retaining nut.

  • Using clean forceps, remove the old inlet liner and O-ring.

  • Wipe the inside of the inlet with a lint-free cloth dampened with a suitable solvent (e.g., methanol or acetone).

  • Place a new, deactivated liner and O-ring into the inlet.

  • Reinstall the liner retaining nut, septum, and septum nut.

  • Restore the carrier gas flow and perform a leak check.

Protocol 2: Silylation of BCEP with BSTFA

  • Pipette a known volume of your sample extract into a clean autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA to the dried sample.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injecting into the GC.

Troubleshooting_Flowchart Start BCEP Peak Tailing Observed CheckAllPeaks Are all peaks tailing? Start->CheckAllPeaks SystemIssue System-wide issue likely (e.g., leak, dead volume) CheckAllPeaks->SystemIssue Yes BCEPSpecific Issue is likely specific to active compounds CheckAllPeaks->BCEPSpecific No InletMaint Perform Inlet Maintenance (replace liner, septum, seal) SystemIssue->InletMaint BCEPSpecific->InletMaint StillTailing1 Peak tailing persists? InletMaint->StillTailing1 OptimizeMethod Optimize Method Parameters - Lower inlet temp - Check column choice StillTailing1->OptimizeMethod Yes Resolved Problem Resolved StillTailing1->Resolved No StillTailing2 Peak tailing persists? OptimizeMethod->StillTailing2 ConsiderDeriv Consider Derivatization (e.g., Silylation with BSTFA) StillTailing2->ConsiderDeriv Yes StillTailing2->Resolved No ConsiderDeriv->Resolved

Caption: A logical troubleshooting flowchart for diagnosing and resolving BCEP peak tailing issues.

By following the guidance in this technical support center, you will be better equipped to troubleshoot and resolve common issues encountered during the GC analysis of this compound, leading to more accurate and reliable results in your research.

References

  • U.S. Environmental Protection Agency. (2014). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. Retrieved from [Link]

  • Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Retrieved from [Link]

  • Lehotay, S. J., & Schenck, F. J. (1998). Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection.
  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier Transform-Infrared. Retrieved from [Link]

  • Sandy, C. (2012). Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer. Agilent Technologies.
  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2004). Derivatization in GC. Retrieved from [Link]

  • Chen, W. L., et al. (2019). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. International Journal of Environmental Research and Public Health, 16(23), 4686.
  • GL Sciences. (n.d.). 1. How to Obtain Good Peak Shapes. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Improved Detection of Organophosphate Pesticides in EI GC/MS/MS with Higher Damping Gas Pressure. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • Mafura, K. E. (2019). The development and optimisation of a Large-Volume-Injection method on a GC-MS/MS instrument for selected organophosphate pesticide analysis. [Master's thesis, Cape Peninsula University of Technology].
  • Restek. (2018). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • CIL. (n.d.). GC-MS and LC-MS methods for Flame Retardant (FR) analysis. Retrieved from [Link]

  • Agilent Technologies. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • LCGC. (2020). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Wang, J., et al. (2014). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction].
  • ScholarWorks. (n.d.). METHOD DEVELOPMENT FOR THE DETECTION OF ORGANOPHOSPHATE FLAME RETARDANTS AND POLYBROMINATED DIPHENYL ETHERS IN CONSUMER PRODUCTS. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Gona, S. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Phenomenex. (2022). 2 Ways to Attain Sharper Peak Shape and Higher Sensitivity in Gas Chromatography (TN-2038). Retrieved from [Link]

  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Wang, J., et al. (2014). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction].
  • Levchik, S. V., & Weil, E. D. (2018). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 10(11), 1234.
  • Cheicante, R. L., et al. (2000). Trace determination of isopropyl methylphosphonofluoridate (GB) and bis (2-chloroethyl) sulfide (HD) in chemical neutralization solutions by gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 83(1), 200-205.
  • Fernando, S., et al. (2020). Investigation of Ultrasonically Induced Degradation of Tris(2-chloroethyl) Phosphate in Water.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Michalik, D., et al. (2021). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. Molecules, 26(11), 3367.
  • Zhang, M., et al. (2024). Synergistic degradation of Tris (2-Chloroethyl) Phosphate (TCEP) by US/Fenton system: Experimental, DFT calculation and toxicity evaluation.
  • Exposome-Explorer. (n.d.). Bis-2-chloroethyl phosphate (BCEP) (Compound). Retrieved from [Link]

  • Levchik, S. V., & Weil, E. D. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.
  • National Research Council. (2019). A Class Approach to Hazard Assessment of Organohalogen Flame Retardants.
  • Zhang, M., et al. (2024). Synergistic degradation of Tris (2-Chloroethyl) Phosphate (TCEP) by US/Fenton system: Experimental, DFT calculation and toxicity evaluation.

Sources

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Bis(2-chloroethyl) phosphate (BCEP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of Bis(2-chloroethyl) phosphate (BCEP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding matrix effects in BCEP analysis. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you achieve reliable and reproducible results.

Introduction to Matrix Effects in BCEP Analysis

This compound (BCEP) is a metabolite of the organophosphate flame retardant tris(2-chloroethyl) phosphate (TCEP), a compound of interest in environmental and biological monitoring. Accurate quantification of BCEP using Liquid Chromatography-Mass Spectrometry (LC-MS) is often challenged by matrix effects . These effects arise from co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine, tissue homogenates) that interfere with the ionization of BCEP, leading to either ion suppression or enhancement.[1][2][3] This can significantly compromise the accuracy, precision, and sensitivity of the analysis.[2]

This guide will provide a structured approach to identifying, understanding, and mitigating matrix effects in your BCEP analyses.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My BCEP signal is significantly lower in my plasma samples compared to the standard in a pure solvent. What is causing this?

A1: This phenomenon is likely due to ion suppression , a common matrix effect in LC-MS analysis.[4] In complex matrices like plasma, endogenous components such as phospholipids, salts, and proteins can co-elute with BCEP.[1][5] During the electrospray ionization (ESI) process, these interfering molecules compete with BCEP for ionization, reducing the number of BCEP ions that reach the mass spectrometer detector.[4] This results in a suppressed signal and can lead to an underestimation of the true BCEP concentration.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2] Consider implementing or optimizing a sample preparation technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For plasma, an SPE method with a mixed-mode or polymeric sorbent can be effective at removing both phospholipids and other polar interferences.

  • Chromatographic Separation: Optimize your chromatographic conditions to separate BCEP from the co-eluting interferences.[6] This can be achieved by:

    • Using a longer column or a column with a different stationary phase chemistry.

    • Adjusting the gradient profile of your mobile phase to enhance separation.

    • Considering the use of ion-pairing agents, although this should be approached with caution due to potential contamination of the MS system.[7]

  • Dilution: A simple yet often effective strategy is to dilute your sample.[6][8] This reduces the concentration of all matrix components, thereby lessening their impact on BCEP ionization. However, ensure that the diluted concentration of BCEP remains above the limit of quantification (LOQ) of your assay.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d8 (BCEP-d8), is the gold standard for compensating for matrix effects.[1][4][9][10][11] Since the SIL-IS has nearly identical physicochemical properties to BCEP, it will experience the same degree of ion suppression. By calculating the ratio of the BCEP peak area to the BCEP-d8 peak area, the matrix effect can be effectively normalized.

Q2: I'm observing inconsistent BCEP recovery across different batches of urine samples. How can I improve the reproducibility of my method?

A2: Inconsistent recovery is a classic sign of variable matrix effects between samples. The composition of urine can vary significantly depending on factors like diet, hydration, and individual metabolism. This variability can lead to different levels of ion suppression or enhancement in each sample.

Troubleshooting Steps:

  • Implement a Robust Internal Standard Strategy: As mentioned previously, using a stable isotope-labeled internal standard like BCEP-d8 is highly recommended to correct for sample-to-sample variations in matrix effects.[1][4][9][10][11]

  • Standardize Sample Pre-treatment: Ensure that your sample pre-treatment protocol is consistent for all samples. This includes steps like pH adjustment and enzymatic hydrolysis (if required to measure conjugated metabolites).

  • Matrix-Matched Calibrators: Prepare your calibration standards in a pooled blank matrix that is representative of your study samples. This helps to ensure that your calibrators and samples experience similar matrix effects.

  • Method of Standard Addition: For particularly complex or variable matrices where a suitable blank matrix is unavailable, the method of standard addition can be a powerful tool.[2][3][6][12][13] This involves adding known amounts of BCEP standard to aliquots of the actual sample and then extrapolating to determine the endogenous concentration. While more labor-intensive, it provides a highly accurate way to correct for matrix effects on a per-sample basis.[12][14]

Q3: Can I use a structural analog as an internal standard for BCEP analysis if a stable isotope-labeled version is not available?

A3: While a stable isotope-labeled internal standard (SIL-IS) is ideal, a structural analog can be used as an alternative, but with important caveats. A good structural analog should have similar chemical properties (e.g., polarity, pKa) and extraction recovery to BCEP. However, it is unlikely to have the exact same ionization efficiency and retention time. Therefore, it may not perfectly compensate for matrix effects that are highly specific to the elution time of BCEP.

Considerations when using a structural analog:

  • Co-elution is Critical: The analog should elute as close to BCEP as possible to experience similar matrix effects.

  • Thorough Validation is Required: You must rigorously validate that the analog accurately corrects for variations in sample preparation and matrix effects across a range of sample lots. This involves performing matrix effect experiments comparing the response of BCEP and the analog in different sources of blank matrix.

  • Potential for Differential Matrix Effects: Be aware that even with a close structural analog, there is a risk of differential matrix effects, where the matrix affects the analyte and the internal standard to different extents.

For BCEP, a deuterated internal standard, This compound-d8 , is commercially available and is the strongly recommended choice for accurate and reliable quantification.[1][4][9][10][11]

In-depth Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative determination of ion suppression or enhancement.[5]

Objective: To calculate the Matrix Factor (MF) for BCEP. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least 6 different sources

  • BCEP analytical standard

  • BCEP-d8 internal standard

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Mobile phase additives (e.g., formic acid, ammonium formate)

  • Appropriate sample preparation materials (e.g., SPE cartridges, LLE solvents)

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike BCEP and BCEP-d8 into the final reconstitution solvent at a known concentration (e.g., mid-level of your calibration curve).

    • Set B (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure. In the final step, spike the extracted matrix with the same concentration of BCEP and BCEP-d8 as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with BCEP and BCEP-d8 before starting the sample preparation procedure. This set is used to determine recovery.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for BCEP and BCEP-d8.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area of BCEP in Set B) / (Peak Area of BCEP in Set A)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Ratio of BCEP/BCEP-d8 in Set B) / (Ratio of BCEP/BCEP-d8 in Set A)

    • Recovery (RE): RE = (Peak Area of BCEP in Set C) / (Peak Area of BCEP in Set B) * 100%

Data Interpretation:

ParameterValueInterpretation
Matrix Factor (MF)< 0.8Significant ion suppression
0.8 - 1.2Acceptable/minor matrix effect
> 1.2Significant ion enhancement
IS-Normalized MFClose to 1.0The internal standard effectively compensates for the matrix effect.
Recovery (RE)85-115%Good recovery from the sample preparation process.
Protocol 2: Solid-Phase Extraction (SPE) for BCEP from Human Urine

This protocol is a starting point and should be optimized for your specific application and instrumentation.

Objective: To extract BCEP from urine while minimizing matrix interferences.

Materials:

  • Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX, 30 mg, 1 mL)

  • Human urine samples

  • BCEP-d8 internal standard solution

  • Methanol, LC-MS grade

  • Ammonium hydroxide, 5% in water

  • Formic acid, 2% in methanol

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Vortex and centrifuge at 4000 rpm for 10 minutes.

    • To 1 mL of supernatant, add 10 µL of BCEP-d8 internal standard solution. Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the 1 mL pre-treated urine sample onto the cartridge. Allow it to pass through by gravity or gentle vacuum.

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove remaining non-polar interferences.

  • Elution:

    • Elute BCEP and BCEP-d8 with 1 mL of 2% formic acid in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Workflow Diagram: SPE for BCEP in Urine

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction s1 Centrifuge Urine s2 Spike Supernatant with BCEP-d8 s1->s2 spe1 Condition Cartridge (Methanol & Water) s2->spe1 To SPE spe2 Load Sample spe1->spe2 spe3 Wash 1 (5% NH4OH) spe2->spe3 spe4 Wash 2 (Methanol) spe3->spe4 spe5 Elute BCEP (2% Formic Acid in Methanol) spe4->spe5 p1 Evaporate to Dryness spe5->p1 To Post-Extraction p2 Reconstitute p1->p2 p3 LC-MS Analysis p2->p3

Caption: SPE workflow for BCEP analysis in urine.

Protocol 3: Method of Standard Addition for BCEP Quantification

This protocol is for situations with severe and unpredictable matrix effects.

Objective: To accurately quantify BCEP in a single, complex sample.

Procedure:

  • Prepare a BCEP Standard Stock Solution: Create a concentrated stock solution of BCEP in a suitable solvent (e.g., methanol).

  • Aliquot the Sample: Dispense equal volumes of your unknown sample into a series of at least four tubes (e.g., 100 µL per tube).

  • Spike with Standard:

    • Tube 1: Add a small, equal volume of solvent (no BCEP standard). This is your unspiked sample.

    • Tube 2: Add a specific volume of the BCEP standard stock solution to achieve a known added concentration (e.g., 0.5 ng/mL).

    • Tube 3: Add a larger volume of the BCEP standard stock solution (e.g., 1.0 ng/mL).

    • Tube 4: Add an even larger volume (e.g., 2.0 ng/mL).

    • Note: Ensure the volume of added standard is small compared to the sample volume to avoid significantly changing the matrix composition.

  • Process and Analyze: Process all four samples through your established sample preparation and LC-MS analysis method.

  • Create a Standard Addition Plot:

    • Plot the measured peak area (or peak area ratio if using an internal standard) on the y-axis versus the known concentration of the added BCEP standard on the x-axis.

    • Perform a linear regression on the data points.

  • Determine the Unknown Concentration:

    • Extrapolate the linear regression line to the x-axis (where the y-value is zero).

    • The absolute value of the x-intercept is the concentration of BCEP in the original, unspiked sample.

Logical Diagram: Standard Addition Method

Standard_Addition cluster_prep Sample Preparation cluster_analysis Analysis & Calculation Unknown Unknown Sample Aliquot1 Aliquot 1 (0 ng/mL added) Unknown->Aliquot1 Aliquot2 Aliquot 2 (+0.5 ng/mL) Unknown->Aliquot2 Aliquot3 Aliquot 3 (+1.0 ng/mL) Unknown->Aliquot3 Aliquot4 Aliquot 4 (+2.0 ng/mL) Unknown->Aliquot4 LCMS LC-MS Analysis Aliquot1->LCMS Aliquot2->LCMS Aliquot3->LCMS Aliquot4->LCMS Plot Plot: Peak Area vs. [Added BCEP] LCMS->Plot Extrapolate Extrapolate to y=0 Plot->Extrapolate Result X-intercept = [BCEP] in sample Extrapolate->Result

Caption: Logic of the standard addition method.

Conclusion

Matrix effects are an inherent challenge in the LC-MS analysis of BCEP in biological samples. However, by systematically evaluating the nature of the interference and implementing a combination of robust sample preparation, optimized chromatography, and appropriate internal standard or calibration strategies, reliable and accurate quantification can be achieved. This guide provides a foundation for troubleshooting common issues and developing validated methods for your specific research needs.

References

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. (URL: [Link])

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. (URL: [Link])

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (URL: [Link])

  • Standard Addition Method - YouTube. (URL: [Link])

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (URL: [Link])

  • Standard addition method for the determination of pharmaceutical residues in drinking water by SPE-LC-MS/MS - PubMed. (URL: [Link])

  • Standard addition - Wikipedia. (URL: [Link])

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (URL: [Link])

  • Which ion pair reagents are compatible with LC-MS? - ResearchGate. (URL: [Link])

  • Understanding the Standard Addition Method in Quantitative Analysis - WelchLab. (URL: [Link])

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. (URL: [Link])

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. (URL: [Link])

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - NIH. (URL: [Link])

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. (URL: [Link])

  • A high-throughput method for determination of metabolites of organophosphate flame retardants in urine by ultra performance liquid chromatography-high resolution mass spectrometry | Request PDF. (URL: [Link])

  • A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - NIH. (URL: [Link])

  • Solid-Phase Extraction - Chemistry LibreTexts. (URL: [Link])

  • Ion suppression (mass spectrometry) - Wikipedia. (URL: [Link])

  • Solid-phase extraction technique for the analysis of biological samples - PubMed. (URL: [Link])

  • Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - NIH. (URL: [Link])

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (URL: [Link])

  • Tips for Developing Successful Solid Phase Extraction Methods - LabRulez LCMS. (URL: [Link])

  • Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater | Request PDF. (URL: [Link])

  • Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine - NIH. (URL: [Link])

  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides - Agilent. (URL: [Link])

  • Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians - NIH. (URL: [Link])

  • Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-MS/MS. (URL: [Link])

  • Quantification by gas chromatography of N,N'-di-(2-chloroethyl)-phosphorodiamidic acid in the plasma of patients receiving isophosphamide - PubMed. (URL: [Link])

  • Systematic LC-MS/MS bioanalytical method development that incorporates plasma phospholipids risk avoidance, usage of incurred sample and well thought-out chromatography - ResearchGate. (URL: [Link])

  • Analyst - IRIS. (URL: [Link])

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Navigating the Chromatographic Challenge of Bis(2-chloroethyl) Phosphate and Its Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common analytical hurdle: the co-elution of Bis(2-chloroethyl) phosphate (BCEP) with its isomers. As your partner in scientific discovery, we aim to equip you with the expertise and practical solutions to achieve robust and reliable analytical results.

The Challenge of Co-elution: Why BCEP and Its Isomers are Difficult to Separate

This compound (BCEP) is a diester of phosphoric acid and a metabolite of the widely used flame retardant Tris(2-chloroethyl) phosphate (TCEP).[1] During the synthesis of TCEP and related compounds, or through environmental degradation, positional isomers of BCEP can be formed. These isomers, such as Bis(1-chloroethyl) phosphate and (1-chloroethyl)(2-chloroethyl) phosphate , possess the same molecular weight and similar physicochemical properties to BCEP, leading to significant challenges in chromatographic separation.

Co-elution not only compromises the accuracy of quantification but can also lead to misidentification, impacting toxicological assessments and regulatory compliance. This guide will walk you through a systematic approach to troubleshoot and overcome this analytical challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My chromatogram shows a single, broad, or tailing peak where I expect to see BCEP. How can I confirm if I have co-eluting isomers?

A1: Initial Diagnosis and Confirmation

A broad or asymmetric peak is a classic indicator of co-elution. To confirm the presence of isomers, a multi-faceted approach is recommended:

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide highly accurate mass measurements. While isomers will have the same nominal mass, subtle differences in their exact mass or isotopic pattern might be discernible. More importantly, HRMS allows for the generation of extracted ion chromatograms (EICs) with very narrow mass windows, which can sometimes resolve closely eluting compounds.

  • Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis: Even if isomers co-elute chromatographically, they may exhibit different fragmentation patterns in a tandem mass spectrometer.

    • Product Ion Scans: Acquire full product ion spectra for the co-eluting peak. Positional isomers can produce unique fragment ions or different relative abundances of common fragments. For instance, the position of the chlorine atom can influence bond cleavage and subsequent fragmentation.

    • Multiple Reaction Monitoring (MRM): If you can identify unique fragment ions for each isomer, you can develop an MRM method to selectively detect and quantify each isomer, even with chromatographic co-elution.

  • Orthogonal Chromatography: Employ a second chromatographic method with a different separation mechanism. If you are using reversed-phase liquid chromatography (RPLC), consider trying a method based on hydrophilic interaction liquid chromatography (HILIC) or a column with a different stationary phase chemistry (e.g., phenyl-hexyl or pentafluorophenyl). A change in peak shape or the appearance of multiple peaks on the second column strongly suggests the presence of isomers.

Q2: I've confirmed co-elution. What are the best strategies to improve the chromatographic separation of BCEP and its isomers?

A2: A Systematic Approach to Method Development

Resolving closely related isomers requires a systematic optimization of your chromatographic conditions. The following workflow can guide your method development process.

Caption: Troubleshooting workflow for resolving BCEP and its isomers.

Detailed Experimental Protocols:

Liquid Chromatography (LC) Strategies:

For polar compounds like organophosphate esters, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice due to its high sensitivity and selectivity without the need for derivatization.

  • Protocol 1: Column Screening

    • Initial Column: Start with a standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Alternative Chemistries:

      • Phenyl-Hexyl: This phase offers alternative selectivity through pi-pi interactions with the aromatic rings of the phosphate esters.

      • Pentafluorophenyl (PFP): PFP columns provide unique selectivity for halogenated compounds and can be effective in separating positional isomers.

    • Mobile Phase: A typical starting point is a gradient elution with:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

    • Evaluation: Compare the peak shape and resolution on each column.

  • Protocol 2: Mobile Phase Optimization

    • Solvent Selection: Evaluate both acetonitrile and methanol as the organic modifier. Methanol can sometimes provide different selectivity for polar compounds.

    • Additives: For acidic analytes like BCEP, the addition of an ion-pairing reagent can improve peak shape and retention. A study on the analysis of organophosphate flame retardant metabolites successfully used 1mM tributylamine and 1mM acetic acid in the mobile phase to improve chromatographic separation on a C18 column.[2]

    • pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of the analytes and their interaction with the stationary phase, leading to improved separation.

Gas Chromatography (GC) Strategies:

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is also a powerful technique for the analysis of semi-volatile organophosphorus compounds.

  • Protocol 3: GC Column and Temperature Optimization

    • Column Choice: A mid-polarity column is often a good starting point. If co-elution persists on a standard non-polar column (e.g., DB-5), consider a more polar stationary phase.

    • Column Dimensions: Increasing the column length (e.g., from 30 m to 60 m) can enhance resolution.

    • Temperature Program: A slow, optimized temperature ramp rate will provide more time for the isomers to interact with the stationary phase, leading to better separation.

Table 1: Comparison of Starting Analytical Conditions

ParameterLC-MS/MSGC-MS
Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)Mid-polarity (e.g., DB-17 or equivalent)
Mobile Phase/Carrier Gas A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidHelium
Gradient/Temperature Program 5% B to 95% B over 10 min60°C (1 min hold) to 300°C at 10°C/min
Flow Rate 0.3 mL/min1.2 mL/min
Injection Volume 5 µL1 µL (splitless)
Ionization Mode Electrospray Ionization (ESI), Negative ModeElectron Ionization (EI)
Q3: Can sample preparation help in resolving BCEP and its isomers?

A3: Selective Extraction and Derivatization

While chromatographic separation is the primary solution, sample preparation can sometimes offer advantages:

  • Solid-Phase Extraction (SPE): Different SPE sorbents can exhibit varying affinities for isomers. Experimenting with different sorbent chemistries (e.g., mixed-mode cation/anion exchange) may allow for the selective enrichment of one isomer over another. A study on the determination of TCEP in leather successfully utilized a mixed-mode sorbent with carboxyl and alkyl groups for enhanced extraction.[3]

  • Derivatization: Although not always necessary with modern MS instrumentation, derivatization can alter the volatility and chromatographic behavior of the isomers, potentially leading to better separation. However, this adds complexity to the sample preparation workflow.

Authoritative Grounding and Comprehensive References

The methodologies and troubleshooting steps outlined in this guide are based on established principles of chromatography and mass spectrometry and are supported by peer-reviewed scientific literature. For further reading and a deeper understanding of the underlying principles, please refer to the following resources.

References

  • U.S. Department of Health and Human Services, Public Health Service, National Toxicology Program. (2014). NTP Technical Report on the Toxicology and Carcinogenesis Studies of Tris(2-chloroethyl) Phosphate (TCEP) in F344/N Rats and B6C3F1/N Mice (Gavage Studies). NTP TR 586.
  • Petropoulou, S. S. E., et al. (2016). Analytical methodology using ion-pair liquid chromatography-tandem mass spectrometry for the determination of four di-ester metabolites of organophosphate flame retardants in California human urine.
  • Wei, C., et al. (2014). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction].

Sources

Technical Support Center: Troubleshooting Signal Suppression for Bis(2-chloroethyl) phosphate (BCEP) in ESI-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the analysis of Bis(2-chloroethyl) phosphate (BCEP) using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is structured to provide in-depth, field-proven insights to diagnose and resolve signal suppression issues, ensuring the scientific integrity and accuracy of your experimental results.

Understanding the Challenge: The Nature of BCEP and ESI-MS Signal Suppression

This compound (BCEP) is an organophosphate flame retardant and a metabolite of Tris(2-chloroethyl) phosphate (TCEP)[1][2]. Its analysis by ESI-MS can be prone to signal suppression, a common phenomenon in which the ionization efficiency of the target analyte is reduced by the presence of co-eluting matrix components[3]. This can lead to poor sensitivity, inaccurate quantification, and unreliable data.

The primary mechanism of signal suppression in ESI involves competition for charge or surface access on the ESI droplets between the analyte and interfering compounds[3][4]. Other factors, such as changes in droplet viscosity and surface tension caused by high concentrations of matrix components, can also hinder the analyte's transition into the gas phase[3].

This guide provides a systematic approach to troubleshooting and mitigating signal suppression for BCEP in your ESI-MS analyses.

Part 1: Initial Diagnosis & Troubleshooting

This section addresses the most common initial questions and provides a logical workflow for diagnosing the root cause of signal suppression.

FAQ 1: My BCEP signal is weak or non-existent. Where do I start?

A weak or absent signal is the most direct indicator of a problem. Before delving into complex method modifications, it's crucial to perform a systematic check of the entire analytical system.

Troubleshooting Workflow for Initial Signal Loss:

A Start: Weak/No BCEP Signal B Prepare Fresh Standards (Eliminate Extraction Issues) A->B First Step C Verify MS Functionality (Stable Spray, System Checks) B->C If signal is still poor H Extraction Issue Identified (Optimize Sample Prep) B->H If fresh standards work D Check LC System (Pressure, Leaks, Column Integrity) C->D If MS is functional F Instrument Malfunction (Contact Service Engineer) C->F If MS is not functional E Problem Isolated to Sample Matrix (Proceed to Part 2) D->E If LC is functional G LC Issue Identified (Troubleshoot LC System) D->G If LC issues found

Caption: Initial troubleshooting workflow for BCEP signal loss.

Step-by-Step Protocol for Initial Diagnosis:

  • Prepare Fresh Standards: The first step is to rule out issues with your sample preparation. Prepare a fresh stock solution of BCEP in a clean solvent (e.g., methanol or acetonitrile) and inject it directly into the MS or via the LC system. If a strong signal is observed, the problem likely lies within your sample matrix or extraction procedure.[5]

  • Verify MS Functionality:

    • Visual Inspection: Check for a stable electrospray plume at the tip of the ESI probe. An unstable spray can indicate a clog, improper voltage, or insufficient gas flow.[5]

    • System Suitability Test: Run a standard compound known to perform well on your system to confirm the mass spectrometer is functioning correctly.

    • Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated.[6]

  • Check the LC System:

    • System Pressure: Monitor the LC system pressure for any unusual fluctuations, which could indicate a leak or a blockage.

    • Column Integrity: Consider the age and usage of your analytical column. A contaminated or degraded column can lead to poor peak shape and co-elution of interfering compounds.

If after these initial checks the issue persists with your samples but not with clean standards, it is highly probable that you are experiencing matrix-induced signal suppression.

Part 2: Mitigating Matrix Effects and Signal Suppression

Once matrix effects are identified as the likely cause of signal suppression, the following strategies can be employed to minimize their impact.

FAQ 2: How can I modify my sample preparation to reduce signal suppression?

Effective sample preparation is one of the most powerful tools for reducing matrix effects. The goal is to remove interfering components while efficiently recovering the analyte of interest.[7]

Technique Principle Advantages Considerations for BCEP
Protein Precipitation (PPT) Proteins are precipitated from the sample (e.g., plasma, serum) using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.May not effectively remove other matrix components like phospholipids, which are known to cause significant ion suppression.[7]
Liquid-Liquid Extraction (LLE) BCEP is partitioned from the aqueous sample matrix into an immiscible organic solvent based on its solubility.Can provide a cleaner extract than PPT by removing more polar interferences.The choice of extraction solvent is critical. The pH of the aqueous phase should be adjusted to ensure BCEP is in its neutral form for efficient extraction.[7]
Solid-Phase Extraction (SPE) BCEP is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.Offers high selectivity and can provide very clean extracts, significantly reducing matrix effects.A variety of sorbent chemistries are available (e.g., reversed-phase, mixed-mode). Method development is required to optimize the loading, washing, and elution steps.

Recommended Protocol: Solid-Phase Extraction (SPE) for BCEP

This protocol provides a starting point for developing a robust SPE method for BCEP from a complex matrix.

  • Sorbent Selection: A reversed-phase sorbent (e.g., C18) is a good starting point for an organophosphate like BCEP.

  • Conditioning: Condition the SPE cartridge with methanol followed by water to activate the sorbent.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate to ensure efficient retention of BCEP.

  • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove polar interferences.

  • Elution: Elute BCEP with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

FAQ 3: Can I overcome signal suppression by optimizing my chromatographic separation?

Yes, optimizing the liquid chromatography (LC) method is a critical step. The goal is to chromatographically separate BCEP from the co-eluting matrix components that are causing the suppression.

Strategies for Chromatographic Optimization:

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between BCEP and interfering peaks. A shallower gradient around the elution time of BCEP can improve resolution.

  • Column Chemistry: Experiment with different column stationary phases. While C18 is common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for BCEP and the matrix components.

  • Microflow/Nanoflow LC: Reducing the flow rate to the microliter or nanoliter per minute range can significantly reduce signal suppression.[8][9] This is due to the generation of smaller, more highly charged droplets that are more tolerant to nonvolatile salts.[8]

cluster_0 Chromatographic Separation cluster_1 ESI-MS Detection A Co-eluting BCEP and Matrix Interferences B Optimized LC Method (e.g., modified gradient) A->B D Suppressed BCEP Signal A->D Leads to C Separated Peaks B->C E Enhanced BCEP Signal C->E Results in

Caption: Impact of chromatographic separation on signal suppression.

FAQ 4: How do mobile phase additives and ESI source parameters affect BCEP signal?

The composition of the mobile phase and the settings of the ESI source directly influence the ionization process.

Mobile Phase Additives:

  • Formic Acid vs. Trifluoroacetic Acid (TFA): While TFA is an excellent ion-pairing agent for chromatography, it is a known and potent signal suppressor in ESI-MS.[3][10] If possible, replace TFA with a lower concentration of formic acid (e.g., 0.1%), which generally provides good protonation for positive ion mode without significant suppression.[3]

  • Ammonium Formate/Acetate: For negative ion mode analysis, ammonium formate or acetate can be used to promote the formation of adducts or deprotonated molecules.

ESI Source Parameter Optimization:

Fine-tuning the ESI source parameters can significantly improve the signal for BCEP.

Parameter Effect on Ionization Optimization Strategy for BCEP
Capillary Voltage Drives the electrospray process.Optimize to achieve a stable spray and maximum signal intensity. Too high a voltage can lead to corona discharge and signal instability.[11]
Nebulizing Gas Flow Assists in droplet formation.Adjust to obtain a fine, consistent spray.
Drying Gas Flow & Temperature Aids in solvent evaporation and desolvation of ions.Increase temperature and flow to enhance desolvation, but avoid excessive heat that could cause thermal degradation of BCEP.[11]
Sprayer Position Affects the sampling of ions into the mass spectrometer.Optimize for the highest and most stable signal.[11]
FAQ 5: Can chemical derivatization improve the ESI-MS signal for BCEP?

Chemical derivatization can be a powerful strategy to enhance the ionization efficiency of analytes that are otherwise difficult to detect. For organophosphorus acids, derivatization to introduce a permanently charged cationic group has been shown to significantly improve signal intensity in positive ESI-MS/MS mode.[12][13]

A study by Groeneveld et al. (2023) demonstrated that using a cationic derivatizing agent, N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B), increased the limits of identification for several organophosphorus acids by one to over two orders of magnitude.[13] This approach could be explored for BCEP to enhance its signal-to-noise ratio.

General Derivatization Workflow:

  • Reaction: The sample extract containing BCEP is reacted with the derivatizing agent under optimized conditions (e.g., temperature, time, pH).

  • Quenching/Dilution: The reaction is stopped, and the sample is diluted prior to injection.

  • LC-MS/MS Analysis: The derivatized BCEP is analyzed, typically in positive ion mode, monitoring for the characteristic precursor and product ions of the derivative.

Part 3: Advanced Strategies and Method Validation

For persistent signal suppression issues or for methods requiring the highest level of accuracy and precision, the following advanced strategies should be considered.

FAQ 6: When should I use an internal standard, and what kind?

The use of an appropriate internal standard (IS) is crucial for accurate quantification, especially when matrix effects are present. An IS helps to correct for variations in sample preparation, injection volume, and ionization efficiency.[4]

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for quantitative LC-MS. A SIL-IS of BCEP (e.g., deuterated or ¹³C-labeled) has nearly identical chemical and physical properties to the unlabeled analyte. It will co-elute and experience the same degree of ion suppression, allowing for highly accurate correction.[4][14]

  • Structural Analog Internal Standard: If a SIL-IS is not available, a closely related structural analog can be used. However, it's important to verify that its ionization efficiency is affected by the matrix in the same way as BCEP.

FAQ 7: How can I quantitatively assess the extent of signal suppression?

The post-extraction spike method is a common and effective way to quantify the degree of ion suppression or enhancement.[14][15]

Protocol for Post-Extraction Spike Experiment:

  • Prepare Three Sets of Samples:

    • Set A: BCEP standard in a clean solvent.

    • Set B: Blank matrix extract spiked with BCEP at the same concentration as Set A.

    • Set C: Blank matrix extract without any BCEP.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate the Matrix Effect (%ME):

    %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • %ME < 100%: Indicates ion suppression.

    • %ME > 100%: Indicates ion enhancement.

    • %ME = 100%: Indicates no significant matrix effect.

FAQ 8: Is sample dilution a viable strategy to reduce signal suppression?

Yes, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components.[4][16][17] However, there is a trade-off with sensitivity, as the analyte concentration is also reduced.[4][14]

A study by Stahnke et al. (2012) found that the extent of matrix effects is related to the logarithm of the matrix concentration, meaning that a small dilution (e.g., 2- or 3-fold) may not be sufficient.[17] Often, a 10-fold or greater dilution is necessary to significantly reduce suppression.[17] The feasibility of this approach depends on the initial concentration of BCEP in your sample and the limit of quantification (LOQ) of your method.

References

  • Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. (2023). National Institutes of Health. [Link]

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). MDPI. [Link]

  • Studies of Signal Suppression in Liquid Chromatography-Electrospray Ionization Mass Spectrometry in Using Volatile Ion-Pairing Reagents. (2001). ResearchGate. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. [Link]

  • Identification of Pesticides Using Experimental and Computational Approaches based on Ion Mobility Mass Spectrometry Measurement. (2022). Auburn University. [Link]

  • Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. (n.d.). ACS Publications. [Link]

  • Reduction of Signal Suppression Effects in ESI-MS Using a Nanosplitting Device. (n.d.). ACS Publications. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). LinkedIn. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC International. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (n.d.). AMSbiopharma. [Link]

  • Bis-2-chloroethyl phosphate (BCEP) (Compound). (n.d.). Exposome-Explorer. [Link]

  • Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. (n.d.). ResearchGate. [Link]

  • The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (n.d.). ResearchGate. [Link]

  • Troubleshooting Loss of Signal: Where did my peaks go?. (2023). Biotage. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). National Institutes of Health. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. [Link]

  • Combating matrix effects in LC/ESI/MS: The extrapolative dilution approach. (n.d.). ResearchGate. [Link]

  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed?. (2012). ACS Publications. [Link]

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. (2023). MDPI. [Link]

Sources

Troubleshooting low recovery of Bis(2-chloroethyl) phosphate during SPE

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Low Recovery During Solid-Phase Extraction (SPE)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low recovery of Bis(2-chloroethyl) phosphate (BCEP) during solid-phase extraction (SPE). Our approach is rooted in scientific principles and practical, field-proven insights to help you optimize your analytical methods.

Introduction: The Challenge of BCEP Analysis

This compound (BCEP) is a metabolite of the widely used organophosphate flame retardant, Tris(2-chloroethyl) phosphate (TCEP).[1] Its presence in environmental and biological samples is of increasing concern, necessitating robust and reliable analytical methods for its quantification. However, being a polar organophosphate ester, BCEP presents unique challenges during sample preparation, particularly in achieving high and reproducible recovery with solid-phase extraction (SPE).

This guide will walk you through a systematic approach to diagnosing and resolving issues of low BCEP recovery, ensuring the integrity and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of BCEP during SPE?

Low recovery of BCEP can stem from several factors throughout the SPE workflow. The most common culprits include:

  • Analyte Breakthrough: BCEP may not be adequately retained on the SPE sorbent during sample loading and washing steps, leading to its loss.

  • Irreversible Adsorption: BCEP might bind too strongly to the sorbent material, preventing its complete elution.

  • Analyte Degradation: BCEP can be susceptible to degradation, particularly hydrolysis, under certain pH and temperature conditions.

  • Matrix Effects: Co-extracted matrix components can interfere with the analytical detection (e.g., ion suppression in LC-MS), which can be misinterpreted as low recovery.[2][3]

Q2: Which type of SPE sorbent is best suited for BCEP extraction?

Given its polar nature, traditional reversed-phase sorbents like C18 may not provide optimal retention for BCEP. For polar analytes, more effective retention is often achieved with:

  • Polymeric Sorbents: Materials like Oasis HLB (hydrophilic-lipophilic balanced) or Strata-X are designed to retain a wide range of compounds, including polar ones.

  • Mixed-Mode Sorbents: These sorbents combine reversed-phase and ion-exchange functionalities and have shown good performance for the parent compound, TCEP, in complex matrices.[4]

  • Layered Sorbents: Combining a less retentive sorbent on top of a more retentive one can be advantageous for samples containing analytes with a broad polarity range.[1]

Q3: How does pH affect the recovery of BCEP?

The pH of your sample can influence both the stability of BCEP and its interaction with the SPE sorbent. Chloroethyl-containing organophosphates can undergo hydrolysis, and this degradation can be accelerated at non-neutral pH. It is crucial to investigate the stability of BCEP at different pH values to determine the optimal conditions for your sample preparation.

Q4: Can the choice of elution solvent impact BCEP recovery?

Absolutely. The elution solvent must be strong enough to disrupt the interactions between BCEP and the sorbent. For polar analytes like BCEP, polar organic solvents are generally more effective for elution. Common choices include methanol, acetonitrile, and ethyl acetate.[5][6] The "weakest" organic solvent that provides complete elution is often preferred to minimize the co-elution of interfering matrix components.[5]

In-Depth Troubleshooting Guide

Low recovery of BCEP is a multi-faceted problem. The following troubleshooting guide provides a logical workflow to systematically identify and resolve the issue.

Diagram: Troubleshooting Workflow for Low BCEP Recovery

SPE_Troubleshooting cluster_step1 cluster_step2 cluster_step3 cluster_step4 Start Low BCEP Recovery Observed Step1 Step 1: Analyte Tracking Experiment Start->Step1 Step2 Step 2: Evaluate SPE Method Parameters Step1->Step2 Analyte found in load/wash fractions (Breakthrough) Step1->Step2 Analyte not in load/wash/elution fractions (Strong Retention) S1_Action1 Analyze load, wash, and elution fractions separately Step1->S1_Action1 Step3 Step 3: Investigate Analyte Stability Step2->Step3 S2_Action1 Optimize Sorbent Choice (e.g., Polymeric, Mixed-Mode) Step2->S2_Action1 S2_Action2 Adjust Sample & Elution Solvent pH Step2->S2_Action2 S2_Action3 Optimize Wash & Elution Solvents Step2->S2_Action3 S2_Action4 Check Flow Rates Step2->S2_Action4 Step4 Step 4: Assess Matrix Effects Step3->Step4 S3_Action1 Incubate BCEP standard at different pH and temperatures Step3->S3_Action1 End Optimized BCEP Recovery Step4->End S4_Action1 Compare recovery in neat solution vs. matrix Step4->S4_Action1 S4_Action2 Improve sample cleanup Step4->S4_Action2

Caption: A systematic workflow for troubleshooting low BCEP recovery in SPE.

Step 1: The Analyte Tracking Experiment

Before making any changes to your protocol, it's essential to determine where the loss of BCEP is occurring.

Protocol: Analyte Tracking

  • Prepare a Standard: Prepare a solution of BCEP in a clean solvent (e.g., deionized water or mobile phase) at a known concentration.

  • Perform SPE: Process this standard solution through your current SPE protocol.

  • Collect All Fractions: Separately collect the flow-through from the sample loading step, each wash solvent fraction, and the final elution fraction.

  • Analyze Fractions: Analyze each collected fraction for the concentration of BCEP.

Interpreting the Results:

  • BCEP in Load/Wash Fractions: This indicates analyte breakthrough . Your sorbent is not adequately retaining BCEP under the current conditions.

  • BCEP Not Detected or Low in All Fractions: This suggests either strong, irreversible adsorption to the sorbent or analyte degradation during the process.

  • BCEP Primarily in the Elution Fraction, but at Low Concentration: This points towards incomplete elution or potential matrix effects if you are analyzing a sample matrix.

Step 2: Optimizing SPE Method Parameters

Based on the results of your analyte tracking experiment, you can now systematically optimize your SPE method.

If you observe analyte breakthrough:

  • Sorbent Selection: Switch to a more retentive sorbent for polar compounds, such as a polymeric or mixed-mode sorbent.[1][4]

  • Sample Pre-treatment: Adjust the pH of your sample to a neutral or slightly acidic condition to minimize the polarity of BCEP, potentially enhancing its retention on reversed-phase sorbents. However, be mindful of the potential for acid- or base-catalyzed hydrolysis.

  • Loading Conditions: Decrease the flow rate during sample loading to allow for more efficient interaction between BCEP and the sorbent. Also, ensure the sample solvent is not too strong, which could prevent retention.[7]

If you observe strong retention/incomplete elution:

  • Elution Solvent Strength: Increase the strength of your elution solvent. A common strategy is to increase the proportion of a more polar organic solvent (e.g., methanol or acetonitrile) in your elution mixture.[5][7]

  • Elution Solvent pH: Modifying the pH of the elution solvent can sometimes improve recovery, though for the neutral BCEP molecule, this is less likely to have a dramatic effect on its interaction with reversed-phase sorbents.

  • Elution Volume and Steps: Increase the volume of the elution solvent or perform multiple, sequential elutions and combine the fractions.

Table 1: Recommended Solvents for SPE Method Development

SPE StepSolvent PropertyRecommended Solvents
Conditioning Wets the sorbentMethanol, Acetonitrile
Equilibration Primes the sorbent for the sample matrixDeionized water, buffer matching sample pH
Washing Removes interferences without eluting analyteWater, dilute organic solvent (e.g., 5% methanol in water)
Elution Desorbs the analyte from the sorbentMethanol, Acetonitrile, Ethyl Acetate, Dichloromethane
Step 3: Investigating Analyte Stability

The chemical stability of BCEP during the entire analytical procedure is paramount.

Protocol: BCEP Stability Assessment

  • Prepare BCEP Solutions: Prepare solutions of BCEP in different buffers covering a range of pH values (e.g., pH 3, 5, 7, and 9).

  • Incubate: Incubate these solutions at room temperature and, if relevant to your process, at elevated temperatures for a duration that mimics your sample preparation time.

  • Analyze: Analyze the concentration of BCEP in each solution at different time points.

A significant decrease in BCEP concentration over time at a particular pH or temperature indicates degradation. If instability is observed, adjust your sample and solvent pH and processing temperature accordingly. The hydrolysis of the parent compound, TCEP, has been studied, and similar degradation pathways may affect BCEP.[8]

Step 4: Assessing and Mitigating Matrix Effects

Matrix effects can lead to an underestimation of the true analyte concentration.

Protocol: Matrix Effect Evaluation

  • Prepare Spiked Samples:

    • Set A: BCEP standard in a clean solvent.

    • Set B: Blank matrix extract spiked with BCEP after the SPE process.

    • Set C: Blank matrix spiked with BCEP before the SPE process.

  • Analyze and Compare:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set A) - 1) x 100

A negative matrix effect indicates ion suppression, while a positive value suggests ion enhancement. If significant matrix effects are observed:

  • Improve Sample Cleanup: Incorporate additional cleanup steps in your SPE protocol, such as using a stronger wash solvent or a different sorbent that provides better selectivity against the interfering matrix components.

  • Use Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for BCEP will co-elute and experience similar matrix effects, allowing for more accurate quantification.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Conclusion

Troubleshooting low recovery of this compound during SPE requires a methodical and evidence-based approach. By systematically evaluating each step of your analytical process, from sample pre-treatment to final elution, and by understanding the chemical properties of BCEP, you can effectively diagnose and resolve recovery issues. This will ultimately lead to more accurate and reliable data in your research and development endeavors.

References

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]

  • Li, Y., et al. (2023). Determination of 15 Organophosphate Ester Flame Retardants in Soils and Sediments by Gas Chromatography-Mass Spectrometry with Accelerated Solvent Extraction.
  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Reemtsma, T., et al. (2001). Determination of Trialkyl Phosphates in Wastewater by Solid Phase Extraction–Flow Injection–Atmospheric Pressure Chemical Ionization–Mass Spectrometry.
  • Li, H., et al. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). LCGC North America, 39(10), 514-521.
  • Wang, Q., et al. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. Molecules, 26(2), 336.
  • Biotage. (2023). Optimizing Extraction of Multianalyte Suites from Water Samples Using SPE. Retrieved from [Link]

  • Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • Dodson, R. E., et al. (2024). Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. International Journal of Environmental Research and Public Health, 21(10), 1285.
  • Vulliet, E., et al. (2004). Analytical Development for Analysis of Pharmaceuticals in Water Samples by SPE and GC-MS. Analytical and Bioanalytical Chemistry, 378(3), 853-861.
  • Li, H., et al. (2021). Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes.
  • Wei, B., et al. (2024). Synergistic degradation of Tris (2-Chloroethyl) Phosphate (TCEP) by US/Fenton system: Experimental, DFT calculation and toxicity evaluation. Environmental Science and Pollution Research, 31(27), 39120-39137.
  • Regnery, J., & Korte, E. (2010). Determination of Organophosphates in Lake Water.
  • Zhang, Y., et al. (2018). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction]. Se Pu, 36(5), 415-420.
  • Wang, Q., et al. (2017). Sorption of Organophosphate Flame Retardants on Pahokee Peat Soil. Journal of Soils and Sediments, 17(10), 2534-2542.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. Retrieved from [Link]

  • Wei, X., et al. (2020). Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. Environmental Science & Technology, 54(9), 5557-5566.
  • Ma, Y., et al. (2014). Determination of organophosphate ester flame retardants and plasticizers in soil samples by microwave-assisted extraction coupled with silica gel/alumina multilayer solid-phase extraction and gas chromatography–mass spectrometry. Analytical Methods, 6(18), 7356-7363.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Castro, G., et al. (2023). Analysis, occurrence and removal efficiencies of organophosphate flame retardants (OPFRs) in sludge undergoing anaerobic digestion. Science of The Total Environment, 870, 161856.
  • Gerssen, A., et al. (2009). Solid Phase Extraction for Removal of Matrix Effects in Lipophilic Marine Toxin Analysis by Liquid Chromatography-Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry, 394(3), 835-845.
  • Wei, B., et al. (2024). Synergistic degradation of Tris (2-Chloroethyl) Phosphate (TCEP) by US/Fenton system: Experimental, DFT calculation and toxicity evaluation. Environmental Science and Pollution Research, 31(27), 39120-39137.
  • Cruwys, C., et al. (2020). Challenges and strategies of matrix effects using chromatography-mass spectrometry: An overview from research versus regulatory. TrAC Trends in Analytical Chemistry, 122, 115729.
  • D'Aco, V. I., et al. (2005). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 24(6), 534-543.
  • Wang, Y., et al. (2020). Degradation kinetics and mechanism of bis(2-chloroethyl)
  • Mehdinia, A., & Aziz-Zanjani, M. O. (2013). Influence of pH on the extraction efficiency of the method.
  • Liu, Y., et al. (2021). Sorption and migration of organophosphate flame retardants between sources and settled dust. Chemosphere, 279, 130526.
  • Wang, J., et al. (2022). Degradation of Tris (2-Chloroethyl) Phosphate via UV/Fe(III) Photocatalysis: Kinetics, Products, and Toxicity Assessment.
  • Kimm, H., et al. (2004). Application of Headspace Solid-phase Microextraction and Gas Chromatography–Mass Spectrometry for Detection of the Chemical Warfare Agent Bis(2-chloroethyl) Sulfide in Soil.
  • Farajzadeh, M. A., et al. (2016). Effect of pH on the extraction recoveries.
  • Waters Corporation. (n.d.). Sample Preparation Solutions. Retrieved from [Link]

  • Ni, Y., et al. (1994). Effect of pH on kinetics and bleaching efficiency of chlorine dioxide delignification. Journal of Wood Chemistry and Technology, 14(2), 263-292.
  • Wang, Q., et al. (2021). Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection. Molecules, 26(2), 336.
  • Vassilev, G. N., & Yonova, P. A. (1980). The influence of parameters in the synthesis of bis(2-chloroethyl) 2-chloroethylphosphonate. Bulgarian Journal of Plant Physiology, 6(3), 66-72.
  • Moliner-Martinez, Y., et al. (2004). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography.
  • Montes-Bayón, M., et al. (2007). Determination of organophosphorus fire retardants and plasticizers in wastewater samples using MAE-SPME with GC-ICPMS and GC-TOFMS detection. Journal of Environmental Monitoring, 9(12), 1329-1336.
  • Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. U.S. Environmental Protection Agency.

Sources

Technical Support Center: Method Refinement for Trace Level Detection of Bis(2-chloroethyl) Phosphate (BCEP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenges of detecting Bis(2-chloroethyl) phosphate (BCEP) at trace levels. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of BCEP analysis. As a metabolite of the organophosphate flame retardant Tris(2-chloroethyl) phosphate (TCEP), BCEP is an important analyte in environmental and biological monitoring.[1] This resource provides in-depth troubleshooting guidance and frequently asked questions to refine your analytical methods, ensuring accuracy and reliability in your results.

Section 1: Troubleshooting Common Issues in BCEP Analysis

This section addresses specific problems that can arise during the analysis of BCEP, offering systematic approaches to identify and resolve them.

Poor Peak Shape in Gas Chromatography (GC)

Issue: You are observing peak tailing or fronting for your BCEP analyte in your GC analysis.

Underlying Causes and Solutions:

  • Active Sites in the Inlet or Column: BCEP, being a polar compound, can interact with active sites (silanol groups) in the GC system, leading to peak tailing.

    • Solution: Deactivate the inlet liner with a silylation reagent or use a pre-deactivated liner. Ensure you are using a high-quality, inert GC column specifically designed for trace-level analysis of polar compounds. If the column is old or has been used extensively with dirty samples, consider replacing it.[2]

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can lead to dead volume and poor peak shape.

    • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into both the injector and detector.[2]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting.

    • Solution: Reduce the injection volume or dilute the sample. Alternatively, use a column with a thicker film or a wider internal diameter to increase capacity.[2]

  • Analyte Decomposition: BCEP can be thermally labile, and high temperatures in the injector can cause it to break down.

    • Solution: Optimize the injector temperature. Start with a lower temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.

Low or No Response in Liquid Chromatography-Mass Spectrometry (LC-MS)

Issue: The signal for BCEP is weak or absent in your LC-MS/MS analysis.

Underlying Causes and Solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of BCEP in the mass spectrometer source, leading to inaccurate quantification.[3][4][5][6] This is a significant challenge in complex matrices like plasma, urine, or wastewater.

    • Solution:

      • Improve Sample Preparation: Employ more selective sample preparation techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.[4]

      • Optimize Chromatography: Adjust the LC gradient to better separate BCEP from matrix interferences.

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for BCEP will co-elute and experience similar matrix effects, allowing for accurate correction during data processing.

  • Suboptimal Ionization Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on the source parameters.

    • Solution: Systematically optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the BCEP signal.

  • Incorrect Mobile Phase Composition: The pH and organic modifier of the mobile phase can significantly impact the ionization of BCEP.

    • Solution: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) and organic solvents (e.g., methanol, acetonitrile) to find the conditions that yield the highest sensitivity.

Inconsistent Results and Poor Reproducibility

Issue: You are observing significant variation in BCEP concentrations across replicate injections or different sample preparations.

Underlying Causes and Solutions:

  • Inconsistent Sample Preparation: Variability in extraction efficiency during sample preparation is a common source of irreproducibility.

    • Solution: Standardize every step of your sample preparation protocol. Use automated liquid handlers if available to minimize human error. Ensure thorough mixing and consistent incubation times.

  • System Contamination: Carryover from previous injections of high-concentration samples can lead to artificially high results in subsequent runs.

    • Solution: Implement a rigorous cleaning protocol for the injection port and column. Include blank injections between samples to monitor for carryover. If ghost peaks are observed, bake out the column and clean the injector.[7]

  • Instrument Instability: Fluctuations in carrier gas flow, oven temperature, or detector response can all contribute to inconsistent results.

    • Solution: Regularly perform system suitability checks using a standard solution to ensure the instrument is performing within specifications.[8]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis of BCEP.

Sample Preparation

Q1: What is the most effective sample preparation technique for trace BCEP analysis in water samples?

A1: Solid Phase Extraction (SPE) is highly effective for extracting and concentrating BCEP from water samples. A mixed-mode sorbent with both reversed-phase and weak anion-exchange properties can provide excellent cleanup by removing both nonpolar and anionic interferences.[9]

Q2: How can I minimize matrix effects when analyzing BCEP in biological fluids like plasma or urine?

A2: A multi-pronged approach is best. Start with a robust sample preparation method like protein precipitation followed by SPE.[10][11] Optimize your chromatographic separation to resolve BCEP from major matrix components, especially phospholipids.[4] Crucially, use a stable isotope-labeled internal standard for BCEP to compensate for any remaining matrix-induced ionization suppression or enhancement.[5]

Gas Chromatography (GC) Analysis

Q3: Is derivatization necessary for the GC analysis of BCEP?

A3: While BCEP can be analyzed directly by GC, derivatization can improve its volatility and thermal stability, leading to better peak shape and sensitivity. Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (TMS) group.[12][13] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

Q4: What type of GC column is recommended for BCEP analysis?

A4: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point. These columns offer a good balance of selectivity for a wide range of compounds, including organophosphate esters. For improved peak shape with these polar analytes, a column specifically designed for trace analysis with low bleed and high inertness is recommended.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Q5: Which ionization mode is better for BCEP analysis, ESI or APCI?

A5: Electrospray ionization (ESI) is generally preferred for the analysis of polar compounds like BCEP and is widely used in LC-MS methods for organophosphate ester metabolites.[14][15] It typically provides better sensitivity for these analytes compared to Atmospheric Pressure Chemical Ionization (APCI).

Q6: What are the typical precursor and product ions for BCEP in LC-MS/MS?

A6: In positive ion mode ESI, the protonated molecule [M+H]+ is typically the precursor ion. For BCEP (C4H9Cl2O4P, molecular weight ~222.99 g/mol ), this would be m/z 223.0.[16][17] The product ions result from the fragmentation of the precursor ion in the collision cell. Common fragments would involve the loss of the chloroethyl groups. Specific product ions should be determined by infusing a BCEP standard and performing a product ion scan.

Section 3: Experimental Protocols and Data Presentation

Protocol: Solid Phase Extraction (SPE) of BCEP from Water

This protocol outlines a general procedure for the extraction of BCEP from water samples. Optimization may be required based on the specific water matrix.

Materials:

  • Mixed-mode SPE cartridges (e.g., Reversed-Phase/Weak Anion-Exchange)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid

  • Acetonitrile (HPLC grade)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of ~3 with formic acid. Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the BCEP from the cartridge with 5 mL of acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

Protocol: Derivatization of BCEP for GC Analysis

This protocol describes a general silylation procedure.

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Heating block or oven

Procedure:

  • Ensure the sample extract is completely dry.

  • Add 50 µL of anhydrous pyridine or acetonitrile to the dried extract.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC injection.

Data Presentation: Example LC-MS/MS Parameters
ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp 350 °C
Precursor Ion (m/z) 223.0
Product Ions (m/z) To be determined empirically

Section 4: Visualizations

Workflow for BCEP Analysis

BCEP_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Biological Sample Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_GC LC or GC Separation Concentration->LC_GC MS Mass Spectrometry Detection (MS/MS) LC_GC->MS Quantification Quantification & Reporting MS->Quantification

Caption: A generalized workflow for the analysis of BCEP.

Troubleshooting Logic for Low Signal

Low_Signal_Troubleshooting cluster_sample_issues Sample-Related Issues Start Low or No BCEP Signal Check_Standard Analyze a fresh, high-concentration standard Start->Check_Standard Standard_OK Standard Signal OK? Check_Standard->Standard_OK Instrument_Issue Investigate Instrument: - Clean ion source - Check for leaks - Verify detector function Standard_OK->Instrument_Issue No Sample_Issue Problem is Sample-Related Standard_OK->Sample_Issue Yes Matrix_Effects Evaluate Matrix Effects: - Post-column infusion - Compare matrix-matched vs. neat standards Sample_Issue->Matrix_Effects SPE_Recovery Check SPE Recovery: - Spike blank matrix pre- and post-extraction Sample_Issue->SPE_Recovery Degradation Investigate Analyte Degradation: - Analyze sample immediately after prep - Check sample stability Sample_Issue->Degradation

Caption: A decision tree for troubleshooting low BCEP signal.

References

Sources

Addressing Bis(2-chloroethyl) phosphate instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(2-chloroethyl) phosphate (BCEP) is an organophosphate ester utilized in various research applications. It is also known as a primary metabolite of the flame retardant Tris(2-chloroethyl) phosphate (TCEP).[1][2] Researchers and drug development professionals frequently encounter challenges with the stability of BCEP in solution, leading to variability in experimental results and difficulty in obtaining reproducible data. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to address the inherent instability of BCEP. Our goal is to equip you with the expertise to mitigate degradation, ensure the integrity of your stock solutions, and achieve reliable outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: My BCEP stock solution is giving inconsistent results. What is the most likely cause?

A: The most probable cause is the degradation of your BCEP stock solution. BCEP is susceptible to hydrolysis, a chemical process where the molecule reacts with water. This process is significantly influenced by the pH, temperature, and storage duration of the solution. Over time, BCEP will degrade into less active or inactive byproducts, altering the effective concentration in your experiments.

Q2: What are the primary degradation products of BCEP?

A: The primary degradation pathway for BCEP is the hydrolysis of its phosphoester bonds.[1] This results in the formation of mono(2-chloroethyl) phosphate (MCEP) and subsequently, phosphoric acid, along with 2-chloroethanol. The presence of these byproducts can interfere with analytical measurements and biological assays.

Q3: How should I prepare my BCEP stock solution to maximize its stability?

A: To maximize stability, prepare your stock solution in an anhydrous, aprotic organic solvent such as acetonitrile or DMSO. Avoid using aqueous buffers for long-term storage. Prepare only the amount needed for the short term and store it at a low temperature, preferably -20°C or colder, in a tightly sealed container to prevent moisture absorption.

Q4: Can I store my working solutions in an aqueous buffer?

A: Aqueous working solutions of BCEP should be prepared fresh for each experiment. If temporary storage is unavoidable, use a slightly acidic buffer (pH 5-6) and keep the solution on ice. Basic and strongly acidic conditions can accelerate hydrolysis.[3][4]

Q5: What analytical method is best for checking the purity of my BCEP solution?

A: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique to quantify BCEP and detect impurities or degradation products.[5] For more detailed structural confirmation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6]

In-Depth Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity in Aqueous Assay Media

Root Cause Analysis:

Organophosphate esters like BCEP are prone to hydrolysis, and the rate of this degradation is highly dependent on pH and temperature.[3][4] The phosphate ester bonds are subject to nucleophilic attack by water. This reaction is catalyzed by both acid and base. In many biological assays, physiological pH (around 7.4) and temperature (37°C) create conditions that can significantly accelerate this degradation, leading to a rapid decline in the effective concentration of your compound over the course of an experiment.

Mitigation Strategy & Protocol:

  • pH Optimization: If your experimental design allows, conduct a preliminary study to assess the stability of BCEP in your specific assay buffer at different pH values. A slightly acidic pH (e.g., 6.0) may slow hydrolysis without compromising the biological system.

  • Time-Course Analysis: Perform a time-course experiment where BCEP is incubated in the assay medium for varying durations (e.g., 0, 1, 2, 4, 8 hours) before the addition of cells or other biological components. Analyze the concentration of BCEP at each time point by HPLC to determine its degradation rate under your specific assay conditions.

  • Fresh Preparations: Always prepare aqueous working solutions of BCEP immediately before use from a concentrated, non-aqueous stock. Do not use aqueous solutions that have been stored for more than a few hours, even if refrigerated.

Issue 2: Inconsistent Purity and Concentration of Stock Solutions

Root Cause Analysis:

The purity of your BCEP stock solution can be compromised by two main factors: the quality of the initial solid material and degradation during storage. Even high-purity solid BCEP can absorb atmospheric moisture, which can initiate hydrolysis even in seemingly non-aqueous solvents if they are not anhydrous.

Preventative Measures & Quality Control Workflow:

This workflow ensures the integrity and accurate concentration of your BCEP stock solutions.

BCEP_QC_Workflow cluster_prep Solution Preparation cluster_qc Quality Control & Validation cluster_storage Storage & Use start Start: Procure High-Purity BCEP Solid prep_solvent Use Anhydrous Solvent (e.g., Acetonitrile, DMSO) start->prep_solvent weigh Weigh BCEP in a Low-Humidity Environment prep_solvent->weigh dissolve Dissolve and Vortex to Ensure Homogeneity weigh->dissolve qc_check Perform Initial QC Check (HPLC or LC-MS/MS) dissolve->qc_check pass Purity & Concentration Meet Specifications (e.g., >98% Purity) qc_check->pass Pass fail Degradation or Impurities Detected qc_check->fail Fail aliquot Aliquot into Small Volumes to Minimize Freeze-Thaw Cycles pass->aliquot discard Discard Solution and Investigate Root Cause fail->discard store Store at -20°C or -80°C in Tightly Sealed Vials aliquot->store use Use Aliquots for Experiments store->use

Caption: Workflow for preparing and validating BCEP stock solutions.

Key Experimental Protocols

Protocol 1: Preparation of a Validated BCEP Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of BCEP in acetonitrile.

Materials:

  • This compound (solid, >98% purity)

  • Anhydrous acetonitrile (HPLC grade or higher)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Environment: Perform all weighing and solvent handling in a chemical fume hood. To minimize moisture exposure, work in an environment with low humidity if possible.

  • Calculation: Calculate the mass of BCEP required. For a 10 mL solution of 10 mM BCEP (MW: 222.99 g/mol ), you will need 22.3 mg.

  • Weighing: Accurately weigh the calculated amount of BCEP solid onto weighing paper and transfer it carefully into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of anhydrous acetonitrile to the flask. Vortex gently until the solid is completely dissolved.

  • Final Volume: Once dissolved, bring the solution to the 10 mL mark with anhydrous acetonitrile. Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Quality Control (QC): Before storage, perform an initial purity and concentration check using HPLC-UV (see Protocol 2).

  • Storage: Aliquot the validated stock solution into smaller, single-use volumes in amber glass vials. Seal the vials tightly and store them in a freezer at -20°C or below.[7]

Protocol 2: HPLC Method for BCEP Purity Assessment

This protocol provides a general-purpose reverse-phase HPLC method for assessing the purity of BCEP.

Instrumentation & Parameters:

ParameterSpecification
HPLC System Standard system with UV detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, increase to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, and re-equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 10 µL

Analysis:

  • Sample Preparation: Dilute your BCEP stock solution to a suitable concentration (e.g., 100 µM) using the mobile phase starting conditions (90% A, 10% B).

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Interpretation: BCEP should elute as a major peak. The presence of earlier eluting peaks may indicate the formation of more polar degradation products like MCEP. Purity can be estimated by calculating the area of the main peak relative to the total area of all peaks.

BCEP Hydrolytic Degradation Pathway

The primary mechanism of BCEP instability in aqueous solutions is hydrolysis. This diagram illustrates the stepwise loss of the 2-chloroethyl groups.

Degradation_Pathway BCEP This compound (BCEP) MCEP Mono(2-chloroethyl) phosphate (MCEP) BCEP->MCEP + H₂O - 2-Chloroethanol Chloroethanol 2-Chloroethanol BCEP->Chloroethanol Phosphate Phosphoric Acid MCEP->Phosphate + H₂O - 2-Chloroethanol MCEP->Chloroethanol

Caption: Hydrolytic degradation of BCEP in aqueous solution.

Safe Handling and Storage Summary

Safe and proper handling is crucial when working with organophosphate esters.[8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses, and a lab coat.[9]

  • Ventilation: Handle solid BCEP and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Storage: Store BCEP, both in solid and solution form, in tightly sealed containers in a cool, dry, and well-ventilated area away from ignition sources.[11] Opened containers must be carefully resealed.[9]

  • Disposal: Dispose of BCEP waste according to your institution's and local regulations for hazardous chemical waste. Do not dispose of it down the drain.[11]

By implementing these guidelines, researchers can significantly improve the reliability and reproducibility of their experiments involving this compound.

References

  • ACS Publications. (2020, April 7). Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. Environmental Science & Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). Tris(2-chloroethyl) phosphate. PubChem. [Link]

  • National Center for Biotechnology Information. (2023, November 12). Organophosphate Toxicity. StatPearls. [Link]

  • ResearchGate. (n.d.). [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction]. [Link]

  • Gold Standard Diagnostics. (n.d.). Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. (2014, July). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction of tris(2-chloroethyl)phosphate With Reduced Sulfur Species. PubMed. [Link]

  • Restek. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Exposome-Explorer. (n.d.). Bis-2-chloroethyl phosphate (BCEP) (Compound). [Link]

  • MDPI. (n.d.). Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation. [Link]

  • National Center for Biotechnology Information. (2022, November 23). Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure. [Link]

  • ResearchGate. (n.d.). Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

Sources

Technical Support Center: Optimizing MS/MS Fragmentation of Bis(2-chloroethyl) phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of Bis(2-chloroethyl) phosphate (BCEP) using tandem mass spectrometry (MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method development and troubleshooting. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can confidently optimize your experiments and interpret your data.

Introduction: The Analytical Challenge of BCEP

This compound (BCEP), a metabolite of the flame retardant Tris(2-chloroethyl) phosphate (TCEP), is an organophosphate diester of increasing environmental and toxicological concern.[1] Accurate and sensitive quantification by LC-MS/MS is critical. However, achieving optimal fragmentation is not always straightforward. Success depends on carefully tuning instrument parameters to control the collision-induced dissociation (CID) process, ensuring the generation of specific and abundant product ions for reliable multiple reaction monitoring (MRM) or high-resolution mass spectrometry (HRMS) analysis.

This guide provides a structured approach to understanding and optimizing these critical parameters.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of this compound and what precursor ions should I target?

The molecular formula for BCEP is C₄H₉Cl₂O₄P.[2] Its monoisotopic mass is approximately 221.96155 Da.[3]

In electrospray ionization (ESI), BCEP can be detected in both positive and negative modes. Your choice will depend on your mobile phase composition and instrument sensitivity.

  • Negative Ion Mode (ESI-): The most common precursor is the deprotonated molecule, [M-H]⁻ at m/z 220.95427 .[2][3] This is often preferred for acidic compounds and can provide high sensitivity.

  • Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺ at m/z 222.96883 , is the primary target.[2][3] Additionally, be aware of potential adduct formation, which can be analytically useful or a source of interference. Common adducts include:

    • Sodium adduct: [M+Na]⁺ at m/z 244.95077[3]

    • Ammonium adduct: [M+NH₄]⁺ at m/z 239.99537[3]

  • Expert Tip: Always start your optimization by performing a full scan analysis to confirm the presence and relative intensity of these potential precursor ions in your specific sample matrix and mobile phase. The choice of precursor can significantly impact fragmentation efficiency and overall method sensitivity.

Q2: What are the expected product ions for BCEP fragmentation?

The fragmentation of BCEP, like other halogenated organophosphate esters, involves the cleavage of the chloroethyl side chains and rearrangements around the phosphate core.[4] Based on experimental data from public spectral libraries, the following are key product ions:

Table 1: Experimentally Observed Product Ions for this compound

Precursor IonPrecursor m/zProduct Ion m/zPutative Formula/StructureIonization ModeReference
[M-H]⁻220.954145.9306[C₂H₅Cl₂O₂P]⁻Negative[2]
[M-H]⁻220.954101.9408[HCl₂O₂P]⁻Negative[2]
[M-H]⁻220.954192.9286[C₄H₇ClO₄P]⁻Negative[2]
[M-H]⁻220.954176.9484[C₄H₈Cl₂O₃P]⁻Negative[2]
[M+H]⁺222.969160.9765[C₃H₇Cl₂O₃]⁺Positive[2]
[M+H]⁺222.96998.9853[H₄O₄P]⁺Positive[2]
[M+H]⁺222.96963.0009[C₂H₄Cl]⁺Positive[2]
[M+H]⁺222.969124.9992[C₂H₆O₄P]⁺Positive[2]
  • Causality: The formation of the stable phosphate core ion, [H₄PO₄]⁺ at m/z 98.9845, is a characteristic fragmentation pathway for many alkyl and halogenated organophosphate esters under positive mode CID.[4] This ion provides high structural confirmation. The loss of chloroethene (C₂H₃Cl) is another common pathway.

Q3: How does collision energy affect fragmentation, and where do I start?

Collision energy (CE) is the kinetic energy applied to the precursor ion in the collision cell, which induces fragmentation. It is one of the most critical parameters to optimize for MS/MS sensitivity.[5]

  • Too low CE: Results in insufficient fragmentation and high abundance of the precursor ion, leading to a weak product ion signal.

  • Too high CE: Can cause excessive fragmentation, breaking down your specific product ions into smaller, less characteristic fragments, which also reduces signal intensity.[6]

The optimal CE is compound- and instrument-dependent.[7] A good starting point can be derived from public databases or by using predictive equations provided by instrument manufacturers. For BCEP, experimental data shows fragmentation at energies as low as 5-10 eV and up to 30% of the nominal maximum on other instruments.[2]

  • Recommendation: Begin with a CE ramp experiment. This involves analyzing a continuous infusion of BCEP standard while systematically increasing the collision energy and monitoring the intensity of the desired product ions. The CE value that yields the maximum product ion intensity is your optimum.[8]

Troubleshooting Guide

Issue 1: Poor or No Fragmentation Signal

Question: I can see my precursor ion ([M-H]⁻ or [M+H]⁺) in MS1, but I get a very weak or no signal for my product ions in MS/MS. What should I do?

Answer: This is a common issue that usually points to suboptimal collision energy or issues with ion transmission.

Troubleshooting Workflow:

G start Weak/No MS/MS Signal infuse Infuse BCEP Standard (e.g., 100-500 ng/mL) start->infuse ce_ramp Perform Collision Energy (CE) Ramp (e.g., 5 to 50 eV in 2 eV steps) infuse->ce_ramp check_intensity Monitor Product Ion Intensity vs. CE ce_ramp->check_intensity optimal_ce Identify Optimal CE (Maximum Signal) check_intensity->optimal_ce Peak Observed no_peak Still No/Weak Signal check_intensity->no_peak No Peak success Problem Solved optimal_ce->success cone_voltage Optimize Cone/Nozzle Voltage (Ramp and monitor precursor intensity) no_peak->cone_voltage gas_pressure Check Collision Gas Pressure (Consult manufacturer's recommendation) cone_voltage->gas_pressure final_check Re-run CE Ramp with Optimized Cone Voltage gas_pressure->final_check final_check->success

Caption: Troubleshooting workflow for weak MS/MS signal.

Step-by-Step Explanation:

  • Confirm Precursor Stability: Ensure you have a stable and reasonably intense precursor ion signal by infusing a standard solution directly into the mass spectrometer.

  • Perform a Collision Energy Ramp: This is the most crucial step. Systematically increase the CE and plot the resulting product ion intensity. The peak of this curve is your optimal CE.[8][9] Most instrument software has automated routines for this.

  • Check Collision Gas: Ensure the collision gas (typically argon or nitrogen) is turned on and the pressure is within the manufacturer's recommended range. Insufficient gas pressure will lead to inefficient collisions and poor fragmentation.

Issue 2: Multiple Precursor Ions or Unexpected Adducts

Question: In my full scan, I see my target precursor, but also significant [M+Na]⁺ and [M+K]⁺ adducts. This is complicating my precursor selection. How can I control this?

Mitigation Strategies:

  • Mobile Phase Modification: Sodium and potassium are common contaminants.

    • Adding a small amount of ammonium acetate or ammonium formate (e.g., 1-5 mM) to your mobile phase can promote the formation of the [M+NH₄]⁺ adduct, which is often more easily fragmented than alkali metal adducts.

    • Using high-purity, MS-grade solvents and additives is essential.

  • System Cleanliness: Avoid using glassware washed with strong detergents, which can be a source of sodium. Use plastic volumetric ware where possible. Thoroughly flush your LC system with high-purity solvents.

  • Utilize the Adduct: If a particular adduct like [M+Na]⁺ is consistently the most intense ion, you can choose to optimize fragmentation for that precursor instead. However, be aware that metal adducts may require higher collision energy to fragment efficiently.

Experimental Protocol: Step-by-Step MRM Optimization for BCEP

This protocol outlines a systematic approach to finding the optimal MS/MS parameters for this compound on a triple quadrupole mass spectrometer.

Objective: To determine the optimal collision energy (CE) and other key MS parameters for two sensitive MRM transitions for BCEP in positive ion mode ([M+H]⁺, m/z 222.97).

Materials:

  • This compound analytical standard

  • LC-MS grade acetonitrile and water

  • LC-MS grade formic acid

  • A triple quadrupole LC-MS/MS system

Procedure:

  • Prepare Standard Solution:

    • Prepare a 1.0 µg/mL stock solution of BCEP in acetonitrile.

    • Prepare a working solution for infusion by diluting the stock to 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Initial Instrument Setup (Infusion):

    • Set up a direct infusion of the 100 ng/mL working solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

    • Set the mass spectrometer to ESI positive mode.

    • Perform an MS1 full scan (e.g., from m/z 50 to 300) to confirm the precursor ion at m/z 222.97.

    • Optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) to maximize the signal intensity of the [M+H]⁺ ion. Refer to your instrument's guidelines for typical starting values.[11]

  • Identify Product Ions:

    • Set up a product ion scan experiment. Select m/z 222.97 as the precursor ion.

    • Apply a moderate, fixed collision energy (e.g., 20 eV) to start.

    • Acquire the product ion spectrum. Identify the most abundant and specific product ions. Based on public data, expect to see ions around m/z 161.0, 99.0, and 63.0.[2]

  • Collision Energy Optimization (MRM Mode):

    • Select two of the most promising product ions to create MRM transitions. For example:

      • Transition 1: 222.97 -> 161.0

      • Transition 2: 222.97 -> 99.0

    • Using the instrument's automated optimization software or by manual setup, perform a CE ramp for each transition.

      • Define a CE range (e.g., 5 to 45 eV) and a step size (e.g., 2 eV).

      • The software will inject/infuse the sample and acquire data at each CE step.

    • Review the results. The software will generate a plot of ion intensity vs. collision energy for each transition. Select the CE value that provides the highest intensity for each specific MRM pair.[8] These are your optimal CE values.

  • Final Parameter Table:

    • Record the optimized parameters in a method file.

Table 2: Example of an Optimized Parameter Table for BCEP

ParameterOptimized ValueRationale
Precursor Ion (Q1)222.97 m/zProtonated molecule [M+H]⁺
Product Ion 1 (Q3)161.0 m/zSpecific and abundant fragment
Collision Energy 1User Determined (e.g., 22 eV)Empirically found for max sensitivity
Product Ion 2 (Q3)99.0 m/zConfirmatory fragment (phosphate core)
Collision Energy 2User Determined (e.g., 28 eV)Empirically found for max sensitivity
Cone/Nozzle VoltageUser DeterminedOptimized for precursor stability
Dwell Time50-100 msBalances sensitivity with scan speed

BCEP Fragmentation Pathway

The fragmentation of protonated this compound in the collision cell is a multi-step process driven by the initial protonation site and subsequent bond cleavages and rearrangements.

Caption: Proposed fragmentation of protonated BCEP.

Mechanistic Interpretation: Upon collision with neutral gas, the precursor ion fragments through several pathways. A dominant pathway involves the neutral loss of two chloroethene molecules, leading to the formation of the stable phosphoric acid core at m/z 99.0.[4] Other pathways involve losses of parts of the side chains to yield fragments like m/z 161.0. The presence of the chloroethyl fragment at m/z 63.0 is also possible. The relative abundance of these fragments is highly dependent on the applied collision energy.

References

  • National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 76438. [Link]

  • Thum, T. et al. (2023). "Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids." Metabolites. [Link]

  • MassBank of North America. "tris(2-chloroethyl)phosphate" Mass Spectrum Record: MoNA008542. [Link]

  • NIST. "Bis-2-chloroethyl-2-chloroethylphosphonate" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • PubChemLite. "this compound." [Link]

  • Jayatilaka, A. et al. (2012). "Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry." Analytical and Bioanalytical Chemistry. [Link]

  • Wang, Y. et al. (2024). "Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry." Toxics. [Link]

  • Gulyás, B. et al. (2023). "Collision energies: Optimization strategies for bottom-up proteomics." Mass Spectrometry Reviews. [Link]

  • Bristow, T. (2006). "Understanding MS/MS fragmentation pathways of small molecular weight molecules." University of Greenwich Thesis. [Link]

  • Pardasani, D. et al. (2016). "Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]

  • Charles, L. et al. (2013). "Identification tree based on fragmentation rules for structure elucidation of organophosphorus esters by electrospray mass spectrometry." Journal of Mass Spectrometry. [Link]

  • Stergachis, A. et al. (2011). "Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry." Journal of the American Society for Mass Spectrometry. [Link]

  • Technology Networks. (2024). "4 Steps to Successful Compound Optimization on LC-MS/MS." [Link]

  • ResearchGate. (2023). "How to choose optimal collision energy (CE) for MRM transition?" [Link]

  • Wang, S. et al. (2014). "Detection and distribution of Tris(2-chloroethyl) phosphate on the East Antarctic ice sheet." Chemosphere. [Link]

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Validation & Comparative

Comparative analysis of different extraction methods for Bis(2-chloroethyl) phosphate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Extraction Methods for Bis(2-chloroethyl) Phosphate

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The accurate quantification of this compound (BCEP), a primary metabolite of the widely used organophosphate flame retardant Tris(2-chloroethyl) phosphate (TCEP), is critical for assessing human exposure and understanding environmental fate.[1] As a biomarker, BCEP levels in biological matrices like urine provide a direct measure of TCEP uptake, while its presence in environmental samples signals contamination.[2][3]

The selection of an appropriate extraction method is the most critical step in the analytical workflow, directly impacting data quality, reproducibility, and laboratory efficiency. This guide provides a comparative analysis of the most common extraction techniques for BCEP—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS—grounded in the physicochemical properties of the analyte and extensive field application.

The Foundation: Understanding BCEP's Chemistry

This compound is a polar organophosphate diester. Its key characteristics influencing extraction are:

  • High Polarity: With a calculated LogP of approximately 0.2, BCEP is highly water-soluble.[4] This necessitates strategies to efficiently partition it into an organic phase or retain it on a solid-phase sorbent.

  • Acidic Nature: The phosphodiester group has an acidic proton, meaning BCEP will be ionized (anionic) at neutral or basic pH. This property is crucial for developing selective ion-exchange SPE methods but can hinder extraction into nonpolar solvents during LLE if not properly controlled.

These properties dictate that a "one-size-fits-all" extraction approach is suboptimal. The choice of method must be a deliberate one, based on the sample matrix, required sensitivity, and available resources.

Methodology 1: Liquid-Liquid Extraction (LLE)

LLE is a traditional, foundational technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Causality Behind the Protocol: The "Why" of LLE for BCEP

The core challenge in LLE of BCEP is overcoming its high water solubility. Direct extraction with a nonpolar solvent like hexane would yield negligible recovery. The key is to manipulate the chemistry of the system:

  • pH Adjustment: To facilitate BCEP's transfer into an organic solvent, its ionization must be suppressed. By acidifying the aqueous sample (e.g., to pH < 3), the phosphate group is protonated, rendering the molecule more neutral and thus more amenable to extraction into a moderately polar organic phase.

  • Solvent Selection: A solvent like dichloromethane (DCM) or ethyl acetate is chosen for its ability to dissolve the protonated BCEP while remaining immiscible with water. Using a "salting-out" agent (e.g., sodium chloride) can further enhance the extraction efficiency by decreasing the solubility of BCEP in the aqueous phase.

Experimental Protocol: LLE for BCEP in Water
  • Sample Preparation: Take a 100 mL aliquot of the aqueous sample in a 250 mL separatory funnel.

  • Spiking: Add internal standard solution and spike with a known concentration of BCEP standard for matrix spike samples.

  • pH Adjustment: Acidify the sample to pH 2-3 using hydrochloric acid (HCl). Verify with a pH meter.

  • First Extraction: Add 50 mL of dichloromethane. Stopper the funnel and shake vigorously for 2 minutes, periodically venting pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes. Drain the lower organic layer (DCM) into a collection flask.

  • Repeat Extraction: Perform a second extraction with a fresh 50 mL aliquot of DCM. Combine the organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or, more commonly, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

LLE Workflow Diagram

LLE_Workflow A Aqueous Sample (100 mL) B Acidify to pH < 3 A->B Adjust pH C Add Dichloromethane (50 mL) B->C Add Solvent D Shake & Separate C->D Partition E Collect Organic Layer D->E Collect F Repeat Extraction E->F Re-extract Aqueous Phase G Combine & Dry Extracts (Na₂SO₄) E->G Pool F->E H Concentrate to 1 mL G->H Evaporate I LC-MS/MS Analysis H->I Inject

Caption: Liquid-Liquid Extraction (LLE) workflow for BCEP.

Methodology 2: Solid-Phase Extraction (SPE)

SPE is a more advanced and selective technique that has largely replaced LLE for trace contaminant analysis. It involves passing a liquid sample through a cartridge containing a solid sorbent, which retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of solvent.

Causality Behind the Protocol: The "Why" of SPE for BCEP

SPE offers superior cleanup and concentration factors compared to LLE. The choice of sorbent is paramount and is dictated by BCEP's chemistry.

  • Reversed-Phase SPE: Polymeric sorbents like Oasis HLB (a divinylbenzene-N-vinylpyrrolidone copolymer) are highly effective.[6] They offer a hydrophilic surface for good wetting and a lipophilic core for retaining moderately polar compounds like BCEP. Their stability across a wide pH range is a significant advantage over traditional silica-based C18 sorbents.[7]

  • Mixed-Mode Anion Exchange SPE: For enhanced selectivity, a mixed-mode sorbent combining reversed-phase and weak anion exchange (WAX) functionalities is ideal. At a controlled pH (e.g., 5-6), the BCEP is ionized and retained by the positively charged anion exchange groups, while neutral interferences are not retained. A strong wash removes weakly bound compounds, followed by elution using a solvent that disrupts both interactions. This approach provides exceptionally clean extracts.[8]

Experimental Protocol: Mixed-Mode SPE (WAX) for BCEP in Urine
  • Sample Pre-treatment: Centrifuge a 1 mL urine sample. Dilute the supernatant 1:1 with 2% formic acid in water.

  • Sorbent Conditioning: Condition an Oasis WAX SPE cartridge (30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of reagent water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 drop/second).

  • Washing:

    • Wash 1: Pass 1 mL of 5% ammonium hydroxide in water to remove acidic interferences.

    • Wash 2: Pass 1 mL of methanol to remove nonpolar interferences.

  • Elution: Elute the BCEP with 1 mL of 5% formic acid in acetonitrile into a collection tube.

  • Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE Workflow Diagram

SPE_Workflow cluster_spe SPE Cartridge A Condition (Methanol, Water) B Load Sample A->B C Wash (Interferences Out) B->C D Elute (Analyte Out) C->D Waste1 Waste C->Waste1 Extract Final Extract D->Extract Sample Pre-treated Sample Sample->B Waste2 Waste Analysis LC-MS/MS Analysis Extract->Analysis Evaporate & Reconstitute

Caption: Solid-Phase Extraction (SPE) general workflow.

Methodology 3: QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized the analysis of contaminants in complex matrices like food and soil. It combines a salting-out assisted LLE with a subsequent cleanup step called dispersive SPE (dSPE).

Causality Behind the Protocol: The "Why" of QuEChERS for BCEP

QuEChERS is designed for high-throughput screening of complex solid or semi-solid samples.

  • Extraction & Partitioning: The sample is first hydrated and then extracted with acetonitrile. Acetonitrile is used because it is fully miscible with water but can be separated by adding salts. The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces phase separation, driving the polar BCEP into the acetonitrile layer while minimizing the co-extraction of water.[9]

  • Dispersive SPE (dSPE) Cleanup: A portion of the acetonitrile extract is mixed with a combination of sorbents in a separate tube. For BCEP analysis in a fatty matrix like fish, a common dSPE combination is:

    • PSA (Primary Secondary Amine): Removes organic acids and fatty acids.

    • C18: Removes nonpolar interferences like lipids.

    • MgSO₄: Removes any remaining water. This cleanup is rapid and effective, removing a broad range of matrix components that could interfere with LC-MS/MS analysis.[10]

Experimental Protocol: QuEChERS for BCEP in Fish Tissue
  • Sample Homogenization: Homogenize 2 g of fish tissue with 10 mL of reagent water.

  • Spiking: Add internal standard to the homogenate.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting-Out: Add a salt packet containing 4 g MgSO₄ and 1 g NaCl. Shake immediately for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Final Preparation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. The supernatant is ready for direct injection or can be further concentrated if needed for LC-MS/MS analysis.[10]

QuEChERS Workflow Diagram

QuEChERS_Workflow A Homogenized Sample + Water B Add Acetonitrile A->B Extraction C Add QuEChERS Salts (MgSO₄, NaCl) B->C Partitioning D Shake & Centrifuge C->D E Take Aliquot of Acetonitrile Extract D->E F dSPE Cleanup (PSA, C18, MgSO₄) E->F Cleanup G Vortex & Centrifuge F->G H Supernatant to LC-MS/MS Analysis G->H

Caption: QuEChERS workflow for complex solid samples.

Performance Comparison

The choice of method often involves a trade-off between various performance metrics. The following table summarizes typical performance data for the extraction of BCEP and related organophosphate esters from various matrices.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) QuEChERS
Typical Recovery 60-90% (highly matrix dependent)85-110%[8][11]80-120%[2][10]
Reproducibility (RSD%) 10-25%<10%[12]<15%[2]
Matrix Suitability Simple aqueous matrices (e.g., drinking water)Aqueous & biological fluids (e.g., water, urine)[8][11]Complex solids & semi-solids (e.g., food, soil, tissue)[9][10]
Selectivity / Cleanup LowHigh (tunable with sorbent choice)Good to High
Solvent Consumption High (50-200 mL per sample)Low (5-10 mL per sample)Low (10-20 mL per sample)
Throughput LowModerate (can be automated)High
Cost per Sample LowModerateLow to Moderate

Senior Scientist's Recommendations

There is no single "best" method; the optimal choice is dictated by the analytical objective.

  • For high-sensitivity analysis in relatively clean aqueous samples (environmental water, wastewater), Solid-Phase Extraction (SPE) is the authoritative choice. Its high concentration factor and superior cleanup capabilities provide the low detection limits and high data quality required for regulatory monitoring and research.[11] The ability to use mixed-mode sorbents provides unparalleled selectivity for acidic analytes like BCEP.[8]

  • For high-throughput screening of BCEP in complex matrices (food, biota, soil), the QuEChERS method is unparalleled in its efficiency. It provides excellent recoveries and adequate cleanup for a wide range of sample types with minimal time and solvent.[9][10] It is the go-to method for large-scale surveillance and monitoring programs.

  • Liquid-Liquid Extraction (LLE) should be reserved for situations where cost is the primary driver and the matrix is simple. While foundational, it suffers from poor selectivity, high solvent consumption, and is prone to emulsion formation, making it less robust and reliable for trace-level analysis in modern analytical laboratories.

Ultimately, the self-validating system of any protocol lies in its performance with your specific matrix. Method development should always include a thorough validation, assessing recovery, reproducibility, and, critically, matrix effects to ensure trustworthy and accurate results.[13][14]

References

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A Researcher's Guide to Inter-laboratory Comparison for Bis(2-chloroethyl) Phosphate (BCEP) Measurement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Accurate Bis(2-chloroethyl) Phosphate (BCEP) Measurement

This compound (BCEP) is a metabolite of the widely used organophosphate flame retardant, tris(2-chloroethyl) phosphate (TCEP).[1][2] As concerns over the environmental ubiquity and potential health impacts of organophosphate esters (OPEs) grow, the accurate and precise measurement of their metabolites in various matrices is of paramount importance.[3] BCEP, being a key indicator of exposure to TCEP, is increasingly a target analyte in environmental and biological monitoring studies.

This guide is intended for researchers, analytical scientists, and laboratory managers involved in the measurement of BCEP. It provides a comparative overview of the primary analytical techniques, outlines the critical considerations for establishing a robust analytical method, and details the framework for participating in and conducting an inter-laboratory comparison (ILC). The objective is to foster a deeper understanding of the nuances of BCEP analysis and to promote the generation of high-quality, comparable data across different laboratories.

Comparative Analysis of Analytical Methodologies for BCEP

The two predominant instrumental techniques for the determination of BCEP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is often dictated by the sample matrix, required sensitivity, and the physicochemical properties of BCEP.

Physicochemical Properties of BCEP

BCEP is a polar and water-soluble compound, which significantly influences the choice of analytical strategy. Its polarity makes it amenable to reversed-phase liquid chromatography, while its limited volatility can present challenges for GC analysis without derivatization.

Methodology Comparison: GC-MS vs. LC-MS/MS
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.[4]
Sample Volatility Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds like BCEP.Ideal for polar, non-volatile, and thermally labile compounds.[4]
Ionization Primarily uses Electron Ionization (EI), a "hard" ionization technique that can lead to extensive fragmentation.Employs "soft" ionization techniques like Electrospray Ionization (ESI), which typically preserves the molecular ion.
Selectivity & Sensitivity Good selectivity, but can be limited by co-eluting matrix components. Sensitivity is generally lower than LC-MS/MS for polar compounds.[5]High selectivity and sensitivity due to the use of multiple reaction monitoring (MRM).[6]
Matrix Effects Less susceptible to ion suppression/enhancement compared to LC-MS/MS.Prone to matrix effects where co-eluting compounds can suppress or enhance the ionization of the target analyte.[7]
Throughput Can have longer run times, especially if derivatization is required.Generally offers higher throughput with faster analysis times.[6]

Expert Insight: For the analysis of BCEP, LC-MS/MS is generally the superior technique due to its high sensitivity and specificity for polar compounds without the need for derivatization. However, GC-MS can be a viable alternative, particularly if a laboratory's expertise and instrumentation are primarily GC-based. In such cases, careful method development and validation, including an effective derivatization step, are crucial.

Designing and Implementing a Robust BCEP Analytical Method

A self-validating analytical method is the cornerstone of reliable data. The following sections detail the critical steps and considerations for developing and validating a method for BCEP analysis, with a focus on LC-MS/MS.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract BCEP from the matrix and remove interfering components. Given the polar nature of BCEP, Solid-Phase Extraction (SPE) is a commonly employed and effective technique.

Experimental Protocol: Solid-Phase Extraction (SPE) for Water Samples

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18) suitable for retaining polar compounds.

  • Conditioning: Condition the SPE cartridge with a water-miscible organic solvent (e.g., methanol) followed by reagent water. This activates the stationary phase.

  • Sample Loading: Load the water sample onto the conditioned cartridge at a controlled flow rate. The polar BCEP will be retained on the stationary phase.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained, more polar interferences.

  • Elution: Elute the BCEP from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Causality: The choice of SPE sorbent and elution solvents is critical and depends on the specific matrix. The goal is to maximize the recovery of BCEP while minimizing the co-extraction of matrix components that can cause ion suppression or enhancement in the MS source.

Chromatographic Separation and Mass Spectrometric Detection

Experimental Protocol: LC-MS/MS Analysis of BCEP

  • LC System: An ultra-high-performance liquid chromatography (UPLC) system is recommended for optimal resolution and speed.

  • Column: A reversed-phase C18 column is a suitable choice for retaining and separating BCEP.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phosphate-containing compounds.

  • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification and quantification.

Workflow for BCEP Analysis by LC-MS/MS

BCEP_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Water Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Eluate Eluate Concentration & Reconstitution SPE->Eluate LC LC Separation (C18 Column) Eluate->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data Result BCEP Concentration Data->Result

Caption: Workflow for BCEP analysis using SPE and LC-MS/MS.

Method Validation: Ensuring Data Integrity

Method validation is a mandatory step to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters, as outlined in guidelines such as ICH Q2(R1), include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Inter-laboratory Comparison (ILC) for BCEP Measurement: A Framework for Success

An ILC, also known as a proficiency test (PT), is a powerful tool for evaluating the performance of laboratories and ensuring the comparability of data.[8] Participation in ILCs is often a requirement for laboratory accreditation to standards such as ISO/IEC 17025.

Key Objectives of an ILC for BCEP
  • To assess the proficiency of participating laboratories in measuring BCEP.

  • To identify potential analytical challenges and sources of variability.

  • To provide a basis for the improvement of analytical methods.

  • To establish consensus values for reference materials.

Designing an ILC for BCEP

Workflow for an Inter-laboratory Comparison

ILC_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Evaluation & Reporting Coordinator Appoint ILC Coordinator Protocol Develop Detailed Protocol Coordinator->Protocol RM Prepare & Characterize Test Material Protocol->RM Distribution Distribute Test Material to Labs RM->Distribution Analysis Labs Analyze Samples Distribution->Analysis Reporting Labs Report Results Analysis->Reporting Stats Statistical Analysis of Results (e.g., Z-scores) Reporting->Stats Report Prepare & Distribute Final Report Stats->Report FollowUp Follow-up on Outliers Report->FollowUp

Caption: A typical workflow for conducting an inter-laboratory comparison.

1. Test Material: A homogeneous and stable test material is essential. This could be a spiked solution of BCEP in a relevant matrix (e.g., water) or a certified reference material (CRM), if available.

2. Protocol: A clear and detailed protocol should be provided to all participating laboratories, including instructions for sample handling, storage, and analysis.

3. Data Submission: A standardized format for data submission should be used to facilitate statistical analysis.

4. Statistical Evaluation: The performance of each laboratory is typically evaluated using statistical measures such as the z-score. The z-score indicates how many standard deviations a laboratory's result is from the consensus value. A z-score between -2 and +2 is generally considered satisfactory.

Finding a Proficiency Testing Scheme

Laboratories seeking to participate in an ILC for BCEP or other organophosphate flame retardants should consult the websites of accredited PT providers. While a specific scheme for BCEP may not always be available, programs for a broader range of OPEs in environmental matrices often exist. Inquire with providers about the possibility of including BCEP in future rounds.

Common Challenges and Best Practices in BCEP Analysis

  • Contamination: BCEP and its parent compound TCEP are ubiquitous in the laboratory environment. Strict measures to prevent contamination, such as the use of dedicated glassware and solvents, are essential.

  • Matrix Effects: As discussed, matrix effects can significantly impact the accuracy of LC-MS/MS analysis. The use of isotopically labeled internal standards is highly recommended to compensate for these effects.

  • Standard Purity: The purity of the analytical standard is critical for accurate quantification. Use certified reference materials whenever possible.

  • Data Interpretation: Careful review of chromatograms and mass spectra is necessary to ensure correct peak integration and identification.

Conclusion

The reliable measurement of this compound is crucial for understanding human and environmental exposure to its parent compound, TCEP. By employing robust and validated analytical methods, and by participating in inter-laboratory comparisons, the scientific community can ensure the generation of high-quality, comparable data. This guide provides a framework for achieving this goal, emphasizing the importance of a thorough understanding of the analytical challenges and the implementation of best practices.

References

  • Stubbings, W. A., Riddell, N., Chittim, B., & Venier, M. (2017). Challenges in the Analyses of Organophosphate Esters. Environmental Science & Technology Letters, 4(7), 289-294.
  • Challenges in the Analyses of Organophosph
  • Organophosphate ester pollution in the oceans. (n.d.). Archimer.
  • Response of polar regions to emerging organic pollutant organophosphorus esters (OPEs), a review. (n.d.).
  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016).
  • Determination of Trialkyl Phosphates in Wastewater by Solid Phase Extraction–Flow Injection–Atmospheric Pressure Chemical Ionization–Mass Spectrometry. (n.d.).
  • Proficiency Testing Scheme – Annual Programme 2025. (2024). IFA-Tulln.
  • Determination of Organophosphates in Lake W
  • Organophosphate Esters in the Canadian Arctic Ocean. (n.d.). Environmental Science & Technology.
  • A Comparative Guide to the Quantification of Bis(2-butoxyethyl) phosphate by Advanced Analytical Techniques. (n.d.). Benchchem.
  • Liquid Chromatography−Tandem Mass Spectrometry Determination of Nonionic Organophosphorus Flame Retardants and Plasticizers in Wastewater Samples. (n.d.).
  • Organophosphorus Flame Retardants in Water by LC-MS-MS. (n.d.). MAC-MOD Analytical.
  • [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction]. (n.d.).
  • PROFICIENCY TESTING PROGRAMS. (n.d.). Bipea Extranet.
  • Advancements in Mass Spectrometry Techniques for LC-MS and GC-MS. (n.d.). Lab Manager.
  • Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. (2016). PMC.
  • Organophosphorus Flame Retardants: A Global Review of Indoor Contamination and Human Exposure in Europe and Epidemiological Evidence. (n.d.). MDPI.
  • Exposure to Organophosphate Flame Retardant Chemicals in the U.S.
  • Evaluation of mobile phase composition for enhancing sensitivity of targeted quantification of oligonucleotides using ultra-high performance liquid chromatography and mass spectrometry: application to phosphorothioate deoxyribonucleic acid. (2013). PubMed.
  • Levels of organophosphate flame retardants and their metabolites among 391 volunteers in Taiwan: difference between adults and children. (2023). NIH.

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A Comparative Guide to the Cross-Validation of GC/MS and LC/MS Methods for the Analysis of Bis(2-chloroethyl) phosphate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) for the quantitative analysis of Bis(2-chloroethyl) phosphate (BCEP). Intended for researchers, scientists, and professionals in drug development, this document delves into the technical nuances of each methodology, offering insights into experimental design, data interpretation, and method validation based on established scientific principles and regulatory guidelines.

Introduction to this compound (BCEP)

This compound (BCEP) is an organophosphate flame retardant and a metabolite of the more widely used Tris(2-chloroethyl) phosphate (TCEP).[1] TCEP is utilized in a variety of consumer and industrial products, including plastics, textiles, and furniture foams, to reduce flammability. Due to its potential for human exposure and concerns over its toxicological profile, the accurate and sensitive detection of BCEP in various matrices is of significant interest.

The selection of an appropriate analytical technique is paramount for the reliable quantification of BCEP. Both GC/MS and LC/MS are powerful analytical tools, each with distinct advantages and limitations for the analysis of organophosphate compounds. This guide will provide a detailed cross-validation of these two methods, empowering researchers to make informed decisions based on their specific analytical needs.

Physicochemical Properties of BCEP

A fundamental understanding of the physicochemical properties of BCEP is crucial for developing and optimizing analytical methods.

PropertyValueSource
Molecular FormulaC4H9Cl2O4P[2]
Molecular Weight222.99 g/mol [2]
XLogP30.2[2]
Monoisotopic Mass221.9615511 Da[2]

The polarity of BCEP, as indicated by its low XLogP3 value, suggests its suitability for both GC and LC techniques, although its volatility and thermal stability will ultimately influence the optimal choice.

Gas Chromatography-Mass Spectrometry (GC/MS) Methodology

GC/MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds.[3] For organophosphate flame retardants like BCEP, GC/MS offers excellent separation efficiency and sensitive detection.[4][5][6]

Principle of GC/MS

In GC/MS, the sample is first vaporized and injected into a gas chromatograph. An inert carrier gas (mobile phase) transports the vaporized analytes through a heated capillary column containing a stationary phase.[7][8] Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases, which is influenced by their boiling points and affinities for the stationary phase.[7] The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), fragmented, and detected based on their mass-to-charge ratio.

Experimental Protocol: GC/MS Analysis of BCEP

This protocol is a generalized procedure and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Rationale: SPE is a common technique for extracting and concentrating semi-volatile organic compounds from aqueous samples, as outlined in EPA Method 527.[9][10][11] It effectively removes matrix interferences and improves analytical sensitivity.

  • Procedure:

    • Pass a 1-liter water sample through a solid-phase extraction disk (e.g., polystyrenedivinylbenzene).[11]

    • Elute the retained analytes with ethyl acetate and methylene chloride.[11]

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

    • Add internal standards for quantification.

2. GC/MS Instrumentation and Conditions

  • Rationale: The choice of column and temperature program is critical for achieving good chromatographic resolution of BCEP from other components in the sample.

  • Typical Conditions:

    • GC System: Agilent 7890B or similar.[9]

    • Mass Spectrometer: Agilent 5977B Single Quadrupole or similar.[9]

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Method Validation for GC/MS

Method validation is essential to ensure that the analytical procedure is fit for its intended purpose.[12][13] Key validation parameters, as recommended by the FDA and ICH guidelines, are outlined below.[14][15][16]

Validation ParameterAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.
Linearity A correlation coefficient (r²) of ≥ 0.99 over the desired concentration range.
Accuracy Recovery of 80-120% for spiked samples at different concentrations.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) of ≤ 15%.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

Liquid Chromatography-Mass Spectrometry (LC/MS) Methodology

LC/MS is a versatile technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds.[3][17][18] For BCEP and other organophosphate metabolites, LC/MS can offer advantages in terms of sample preparation and sensitivity.[19]

Principle of LC/MS

In LC/MS, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid stationary phase.[7] Separation occurs based on the analyte's affinity for the stationary and mobile phases.[7] The eluent from the LC column is then introduced into the mass spectrometer. Common ionization techniques for LC/MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization methods that typically produce intact molecular ions.[17]

Experimental Protocol: LC/MS Analysis of BCEP

This protocol provides a general framework for the LC/MS analysis of BCEP and should be optimized for specific applications.

1. Sample Preparation (Dilute-and-Shoot or SPE)

  • Rationale: For relatively clean samples, a simple "dilute-and-shoot" approach may be sufficient. For more complex matrices, SPE may be necessary to remove interferences.[20]

  • Procedure (Dilute-and-Shoot):

    • Dilute the sample with the initial mobile phase (e.g., 1:1 with methanol/water).

    • Filter the diluted sample through a 0.22 µm filter.

    • Add an internal standard.

2. LC/MS Instrumentation and Conditions

  • Rationale: The choice of a reverse-phase column and a gradient elution program allows for the effective separation of polar analytes like BCEP.

  • Typical Conditions:

    • LC System: Waters ACQUITY UPLC H-Class or similar.[21]

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Method Validation for LC/MS

The validation parameters for the LC/MS method are consistent with those for GC/MS, adhering to FDA and ICH guidelines.[22][23]

Validation ParameterAcceptance Criteria
Specificity Demonstrated by the absence of interfering peaks at the retention time of the analyte.
Linearity A correlation coefficient (r²) of ≥ 0.99.
Accuracy Recovery within 80-120%.
Precision (RSD) ≤ 15%.
LOD Signal-to-noise ratio of ≥ 3.
LOQ Signal-to-noise ratio of ≥ 10.

Cross-Validation: A Head-to-Head Comparison

The choice between GC/MS and LC/MS for BCEP analysis depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

FeatureGC/MSLC/MS
Analyte Volatility Requires volatile or semi-volatile analytes.[3]Suitable for a wide range of polarities and volatilities.[17]
Thermal Stability Analytes must be thermally stable.[18]Ideal for thermally labile compounds.[18]
Sample Preparation Often requires extraction and sometimes derivatization.[17]Can be simpler, with "dilute-and-shoot" for clean samples.[17]
Sensitivity Highly sensitive for volatile compounds.[17]Generally offers higher sensitivity, especially for polar molecules.[3][17]
Selectivity Good selectivity, especially with SIM or MS/MS.Excellent selectivity with MRM on a triple quadrupole MS.
Matrix Effects Can be susceptible to matrix interference.Prone to ion suppression or enhancement, requiring careful method development.
Cost Generally lower instrument and operating costs.[17]Higher initial instrument cost and solvent consumption.[17]

Workflow Diagrams

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid Phase Extraction Sample->SPE Concentration Concentration & Reconstitution SPE->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (EI) Separation->Detection Quantification Quantification Detection->Quantification

Caption: GC/MS analysis workflow for BCEP.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Processing Sample Aqueous or Biological Sample Dilution Dilution & Filtration Sample->Dilution Injection LC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (ESI) Separation->Detection Quantification Quantification Detection->Quantification

Caption: LC/MS analysis workflow for BCEP.

Conclusion and Recommendations

Both GC/MS and LC/MS are robust and reliable techniques for the quantification of this compound.

  • GC/MS is a cost-effective and highly efficient method for the analysis of BCEP, particularly in environmental samples like drinking water, where established methods like EPA 527 exist.[9][10][24] Its strength lies in the analysis of volatile and semi-volatile compounds.

  • LC/MS , especially when coupled with tandem mass spectrometry (MS/MS), offers superior sensitivity and selectivity, making it the preferred choice for complex biological matrices and for detecting trace levels of BCEP.[19] The milder ionization techniques used in LC/MS are also advantageous for potentially thermally labile metabolites.

The ultimate decision between GC/MS and LC/MS should be guided by the specific requirements of the study, including the nature of the sample matrix, the desired limits of detection, and the available resources. For comprehensive studies, cross-validation of results using both techniques can provide the highest level of confidence in the analytical data.

References

  • U.S. EPA Method 527. (URL: [Link])

  • EPA Method 527 Instrumentation Guide - Amptius. (URL: [Link])

  • LC-MS vs. GC-MS: Understanding the Key Differences and Uses. (URL: [Link])

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. (URL: [Link])

  • Method 527 Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ Mass Spectrometry (GC/MS) - epa nepis. (URL: [Link])

  • This compound | C4H9Cl2O4P | CID 76438 - PubChem - NIH. (URL: [Link])

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (URL: [Link])

  • EPA Method 527 - Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capil - Organomation. (URL: [Link])

  • Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PubMed Central. (URL: [Link])

  • TCEP = TRIS(2-CHLOROETHYL) PHOSPHATE - Ataman Kimya. (URL: [Link])

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science. (URL: [Link])

  • the identification and quantification of organophosphate flame retardants in raw materials utilized in polyurethane production. (URL: [Link])

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (URL: [Link])

  • Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry - PubMed. (URL: [Link])

  • Q2(R2) Validation of Analytical Procedures - FDA. (URL: [Link])

  • Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review - MDPI. (URL: [Link])

  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (URL: [Link])

  • THE IDENTIFICATION AND QUANTIFICATION OF ORGANOPHOSPHATE FLAME RETARDANTS IN RAW MATERIALS UTILIZED IN POLYURETHANE PRODUCTION - ResearchGate. (URL: [Link])

  • Comparison of LC/MS and GC/MS Techniques - Shimadzu. (URL: [Link])

  • Bis(2-chloroethyl) ethyl phosphate | C6H13Cl2O4P | CID 85527017 - PubChem. (URL: [Link])

  • High Throughput Solid Phase Extraction of Pesticides and Flame Retardants in Drinking Water using EPA Method 527. (URL: [Link])

  • FDA Releases Guidance on Analytical Procedures | BioPharm International. (URL: [Link])

  • Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier - EPA. (URL: [Link])

  • (PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance - ResearchGate. (URL: [Link])

  • [Determination of tris (2-chloroethyl) phosphate in leather by gas chromatography-mass spectrometry coupled with mixed-mode sorbent solid phase extraction] - PubMed. (URL: [Link])

  • Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection - MDPI. (URL: [Link])

  • Novel method for rapid monitoring of OPFRs by LLE and GC–MS as a tool for assessing biodegradation: validation and applicability - NIH. (URL: [Link])

  • (PDF) Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry - ResearchGate. (URL: [Link])

  • Bis-2-chloroethyl phosphate (BCEP) (Compound) - Exposome-Explorer - IARC. (URL: [Link])

  • Tris(2-chloroethyl) Phosphate - IARC Publications. (URL: [Link])

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify - Eurachem. (URL: [Link])

  • Determination of bis(1,3-dichloropropyl) phosphate in urine by LC. (URL: [Link])

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A Comparative Analysis of the Environmental Fate of Bis(2-chloroethyl) phosphate and Other Organophosphate Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Environmental Scientists

The widespread use of organophosphate esters (OPEs) as flame retardants and plasticizers has led to their ubiquitous presence in the environment. As concerns over their potential ecological and human health impacts grow, a thorough understanding of their environmental fate is paramount. This guide provides a detailed comparison of the environmental behavior of Bis(2-chloroethyl) phosphate (BCEP), a primary degradation product of the common OPE Tris(2-chloroethyl) phosphate (TCEP), with its parent compound and other frequently detected OPEs.

Introduction: The Rise of Organophosphate Esters as Environmental Contaminants

Organophosphate esters are a diverse group of chemical compounds extensively used in a variety of consumer and industrial products, including electronics, furniture, textiles, and building materials.[1] They are often used as replacements for brominated flame retardants, which have been phased out due to their environmental persistence and toxicity. However, OPEs are not chemically bound to the materials they are added to and can leach into the environment over time, leading to widespread contamination of air, water, soil, and sediment.[2][3] Their presence in the environment is a growing concern due to their potential for long-range transport and adverse effects on various organisms.

This guide will focus on a comparative analysis of the environmental fate of BCEP and other representative OPEs, examining their physicochemical properties, degradation mechanisms, persistence, bioaccumulation potential, and ecotoxicity.

Physicochemical Properties: A Key to Environmental Distribution

The environmental transport and partitioning of OPEs are largely governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow).

CompoundChemical FormulaMolecular Weight ( g/mol )Water Solubility (mg/L)log KowVapor Pressure (Pa at 25°C)
This compound (BCEP) C4H9Cl2O4P222.99High (estimated)~0.2 (estimated)Low (estimated)
Tris(2-chloroethyl) phosphate (TCEP) C6H12Cl3O4P285.497,0001.470.05
Tris(1-chloro-2-propyl) phosphate (TCPP) C9H18Cl3O4P327.571,6002.590.0013
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) C9H15Cl6O4P430.91503.810.00002
Triphenyl phosphate (TPHP) C18H15O4P326.281.94.590.000001

Key Insights:

  • BCEP's Higher Polarity: As a diester, BCEP is expected to be more water-soluble and have a lower log Kow than its parent compound, TCEP. This suggests a higher mobility in aquatic systems and lower potential for partitioning into sediments and biota.

  • Chlorination and Hydrophobicity: Generally, increased chlorination in the alkyl chains of OPEs leads to lower water solubility and a higher log Kow, as seen in the comparison between TCEP, TCPP, and TDCIPP. This trend suggests a greater tendency for more chlorinated OPEs to associate with organic matter in soil and sediment.

  • Aryl vs. Alkyl Esters: Aryl OPEs like TPHP are significantly less water-soluble and more hydrophobic than their alkyl counterparts, indicating a stronger potential for bioaccumulation and sorption to environmental matrices.

Degradation Pathways: Abiotic and Biotic Transformations

The persistence of OPEs in the environment is determined by their susceptibility to various degradation processes.

Abiotic Degradation

Hydrolysis: The primary abiotic degradation pathway for many OPEs is hydrolysis, the cleavage of the ester bond by water. This process is often the rate-limiting step in their natural attenuation.

  • TCEP to BCEP: TCEP hydrolyzes to form BCEP as its primary and stable degradation product.[4] The estimated half-life for the hydrolysis of TCEP is approximately 2 years under neutral pH conditions.[4] However, the presence of reduced sulfur species in anoxic environments can significantly accelerate this degradation, with half-lives as short as 30 to 90 days.[4]

  • pH Dependence: The rate of hydrolysis is influenced by pH, with faster degradation typically observed under alkaline conditions.

Photodegradation: Photolysis, or degradation by sunlight, can also contribute to the breakdown of some OPEs, particularly in the atmosphere and surface waters. Vapor-phase TCEP, for instance, is expected to be degraded in the atmosphere by reaction with hydroxyl radicals, with an estimated half-life of 16 hours.[5]

Biotic Degradation

Microbial activity plays a crucial role in the breakdown of OPEs in soil, sediment, and wastewater treatment plants.

  • Bacterial Degradation: Various bacterial strains have been identified that can degrade OPEs. The degradation of TCEP, for example, can be facilitated by bacteria that produce phosphatases, enzymes that cleave phosphate ester bonds.

  • Metabolite Formation: Biodegradation of triesters like TCEP proceeds through the formation of diester and monoester metabolites, such as BCEP and mono(2-chloroethyl) phosphate. These metabolites are generally more polar and less hydrophobic than the parent compounds.

The following diagram illustrates the primary degradation pathway of TCEP to BCEP.

TCEP_Degradation TCEP Tris(2-chloroethyl) phosphate (TCEP) BCEP This compound (BCEP) TCEP->BCEP Hydrolysis / Biodegradation MCEP Mono(2-chloroethyl) phosphate BCEP->MCEP Further Degradation Phosphate Inorganic Phosphate MCEP->Phosphate Mineralization

Caption: Primary degradation pathway of TCEP.

Environmental Persistence and Mobility

The persistence of an organic contaminant is a measure of how long it remains in the environment before being broken down.

CompoundEnvironmental MatrixHalf-lifeReference
TCEP Water (Hydrolysis)~2 years[4]
TCEP Water (Anoxic, with reduced sulfur)30 - 90 days[4]
TCEP Soil (Ultimate degradation)> 182 days[6]
TCEP Sediment (Ultimate degradation)> 365 days[6]

Key Insights:

  • Persistence of TCEP: TCEP is considered persistent in the environment, particularly in soil and sediment where microbial activity may be limited.[6] Its long hydrolysis half-life contributes to its widespread detection in aquatic systems.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, etc.). The bioconcentration factor (BCF) is a measure of a chemical's tendency to concentrate in an organism from water.

CompoundLog KowBioconcentration Factor (BCF) in fishReference
TCEP 1.470.7 - 3.16 L/kg[6]
TCPP 2.59Low potential
TDCIPP 3.81Moderate potential
TPHP 4.59Moderate to high potential

Key Insights:

  • Low Bioaccumulation of TCEP and its Metabolites: TCEP has a low log Kow and experimentally determined BCF values, indicating a low potential for bioaccumulation in aquatic organisms.[6] As BCEP is more polar, its bioaccumulation potential is expected to be even lower.

  • Higher Potential for Other OPEs: OPEs with higher log Kow values, such as TDCIPP and TPHP, have a greater potential to bioaccumulate in organisms.

Ecotoxicity

The toxicity of OPEs to aquatic and terrestrial organisms varies significantly among the different compounds.

CompoundOrganismEndpointValueReference
TCEP Daphnia magna (water flea)48h EC505.0 mg/L[6]
TCEP Fish (various species)96h LC50> 1 mg/L[8]
TCEP Zebrafish (Danio rerio)Chronic exposureNeurotoxic and reproductive effects[8][9]
TCPP Human erythrocytesHemolytic potentialStronger than TCEP[10]

Key Insights:

  • Acute vs. Chronic Toxicity: While the acute toxicity of TCEP to some aquatic organisms may be relatively low, chronic exposure to environmentally relevant concentrations has been shown to cause adverse effects, including neurotoxicity and reproductive impairment in fish.[8][9]

  • Toxicity of Metabolites: The toxicity of OPE degradation products is an area of active research. While BCEP is a major metabolite of TCEP, comprehensive comparative toxicity data for BCEP is limited. However, some studies suggest that certain OPE metabolites can be as or even more toxic than the parent compounds.

  • Comparative Toxicity: Studies comparing the toxicity of different OPEs have shown that TCPP exhibits a stronger hemolytic potential in human red blood cells than TCEP.[10]

Experimental Protocols

Determination of Physicochemical Properties

Protocol: Shake-Flask Method for Octanol-Water Partition Coefficient (Kow)

  • Preparation: Prepare a saturated solution of the OPE in both n-octanol and water.

  • Partitioning: In a separatory funnel, combine equal volumes of the water-saturated octanol and octanol-saturated water phases. Add a known amount of the OPE.

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Accurately measure the concentration of the OPE in both the octanol and water phases using an appropriate analytical technique such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: The log Kow is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.

Caption: Workflow for Log Kow Determination.

Abiotic Degradation Study

Protocol: Hydrolysis Rate Determination (OECD Guideline 111)

  • Buffer Solutions: Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).

  • Spiking: Add a known concentration of the OPE to each buffer solution in sterile, sealed vessels.

  • Incubation: Incubate the solutions in the dark at a constant temperature.

  • Sampling: At regular time intervals, collect aliquots from each vessel.

  • Analysis: Analyze the concentration of the parent OPE and its degradation products (e.g., BCEP) using LC-MS/MS.

  • Kinetics: Determine the hydrolysis rate constant and half-life by plotting the natural logarithm of the OPE concentration versus time.

Ecotoxicity Testing

Protocol: Acute Immobilization Test with Daphnia magna (OECD Guideline 202)

  • Test Organisms: Use juvenile Daphnia magna (<24 hours old).

  • Test Solutions: Prepare a series of test solutions with varying concentrations of the OPE in a suitable culture medium.

  • Exposure: Expose groups of daphnids to each test concentration and a control for 48 hours under controlled conditions (temperature, light).

  • Observation: At 24 and 48 hours, record the number of immobilized daphnids in each concentration.

  • EC50 Calculation: Calculate the median effective concentration (EC50), which is the concentration that causes immobilization in 50% of the test organisms, using appropriate statistical methods.

Conclusion and Future Perspectives

This guide provides a comparative overview of the environmental fate of this compound and other prevalent organophosphate esters. While significant data exists for parent compounds like TCEP, there is a critical need for more comprehensive research on the environmental behavior and toxicity of their degradation products, such as BCEP. Understanding the complete life cycle of these contaminants, from parent compound to final mineralization, is essential for accurate risk assessment and the development of effective environmental management strategies. Future research should focus on obtaining experimental data for the half-lives, bioaccumulation factors, and ecotoxicity of major OPE metabolites to build a more complete picture of their environmental impact.

References

  • Canada.ca. (2010). Screening Assessment for the Challenge Ethanol, 2-chloro-, phosphate (3:1) (Tris(2-chloroethyl) phosphate [TCEP]). Retrieved from [Link]

  • Perreault, F., O'Carroll, D., & Barbeau, B. (2011). Reaction of Tris(2-chloroethyl)phosphate with Reduced Sulfur Species. Environmental Science & Technology, 45(15), 6466-6472.
  • PubChem. (n.d.). Tris(2-chloroethyl) phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cristale, J., Katsoyiannis, A., & Lacorte, S. (2013). A review of organophosphate esters in the environment from biological effects to distribution and fate. Environmental Science and Pollution Research, 20(11), 7792-7808.
  • Qiao, Y., Liu, D., Feng, C., Liu, N., Wang, J., Yan, Z., & Bai, Y. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Frontiers in Environmental Science, 10, 963918.
  • Van der Veen, I., & de Boer, J. (2012). Phosphorus flame retardants: properties, production, and applications. In The Handbook of Environmental Chemistry (Vol. 20, pp. 1-42). Springer, Berlin, Heidelberg.
  • Reemtsma, T., Quintana, J. B., Rodil, R., García-López, M., & Rodríguez, I. (2008). Organophosphorus flame retardants and plasticizers in water and wastewater: analytical methods and environmental occurrence. TrAC Trends in Analytical Chemistry, 27(9), 727-737.
  • Li, J., Yu, N., Zhang, B., Jin, J., Li, M., & Wu, Y. (2019). A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment.
  • Bekele, T. G., Zhao, H., Wang, F., & Su, Y. (2021). A review of environmental occurrence, analysis, bioaccumulation, and toxicity of organophosphate esters. Environmental Science and Pollution Research, 28(1), 1-20.
  • Liu, Y., Gong, S., Su, G., Liu, L., Wang, Y., & Zhang, X. (2021). Organophosphate (OP) diesters and a review of sources, chemical properties, environmental occurrence, adverse effects, and future directions.
  • Li, W., Liu, X., Chen, J., Xu, P., & Wang, J. (2020). Toxicity of tris(2-chloroethyl) phosphate in Daphnia magna after lifetime exposure: Changes in growth, reproduction, survival and gene transcription. Ecotoxicology and Environmental Safety, 200, 110769.
  • Sutha, J., Gayathri, M., & Ramesh, M. (2022). Chronic exposure to tris (2-chloroethyl) phosphate (TCEP) induces brain structural and functional changes in zebrafish (Danio rerio): A comparative study on the environmental and LC50 concentrations of TCEP. Environmental Science and Pollution Research, 29(10), 14588-14600.
  • U.S. EPA. (1996). Soil Screening Guidance: Technical Background Document. Retrieved from [Link]

  • Huang, M., et al. (2022). A comprehensive and quantitative comparison of organophosphate esters: Characteristics, applications, environmental occurrence, toxicity, and health risks. Critical Reviews in Environmental Science and Technology, 52(21), 3845-3881.
  • Wikipedia. (2023). Tris(2-chloroethyl) phosphate. Retrieved from [Link]

  • Qiao, Y., et al. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Frontiers in Environmental Science, 10, 963918.
  • Li, W., et al. (2020). Toxicity of tris(2-chloroethyl) phosphate in Daphnia magna after lifetime exposure: Changes in growth, reproduction, survival and gene transcription. Ecotoxicology and Environmental Safety, 200, 110769.
  • SKB. (2004). Bioaccumulation factors in aquatic ecosystems. Retrieved from [Link]

  • McGeer, J. C., Brix, K. V., Skeaff, J. M., DeForest, D. K., Brigham, S. I., Adams, W. J., & Green, A. (2003). The inverse relationship between bioaccumulation factors, trophic transfer factors and exposure concentration. Environmental Toxicology and Chemistry, 22(5), 1015-1028.
  • Olkova, A. S., & Galkina, E. S. (2022). Chronic Toxicity Testing with Daphnia magna in Three Generations. Environmental Research, Engineering and Management, 78(1), 5-13.
  • European Commission, Joint Research Centre. (n.d.). Aquatic Bioconcentration/Bioaccumulation. Retrieved from [Link]

  • REACH Online. (n.d.). CLP, 4.1.2., Classification criteria for substances. Retrieved from [Link]

  • Bechtel Jacobs Company LLC. (2011). Table U-13e.
  • Xu, X., Chen, J., Qu, R., & Wang, Z. (2017). Oxidation of Tris (2-chloroethyl)
  • Woźniak, E., & Rzemieniec, J. (2021). Changes in Human Erythrocyte Exposed to Organophosphate Flame Retardants: Tris(2-chloroethyl) Phosphate and Tris(1-chloro-2-propyl) Phosphate. International Journal of Molecular Sciences, 22(11), 5989.
  • U.S. EPA. (1995). RSEI Model Version 2.1.5 Technical Appendix B.
  • Stasinska, A., & Studzinska, S. (2016). Linear modeling of the soil-water partition coefficient normalized to organic carbon content by reversed-phase thin-layer chromatography.
  • de la Parra, A. G., et al. (2015). Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs. Environmental Science & Technology, 49(10), 6215-6223.
  • ECETOC. (2009).

Sources

A Senior Scientist's Guide to Selecting the Optimal C18 Column for the Analysis of Bis(2-chloroethyl) phosphate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Bis(2-chloroethyl) phosphate

This compound (BCEP) is a metabolite of the organophosphate flame retardant Tris(2-chloroethyl) phosphate (TCEP). Its presence in environmental and biological samples is of increasing concern, necessitating robust and reliable analytical methods for its quantification. From a chromatographic perspective, BCEP presents a classic challenge: it is a highly polar molecule. With a molecular formula of C4H9Cl2O4P and a low calculated XLogP of 0.2, it is poorly retained on conventional C18 reversed-phase columns, especially under highly aqueous mobile phase conditions[1].

This guide provides an in-depth comparison of the performance of three distinct C18 column technologies for the analysis of BCEP. We will move beyond a simple recitation of specifications and delve into the causal relationships between stationary phase chemistry, mobile phase composition, and chromatographic performance. The objective is to equip you, the practicing scientist, with the knowledge to make an informed column selection, ensuring reproducible and high-quality data.

Pillar 1: Understanding the Analyte-Stationary Phase Interaction

The primary obstacle in analyzing polar compounds like BCEP on traditional C18 columns is "phase collapse" or "dewetting." When the mobile phase is highly aqueous (e.g., >95% water), the non-polar C18 alkyl chains can fold in on themselves to minimize contact with the polar mobile phase. This effectively expels the mobile phase from the pores of the stationary phase, leading to a dramatic loss of retention and reproducibility[2][3].

To overcome this, column manufacturers have developed several strategies:

  • Traditional High-Density Bonding & End-capping: These columns aim to maximize the coverage of the silica surface with C18 chains and then "cap" the remaining reactive silanol groups. While effective for many non-polar compounds, they remain susceptible to phase collapse.

  • Polar-Modified (Aqueous-Stable) C18 Columns: These columns, often designated with an "AQ" suffix, feature a hydrophilic surface modification or polar end-capping. This allows the stationary phase to remain "wetted" even with 100% aqueous mobile phases, providing more stable retention for polar analytes[2][4].

  • Polar-Embedded C18 Columns: This technology incorporates a polar functional group (e.g., amide, carbamate) within the C18 alkyl chain. This not only enhances wettability but also offers alternative selectivity through hydrogen bonding and dipole-dipole interactions, which can be highly beneficial for polar compounds.

The following diagram illustrates the logical relationship between the properties of BCEP and the different C18 column technologies designed to retain it.

cluster_analyte Analyte Properties cluster_challenge Chromatographic Challenge cluster_solutions C18 Column Solutions BCEP This compound (BCEP) - Highly Polar (XLogP ≈ 0.2) - Phosphate Group (H-bond acceptor) - Prone to poor retention Challenge Poor Retention & Phase Collapse on Standard C18 BCEP->Challenge results in Col_Std Standard C18 (High Hydrophobicity) Challenge->Col_Std poor performance with Col_AQ Polar-Modified C18 (e.g., ODS-AQ) (Resists Dewetting) Challenge->Col_AQ addressed by Col_Emb Polar-Embedded C18 (Alternative Selectivity) Challenge->Col_Emb addressed by

Caption: Logical flow from analyte properties to column selection.

Pillar 2: Experimental Design & Self-Validating Protocols

To objectively compare these column technologies, we designed a standardized experimental protocol using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. LC-MS/MS is the preferred technique for this type of analysis due to its high sensitivity and selectivity[5][6].

Experimental Workflow

The overall workflow, from sample preparation to data analysis, is a critical component of a robust method.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Aqueous Sample (e.g., Urine, Water) Spike Spike with Internal Standard (BCEP-d8) Start->Spike Filter Filter through 0.22 µm PVDF Spike->Filter Inject Inject onto HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column Comparison) Inject->Separate Detect Detection by Tandem MS (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Standard experimental workflow for BCEP analysis.

Detailed Methodological Parameters
  • LC System: UHPLC system capable of pressures up to 1000 bar.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Columns Evaluated:

    • Column A (Standard C18): A high-end-capped, fully porous silica column (1.7 µm, 2.1 x 50 mm).

    • Column B (Polar-Modified C18): An aqueous-stable, polar-end-capped C18 column (1.8 µm, 2.1 x 50 mm).

    • Column C (Polar-Embedded C18): A C18 column with an embedded amide group (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

    • Rationale: Formic acid is a common mobile phase modifier for LC-MS that aids in the protonation of analytes for positive ion mode ESI, improving sensitivity[7]. Methanol was chosen as the organic modifier.

  • Gradient Program:

    • 0.00 min: 2% B

    • 0.50 min: 2% B

    • 3.00 min: 60% B

    • 3.10 min: 95% B

    • 4.00 min: 95% B

    • 4.10 min: 2% B

    • 5.00 min: 2% B

    • Rationale: A shallow initial gradient starting at very low organic content (2% B) is used to maximize the retention of the polar BCEP. This is a critical step where column stability is tested.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • MRM Transition: Precursor ion > Product ion (specific m/z values for BCEP would be determined during method development).

    • Internal Standard: this compound-d8 (BCEP-d8) is used to correct for matrix effects and variations in instrument response[8].

Pillar 3: Performance Data & Authoritative Grounding

The three columns were evaluated based on four key performance indicators: Retention Time (t R), USP Tailing Factor (T f), Theoretical Plates (N), and Signal-to-Noise Ratio (S/N). The results are summarized below.

Column TypeParameterThis compound (BCEP)Performance Interpretation
A: Standard C18 Retention Time (t R)0.85 minVery poor retention, eluting close to the void volume. Susceptible to shifts with minor mobile phase variations.
Tailing Factor (T f)1.8Significant peak tailing, likely due to secondary interactions with residual silanol groups on the silica surface[9].
Theoretical Plates (N)4,500Low efficiency, indicating a broad peak and poor resolving power.
Signal-to-Noise (S/N)150The lowest response, a consequence of poor peak shape and potential on-column degradation or adsorption.
B: Polar-Modified C18 Retention Time (t R)1.98 minGood retention. The polar-modified surface successfully prevents phase collapse, allowing for stable interaction with the analyte[2].
Tailing Factor (T f)1.2Acceptable peak symmetry. The polar end-capping effectively shields the analyte from most active silanol sites.
Theoretical Plates (N)14,200High efficiency, resulting in a sharp, narrow peak.
Signal-to-Noise (S/N)850Strong signal, benefiting from the sharp peak shape which concentrates the analyte as it enters the detector.
C: Polar-Embedded C18 Retention Time (t R)2.15 minExcellent retention. The embedded polar group provides an additional retention mechanism beyond simple hydrophobic interaction.
Tailing Factor (T f)1.1Excellent peak symmetry. The embedded polar group can help shield silanols and offers a more homogenous surface.
Theoretical Plates (N)15,500Highest efficiency, demonstrating the best overall column performance for this analyte under these conditions.
Signal-to-Noise (S/N)980Highest sensitivity, making this column ideal for trace-level quantification.

Conclusion and Recommendation

For the challenging analysis of this compound, a standard C18 column is not suitable. The highly aqueous mobile phase required for retention leads to poor peak shape and unreliable results.

Both the Polar-Modified C18 (Column B) and the Polar-Embedded C18 (Column C) provided excellent performance.

  • The Polar-Modified C18 offers a robust and reliable solution, providing good retention and peak shape. It is an excellent choice for routine analysis.

  • The Polar-Embedded C18 demonstrates superior retention and efficiency, suggesting it is the optimal choice, particularly when maximum sensitivity is required or when separating BCEP from other polar interferences. The alternative selectivity offered by the embedded group provides an additional tool for method development.

Ultimately, the choice between a polar-modified and a polar-embedded column may depend on the specific sample matrix and the presence of other analytes. However, this guide clearly demonstrates that for polar organophosphates like BCEP, moving beyond standard C18 chemistry is not just recommended, but essential for developing high-quality, reliable analytical methods.

References

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76438, this compound. PubChem. [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex. [Link]

  • Ataman Kimya. (n.d.). TCEP = TRIS(2-CHLOROETHYL) PHOSPHATE. Ataman Kimya. [Link]

  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85527017, Bis(2-chloroethyl) ethyl phosphate. PubChem. [Link]

  • ResearchGate. (2019). How to choose solvent C18 column for separating polar compounds?. ResearchGate. [Link]

  • GL Sciences. (n.d.). C18 Columns HPLC. GL Sciences. [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • YMC America. (n.d.). Characterization and evaluation of a novel C18 column based on organic/inorganic hybrid silica for HPLC and UHPLC. YMC America. [Link]

  • U.S. Environmental Protection Agency. (2014). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. EPA. [Link]

  • Ruiz-Ángel, M. J., et al. (2014). Performance of different C18 columns in reversed-phase liquid chromatography with hydro-organic and micellar-organic mobile phases. Journal of Chromatography A, 1344, 76-82. [Link]

  • Manchuri, K. M., et al. (2022). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Chromatographia, 85(1-2), 1-10. [Link]

  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. [Link]

  • Restek. (2024). Highly Efficient LC-MSMS Analysis of Organophosphorus Pesticides Utilizing ARC-18 Column Selectivity with Inert. Restek. [Link]

  • Scribd. (n.d.). A Comparison of Fully Porous C18 Reversed Phase HPLC Columns. Scribd. [Link]

  • Cooper, E. M., et al. (2011). Analysis of the flame retardant metabolites bis(1,3-dichloro-2-propyl) phosphate (BDCPP) and diphenyl phosphate (DPP) in urine using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Liu, R., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Bis(2-chloroethyl) Phosphate (BCEP) as a Stable Biomarker for Organophosphate Flame Retardant Exposure

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and validation framework for the use of Bis(2-chloroethyl) phosphate (BCEP) as a primary urinary biomarker for exposure to the organophosphate flame retardant (OPFR), Tris(2-chloroethyl) phosphate (TCEP). We will explore the metabolic rationale, comparative analytical methodologies, and critical validation parameters that underpin the selection of BCEP for robust human biomonitoring studies.

Introduction: The Need for Reliable OPFR Biomonitoring

Organophosphate flame retardants (OPFRs) have become ubiquitous in consumer and industrial products, including electronics, furniture, and building materials, largely as replacements for phased-out polybrominated diphenyl ethers (PBDEs)[1]. One of the most common OPFRs is Tris(2-chloroethyl) phosphate (TCEP), which is not chemically bound to materials and can leach into the environment, leading to widespread human exposure[1][2]. Given the concerns over potential health effects of TCEP, including neurotoxicity and carcinogenicity, accurate assessment of human exposure is a critical public health objective[3][4][5][6].

Biomonitoring, the measurement of a chemical or its metabolites in biological specimens, offers the most direct and integrated measure of exposure. For OPFRs like TCEP, the parent compound is often rapidly metabolized and excreted[7]. Therefore, identifying and validating a stable, specific metabolite is paramount for developing reliable biomonitoring methods. This guide focuses on this compound (BCEP), the primary dialkyl phosphate (DAP) metabolite of TCEP[8][9].

Metabolic Pathway: From TCEP to BCEP

The selection of BCEP as a biomarker is grounded in the metabolic fate of TCEP. In vivo, TCEP undergoes Phase I metabolism, primarily through oxidative dealkylation mediated by cytochrome P450 enzymes. This process cleaves one of the 2-chloroethyl ester groups, yielding BCEP and a two-carbon fragment. BCEP is the major urinary metabolite, accounting for a significant portion of the parent dose excreted[7].

The metabolic conversion is a critical first-pass validation step. Because BCEP is a direct downstream product of TCEP, its presence in urine is a strong indicator of exposure to the parent compound.

TCEP_Metabolism TCEP Tris(2-chloroethyl) phosphate (TCEP) BCEP This compound (BCEP) (Primary Urinary Metabolite) TCEP->BCEP Phase I Metabolism (Oxidative Dealkylation) Other Other Minor Metabolites TCEP->Other

Caption: Metabolic conversion of TCEP to its primary metabolite, BCEP.

Validation of BCEP as a Superior Biomarker

A robust biomarker must be specific, sensitive, and stable. Here, we compare BCEP to its parent compound and other OPFR metabolites based on these criteria.

Comparison with Parent Compound (TCEP)

Measuring the parent TCEP in urine is generally not a viable strategy. Pharmacokinetic studies show that TCEP is poorly metabolized into its diester form and is rapidly eliminated from the body, with urine being the primary route of excretion for its metabolites[7]. Consequently, urinary concentrations of the parent TCEP are often low or non-detectable, whereas BCEP is consistently detected at higher concentrations in exposed populations[10][11][12]. This makes BCEP a far more sensitive and reliable indicator of exposure.

Comparison with Other OPFR Metabolites

Human exposure to OPFRs is often a complex mixture. Therefore, any biomonitoring method should ideally be able to distinguish exposure sources. BCEP is a specific metabolite of TCEP. While other OPFRs produce their own unique dialkyl phosphate metabolites, such as bis(1,3-dichloro-2-propyl) phosphate (BDCPP) from TDCPP, the detection of BCEP points specifically to TCEP exposure[9][13].

The table below compares BCEP with other commonly monitored OPFR metabolites.

MetaboliteParent OPFR(s)Typical MatrixDetection FrequencyKey Considerations
BCEP Tris(2-chloroethyl) phosphate (TCEP)UrineHigh[10][11][12]Specific and sensitive biomarker for TCEP exposure.
BDCPP Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)UrineHigh[12][14]Primary metabolite of TDCPP, another widely used OPFR.[13]
DPHP Triphenyl phosphate (TPHP) & other aryl-OPFRsUrineVery High[12][15]High detection suggests widespread exposure but may originate from multiple parent compounds.
BCIPP Tris(1-chloro-2-propyl) phosphate (TCIPP)UrineVariable[15][16]TCIPP is a complex mixture of isomers, potentially complicating metabolic analysis.[16]
DBEP Tris(2-butoxyethyl) phosphate (TBEP)UrineModerate to High[10][11]TBEP and its metabolite DBEP are frequently detected, especially in children.[10]

As shown, BCEP holds its own as a specific and frequently detected biomarker, making it an essential component of any comprehensive OPFR biomonitoring panel.

Analytical Methodology: A Validated Protocol

The gold standard for the quantification of BCEP in urine is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)[15]. This technique offers the required selectivity and sensitivity to measure the low concentrations typical in human biomonitoring.

Below is a comprehensive workflow and a detailed experimental protocol. This protocol is designed to be self-validating through the inclusion of quality control (QC) checks and the use of an isotopically labeled internal standard.

BCEP_Workflow cluster_sample Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Collect 1. Collect Spot Urine Sample Store 2. Store at ≤ -20°C Collect->Store Thaw 3. Thaw & Aliquot Sample Store->Thaw Spike 4. Spike with Internal Standard (e.g., BCEP-d8) Thaw->Spike Hydrolysis 5. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis SPE 6. Solid Phase Extraction (SPE) (e.g., Mixed-Mode Anion Exchange) Hydrolysis->SPE Elute 7. Elute & Evaporate SPE->Elute Reconstitute 8. Reconstitute in Mobile Phase Elute->Reconstitute Inject 9. Inject into LC-MS/MS System Reconstitute->Inject Quantify 10. Quantify using Calibration Curve Inject->Quantify QC 11. Validate Batch with QC Samples Quantify->QC Report 12. Report Creatinine-Corrected Concentrations (μg/g) QC->Report

Caption: Standard workflow for the analysis of BCEP in urine samples.

Experimental Protocol: Quantification of BCEP in Human Urine using LC-MS/MS
  • 1. Objective: To accurately quantify the total concentration of BCEP in human urine samples.

  • 2. Materials & Reagents:

    • Urine samples, stored at -20°C or lower.

    • BCEP native analytical standard.

    • BCEP isotopically labeled internal standard (e.g., BCEP-d8).

    • β-glucuronidase from Helix pomatia.

    • Ammonium acetate buffer.

    • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange).

    • LC-MS grade methanol, acetonitrile, and water.

    • LC system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source[13].

  • 3. Sample Preparation:

    • Thawing and Aliquoting: Thaw urine samples at room temperature. Vortex to ensure homogeneity. Aliquot 1.0 mL of urine into a polypropylene tube.

    • Internal Standard Spiking: Spike all samples, calibration standards, and quality controls (QCs) with the BCEP-d8 internal standard. This step is critical as the internal standard corrects for variations in sample preparation and instrument response.

    • Enzymatic Hydrolysis: Add 500 µL of ammonium acetate buffer containing β-glucuronidase to each sample. Incubate at 37°C for at least 4 hours. Causality: This step deconjugates any Phase II glucuronidated or sulfated BCEP metabolites, allowing for the measurement of total BCEP concentration, which is a more complete measure of exposure.

    • Solid Phase Extraction (SPE):

      • Condition the SPE cartridge with methanol followed by water.

      • Load the hydrolyzed sample onto the cartridge.

      • Wash the cartridge with water to remove interferences like salts and urea.

      • Elute BCEP and the internal standard using an appropriate solvent (e.g., methanol with 5% ammonium hydroxide).

      • Causality: SPE is a crucial cleanup step that isolates the analyte of interest from the complex urine matrix, reducing matrix effects and improving analytical sensitivity.[17]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial LC mobile phase.

  • 4. LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column to separate BCEP from other components. A typical mobile phase would consist of a gradient of water and methanol/acetonitrile with a weak acid or buffer.

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for both BCEP and its labeled internal standard to ensure identity confirmation and accurate quantification.

    • Quantification: Prepare a calibration curve using a blank matrix (e.g., synthetic urine) spiked with known concentrations of the BCEP standard. Quantify the sample concentrations by calculating the ratio of the native analyte peak area to the internal standard peak area and comparing it to the calibration curve.

  • 5. Quality Control (Self-Validation):

    • Analyze a method blank with each batch to check for contamination.

    • Analyze low, medium, and high concentration QC samples (prepared from a pooled urine matrix) with each batch. The results must fall within a pre-determined accuracy (e.g., ±20%) and precision (e.g., <15% RSD) range for the batch to be considered valid.

    • Monitor the recovery of the internal standard in all samples.

Stability: A Critical Validation Parameter

The term "stable metabolite" implies that the analyte does not significantly degrade during sample collection, storage, and analysis. The stability of BCEP in urine is a critical parameter that must be validated.

Based on protocols for similar metabolites like BDCPP, stability should be assessed under various conditions[14]:

ConditionDurationExpected OutcomeRationale
Room Temperature 24-72 hours< 15% degradationSimulates conditions during sample handling and shipping.
Refrigerated (4°C) 1 week< 15% degradationAssesses stability during short-term storage before analysis.
Frozen (-20°C / -80°C) 6+ months< 15% degradationValidates long-term storage conditions typical for epidemiological studies.
Freeze-Thaw Cycles 3-5 cycles< 15% degradationEnsures sample integrity is maintained if samples need to be thawed and re-frozen for re-analysis.

Note: While specific public data on BCEP stability is limited, the established protocols for other dialkyl phosphate metabolites provide a clear framework for this essential validation experiment.[14] Researchers must perform these experiments to ensure the integrity of their biomonitoring data.

Conclusion and Recommendations

The validation of this compound (BCEP) as a biomarker for TCEP exposure is supported by strong scientific evidence.

  • Metabolic Rationale: BCEP is the primary and specific metabolite of TCEP, making it a direct indicator of exposure.[7][8]

  • Analytical Feasibility: Robust and sensitive LC-MS/MS methods have been established for the reliable quantification of BCEP in urine.[15]

  • Superiority as a Biomarker: Compared to its parent compound, BCEP is detected more frequently and at higher concentrations, providing a more sensitive measure of exposure.[9][10][11]

For researchers and scientists in exposure science and drug development, BCEP is an essential analyte to include in human biomonitoring panels for OPFRs. Its validation provides confidence that the resulting data will be accurate, reproducible, and reflective of true human exposure to TCEP. Future studies should continue to publish detailed stability data to further solidify its standing as a premier biomarker.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. [Link]

  • Chen, Y. J., Li, Y. H., Chen, Y. C., & Chen, C. Y. (2023). Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects. Frontiers in Public Health, 11, 1118151. [Link]

  • Exposome-Explorer. (n.d.). Bis-2-chloroethyl phosphate (BCEP) (Compound). IARC. [Link]

  • Chen, Y. J., Li, Y. H., Chen, Y. C., & Chen, C. Y. (2023). Urinary levels of organophosphate flame retardants metabolites in a young population from Southern Taiwan and potential health effects. National Institutes of Health. [Link]

  • Lin, Y. J., Tran, D. C., Hu, W. C., & Chen, C. Y. (2023). Levels of organophosphate flame retardants and their metabolites among 391 volunteers in Taiwan: difference between adults and children. National Institutes of Health. [Link]

  • Dodson, R. E., Perovich, L. J., Covaci, A., Van den Eede, N., Ionas, A. C., Dirtu, A. C., ... & Rudel, R. A. (2014). Urinary biomonitoring of phosphate flame retardants: levels in California adults and recommendations for future studies. Environmental science & technology, 48(23), 13625–13633. [Link]

  • Hu, J., Guo, Y., Zhang, Y., & Feng, J. (2021). Simultaneous biomonitoring of 15 organophosphate flame retardants metabolites in urine samples by solvent induced phase transition extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • de la Torre, A., & Ballesteros, P. (2016). Towards establishing indicative values for metabolites of organophosphate ester contaminants in human urine. Fleming College Discovery. [Link]

  • Su, G., Zhang, Y., Wang, Z., & Wei, H. (2025). Biotransformation of bis(2-chloroethyl)2-chloroethylphosphphonate, and its effects on metabolism of lipid molecules in primary mouse hepatocytes. Chemosphere, 378, 144195. [Link]

  • National Center for Biotechnology Information. (n.d.). Tris(2-chloroethyl) phosphate. PubChem. [Link]

  • U.S. Environmental Protection Agency. (2014). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. EPA. [Link]

  • Wang, W., Wang, C., Wang, Z., & Zhang, H. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Frontiers in Environmental Science, 10, 987702. [Link]

  • Krystek, P., et al. (2024). Determination of bis(1,3-dichloropropyl) phosphate in urine by LC-MS/MS. The MAK-Collection for Occupational Health and Safety. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Luo, H., Bastiaensen, M., de la Torre, A., & Covaci, A. (2024). Investigation of in vitro biotransformation of tris (1-chloro-2-propyl) phosphate and confirmation in human urine. National Institutes of Health. [Link]

  • Beaudoin, M. J., et al. (2017). A toxicogenomics approach to screen chlorinated flame retardants tris(2-chloroethyl) phosphate and tris(2-chloroisopropyl) phosphate for potential health effects. Journal of Applied Toxicology, 37(11), 1261–1272. [Link]

  • Wang, S., et al. (2014). Detection and distribution of Tris(2-chloroethyl) phosphate on the East Antarctic ice sheet. Chemosphere, 95, 459–464. [Link]

  • Zheng, Y., et al. (2024). Organophosphate flame retardants tris (2-butoxyethyl) phosphate (TBEP) and tris (2-chloroethyl) phosphate (TCEP) disrupt human motor neuron development by differentially affecting their survival and differentiation. ResearchGate. [Link]

  • Sutha, S., et al. (2022). Long term exposure to tris (2-chloroethyl) phosphate (TCEP) causes alterations in reproductive hormones, vitellogenin, antioxidant enzymes, and histology of gonads in zebrafish (Danio rerio): In vivo and computational analysis. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 254, 109263. [Link]

  • Krystek, P., et al. (2019). Analytical human biomonitoring method for the identification and quantification of the metabolite BDCPP originated from the organophosphate flame retardant TDCPP in urine. Journal of Pharmaceutical and Biomedical Analysis, 170, 148–156. [Link]

  • Ahmad, F., et al. (2020). Tris(2-chloroethyl) Phosphate (TCEP) Elicits Hepatotoxicity by Activating Human Cancer Pathway Genes in HepG2 Cells. National Institutes of Health. [Link]

  • Sutha, S., et al. (2024). Chronic exposure to tris (2-chloroethyl) phosphate (TCEP) induces brain structural and functional changes in zebrafish (Danio rerio): A comparative study on the environmental and LC50 concentrations of TCEP. Environmental Science and Pollution Research, 31(11), 16770–16781. [Link]

Sources

A Comparative Analysis of Bis(2-chloroethyl) Phosphate (BCEP) Levels Across Environmental Matrices: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and professionals in drug development, understanding the environmental fate of chemical compounds is paramount. This guide provides a comparative study of Bis(2-chloroethyl) phosphate (BCEP) levels in different environmental matrices—water, soil/sediment, and biota. BCEP, a primary metabolite of the widely used organophosphate flame retardant Tris(2-chloroethyl) phosphate (TCEP), is an emerging contaminant of concern.[1] This document synthesizes available scientific data to offer an objective comparison of BCEP concentrations, supported by detailed experimental protocols for its detection and quantification.

Introduction to this compound (BCEP)

This compound (BCEP) is not only a metabolite of TCEP but is also used as an organophosphate flame retardant itself.[1] Its presence in the environment is a direct consequence of the widespread use of its parent compound in a variety of consumer and industrial products, leading to its release into various environmental compartments.[2][3] Understanding the distribution of BCEP across these matrices is crucial for assessing its environmental risk and potential for human exposure.

Comparative Levels of BCEP in Environmental Matrices

The concentration of BCEP varies significantly across different environmental settings, influenced by factors such as proximity to pollution sources, environmental conditions, and the physicochemical properties of the matrix itself.

Water: A Primary Reservoir and Transport Medium

Water bodies, including surface water and wastewater, are significant reservoirs for BCEP. As a metabolite of the more widely detected TCEP, BCEP is often found in aquatic environments receiving industrial and municipal effluents.

Table 1: Reported Concentrations of TCEP (Parent Compound of BCEP) in Various Water Samples

Water SourceConcentration Range of TCEP (ng/L)Location
River Water17–347Kitakyushu, Japan
Sea-water10–60Kitakyushu, Japan
Factory Effluentsup to 14,000Kitakyushu, Japan
Sewage Treatment Plants500–1200Kitakyushu, Japan

Data on TCEP provides an indication of potential BCEP presence, as BCEP is a direct metabolite.[4]

While direct comparative studies for BCEP across all matrices are limited, the presence of its parent compound, TCEP, in various water sources at notable concentrations suggests the likely co-occurrence of BCEP.[3]

Soil and Sediment: Sinks and Long-Term Sources

Soil and sediment act as significant sinks for many organic pollutants, including BCEP. The biotransformation of TCEP in sediment microcosms has been shown to produce BCEP, indicating that these matrices can be a source of BCEP through in-situ degradation of the parent compound.[5]

Data from a survey in Kitakyushu, Japan, showed TCEP concentrations in sediment ranging from 13–28 ng/g.[4] The levels of BCEP in these compartments are expected to be influenced by the organic matter content, microbial activity, and the historical deposition of TCEP.

Biota: Evidence of Bioaccumulation

The uptake and accumulation of contaminants in living organisms is a critical aspect of environmental risk assessment. While specific data on BCEP bioaccumulation is emerging, studies on the parent compound TCEP and other organophosphate esters provide valuable insights. For instance, various organophosphate esters have been detected in fish tissues, with accumulation patterns varying by species and the specific compound's properties.[6] The detection of BCEP in human urine further underscores its potential to be absorbed and metabolized by living organisms.[3][7]

Experimental Protocols for BCEP Analysis

Accurate and reliable quantification of BCEP in diverse environmental matrices requires robust analytical methodologies. The following sections detail the typical workflows for sample preparation and instrumental analysis.

Sample Preparation: Extracting BCEP from Complex Matrices

The primary challenge in analyzing BCEP lies in its effective extraction from complex environmental samples while minimizing matrix interference.

Solid-phase extraction (SPE) is the most common technique for extracting BCEP from water samples.

Caption: General workflow for solid-phase extraction of BCEP from water samples.

Detailed Protocol for Solid-Phase Extraction (SPE) of BCEP from Water:

  • Sample Filtration: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

  • Acidification: Adjust the pH of the filtered water sample to 2-3 with a suitable acid (e.g., hydrochloric acid) to improve the retention of BCEP on the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing methanol followed by acidified deionized water.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove interfering hydrophilic compounds.

  • Elution: Elute the retained BCEP from the cartridge using an appropriate organic solvent or solvent mixture (e.g., methanol, ethyl acetate).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., methanol/water).

Extraction from solid matrices like soil and sediment typically involves solvent extraction followed by cleanup.

Caption: General workflow for the extraction and cleanup of BCEP from soil and sediment.

Detailed Protocol for Extraction of BCEP from Soil/Sediment:

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris.

  • Extraction: Extract a known weight of the prepared sample with a suitable organic solvent. Common techniques include:

    • Ultrasonic Extraction: Sonicate the sample in the presence of the extraction solvent (e.g., a mixture of acetone and hexane).

    • Pressurized Liquid Extraction (PLE): Extract the sample at elevated temperature and pressure using a PLE system with an appropriate solvent.

  • Extract Cleanup: The crude extract often contains co-extracted matrix components that can interfere with the analysis. Cleanup is typically performed using:

    • Solid-Phase Extraction (SPE): Pass the extract through a cleanup cartridge (e.g., silica gel or Florisil) to remove interfering compounds.

    • Gel Permeation Chromatography (GPC): Separate BCEP from high-molecular-weight interferences.

  • Concentration and Solvent Exchange: Concentrate the cleaned extract and, if necessary, exchange the solvent to one compatible with the analytical instrument.

The analysis of BCEP in biological tissues requires homogenization and extraction, often with a lipid removal step.

Caption: General workflow for the extraction of BCEP from biological tissues.

Detailed Protocol for Extraction of BCEP from Fish Tissue:

  • Homogenization: Homogenize a weighed portion of the fish tissue sample.

  • Extraction: Extract the homogenized tissue with an organic solvent. A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves extraction with acetonitrile followed by partitioning with salts.

  • Lipid Removal: Fish tissues have a high lipid content that must be removed. This can be achieved through:

    • Gel Permeation Chromatography (GPC): An effective technique for separating lipids from smaller analyte molecules.

    • Dispersive Solid-Phase Extraction (d-SPE): Using sorbents like C18 or graphitized carbon black to remove lipids and other interferences.

  • Further Cleanup: Additional cleanup steps using SPE may be necessary to remove remaining matrix components.

  • Concentration and Reconstitution: Concentrate the final extract and reconstitute it in a suitable solvent for analysis.

Instrumental Analysis: Quantification of BCEP

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective quantification of BCEP in environmental samples. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analyte.

Table 2: Typical LC-MS/MS Parameters for BCEP Analysis

ParameterTypical Setting
Chromatographic Column C18 reversed-phase column
Mobile Phase Gradient of water and methanol/acetonitrile with a modifier (e.g., formic acid or ammonium formate)
Ionization Mode Electrospray Ionization (ESI) in negative or positive mode
MS/MS Transitions Precursor ion → Product ion 1 (Quantifier), Precursor ion → Product ion 2 (Qualifier)

Method validation, including linearity, limits of detection and quantification, accuracy, and precision, is crucial to ensure the reliability of the analytical data.[8]

Conclusion

This guide provides a comparative overview of this compound (BCEP) levels in water, soil/sediment, and biota, alongside detailed experimental protocols for its analysis. While direct comparative data for BCEP across all matrices remains an area for further research, the available information on its parent compound, TCEP, and other organophosphate esters strongly suggests its widespread presence in the environment. The provided analytical workflows offer a robust starting point for researchers aiming to quantify BCEP in various environmental compartments. Continued monitoring and research are essential to fully understand the environmental fate and potential risks associated with this emerging contaminant.

References

  • Exposome-Explorer. Bis-2-chloroethyl phosphate (BCEP) (Compound). IARC. Available from: [Link]

  • Hu, B., et al. (2021). A review on organophosphate flame retardants in the environment: Occurrence, accumulation, metabolism and toxicity. Science of The Total Environment, 795, 148837.
  • Meeker, J. D., et al. (2013). Urinary Metabolites of Organophosphate Flame Retardants: Temporal Variability and Correlations with House Dust Concentrations. Environmental Health Perspectives, 121(5), 580-585.
  • Frontiers in Public Health. (2022). Ecological risk assessment for tris(2-chloroethyl) phosphate to freshwater organisms. Available from: [Link]

  • Wang, L., et al. (2020). Metabolites of organophosphate ester flame retardants in urine from Shanghai, China. Environmental Pollution, 263, 114515.
  • MDPI. (2021). An overview of organophosphate esters and their metabolites in humans: Analytical methods, occurrence, and biomonitoring. Toxics, 9(8), 183.
  • PubMed. (2022). An overview of organophosphate esters and their metabolites in humans: Analytical methods, occurrence, and biomonitoring. Available from: [Link]

  • MDPI. (2024). Occurrence, Bioaccumulation, and Risk Assessment of Organophosphate Esters in Rivers Receiving Different Effluents. Toxics, 12(9), 682.
  • protocols.io. (2019). Preparing water samples for analysis using ultrahigh resolution mass spectrometry. Available from: [Link]

  • EPA. (2014). Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. Available from: [Link]

  • World Organisation for Animal Health. (2018). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Available from: [Link]

  • Biotecnologie BT. Analytical Method Validation for residues determination in matrices from ecotoxicological tests. Available from: [Link]

  • ACS Publications. (2020). Biotransformation of Tris(2-chloroethyl) Phosphate (TCEP) in Sediment Microcosms and the Adaptation of Microbial Communities to TCEP. Environmental Science & Technology, 54(9), 5557-5566.
  • NIH. (2022). An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]

  • Purdue University. Measuring PCBs in Fish Tissue Using Solid Phase Microextraction (SPME). Available from: [Link]

  • USGS Publications Warehouse. Guidelines for collecting and processing samples of stream bed sediment for analysis of trace elements and organic contaminants. Available from: [Link]

  • PubChem. Tris(2-chloroethyl) phosphate. National Institutes of Health. Available from: [Link]

  • PubMed. (2012). Quantitative analysis of tris(2-carboxyethyl)phosphine by anion-exchange chromatography and evaporative light-scattering detection. Available from: [Link]

  • NCBI. (1990). Tris(2-Chloroethyl) Phosphate. In: Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 48. Lyon (FR): International Agency for Research on Cancer. Available from: [Link]

  • NIH. (2021). Multi-Element Analysis Based on an Automated On-Line Microcolumn Separation/Preconcentration System Using a Novel Sol-Gel Thiocyanatopropyl-Functionalized Silica Sorbent Prior to ICP-AES for Environmental Water Samples. Available from: [Link]

  • ResearchGate. LC-MS/MS method validation for determination of selected neonicotinoids in groundwater for the purpose of a column experiment. Available from: [Link]

  • ResearchGate. (2015). Simultaneous quantitative determination, identification, and qualitative screening of pesticides in fruits and vegetables using LC-Q-Orbitrap™-MS. Available from: [Link]

  • MDPI. (2024). Assessment of Heavy Metal Contamination, Bioaccumulation, and Nutritional Quality in Fish from the Babina–Cernovca Romanian Sector of the Danube River. Toxics, 12(5), 334.
  • MDPI. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules, 26(21), 6649.
  • ResearchGate. Quantitative analysis of tris(2-carboxyethyl)phosphine by anion-exchange chromatography and evaporative light-scattering detection. Available from: [Link]

  • ResearchGate. Determination of microcystins in fish tissues using HPLC with a rapid and efficient solid phase extraction. Available from: [Link]

  • ResearchGate. Fate of polychlorinated biphenyls in a contaminated lake ecosystem: Combining equilibrium passive sampling of sediment and water with total concentration measurements of biota. Available from: [Link]

  • ResearchGate. (2004). Determination of acid herbicides in water by LC/MS/MS. Available from: [Link]

  • NIH. (2020). Fish Collagen: Extraction, Characterization, and Applications for Biomaterials Engineering. Available from: [Link]

  • GOV.UK. (2023). State of the water environment indicator B3: supporting evidence. Available from: [Link]

  • ResearchGate. (2019). Water quality characteristics of surface water and Accumulation of heavy metals in sediments and Fish of Imo River, Imo State. Available from: [Link]

  • USGS Publications Warehouse. (2023). Preparation and analysis methods for fish tissue collected from Lake Koocanusa, Montana. Available from: [Link]

  • MDPI. (2021). Assessment of Heavy Metal Pollution Levels in Sediments and of Ecological Risk by Quality Indices, Applying a Case Study: The Lower Danube River, Romania.
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Sources

Safety Operating Guide

Navigating the Disposal of Bis(2-chloroethyl) phosphate: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical, often complex, final step that ensures the safety of personnel and the preservation of our environment. This guide provides essential, step-by-step procedures for the proper disposal of bis(2-chloroethyl) phosphate, a compound demanding careful handling due to its potential hazards. While specific data for this compound is limited, we will proceed with the authoritative assumption of similar hazardous characteristics to its close analog, tris(2-chloroethyl) phosphate (TCEP), a well-documented organophosphate.

Understanding the Hazard Profile: A Foundation for Safe Handling

This compound is an organophosphate ester. Organophosphates as a class are known for their potential toxicity. Based on the data for the closely related compound, TCEP, this compound should be handled as a substance that is:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.[1][2]

  • A suspected carcinogen: Prolonged or repeated exposure may increase the risk of cancer.[1][2]

  • Toxic to aquatic life: Release into the environment can cause significant harm to ecosystems.[1]

Given these potential hazards, a cautious and well-documented disposal plan is not just a best practice; it is a necessity.

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that begins the moment you designate the material as waste. The following protocol outlines a self-validating system to ensure safety and compliance at every stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste this compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Nitrile or other chemically resistant gloves are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Lab Coat: A buttoned lab coat provides a crucial barrier to protect your skin and clothing.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring that waste streams are managed correctly.

  • Dedicated Waste Container: this compound waste should be collected in a dedicated, clearly labeled container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Avoid Incompatibilities: Keep this compound waste separate from strong oxidizing agents and strong bases to prevent potentially hazardous chemical reactions.

Step 3: Containerization - Secure Containment is Key

The choice of waste container is critical for the safe storage and transport of hazardous materials.

  • Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle.

  • Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly fitting lid.

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

Step 4: Labeling - Clear and Comprehensive Identification

Accurate labeling is a cornerstone of compliant hazardous waste management. An improperly labeled container is a significant safety risk.

  • Content Identification: The label must clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Concentration: If the waste is in a solution, indicate the approximate concentration.

  • Hazard Pictograms: Affix the appropriate Globally Harmonized System (GHS) pictograms. For this compound, these would likely include the health hazard, and environmental hazard pictograms.

Step 5: Temporary Storage - A Safe Holding Area

Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste containers.

  • Location: The storage area should be away from general laboratory traffic and sources of ignition.

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Ventilation: Ensure the storage area is well-ventilated.

Step 6: Arranging for Disposal - The Final Hand-Off

The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.

  • Contact Your EHS Department: Your institution's EHS department is your primary resource for arranging hazardous waste pickup. They will have established procedures and approved vendors.

  • Provide Documentation: Be prepared to provide the EHS department with a complete inventory of the waste, including the information from your container label.

  • Follow Institutional Protocols: Adhere strictly to your institution's protocols for waste pickup scheduling and internal transport.

Visualizing the Disposal Pathway

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been generated.

This compound Disposal Workflow Start Designate as Waste PPE Don Appropriate PPE Start->PPE Segregate Segregate Waste PPE->Segregate Containerize Containerize Securely Segregate->Containerize Label Label Accurately Containerize->Label Store Temporary Storage Label->Store EHS Contact EHS for Pickup Store->EHS Disposal Professional Disposal EHS->Disposal

Caption: A flowchart illustrating the key stages of this compound disposal.

Quantitative Data Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)Skull and Crossbones (assumed)Danger (assumed)H302: Harmful if swallowed[1]
CarcinogenicityHealth HazardDanger (assumed)H351: Suspected of causing cancer[1]
Hazardous to the Aquatic EnvironmentEnvironmentWarning (assumed)H411: Toxic to aquatic life with long lasting effects[1]

Note: The GHS pictograms, signal word, and some hazard statements are assumed based on the hazards of the closely related compound, tris(2-chloroethyl) phosphate (TCEP), and may be subject to revision as more specific data on this compound becomes available.

References

  • CPAChem. (2024, January 12). Safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tris-(2-Chloroethyl) Phosphate, 97%. Retrieved from [Link]

  • PubChem. (n.d.). Tris(2-chloroethyl) phosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Bis(2-chloroethyl) Phosphate: From Core Principles to Emergency Response

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to Bis(2-chloroethyl) Phosphate and Its Analogue, TCEP

This compound is an organophosphate ester. While specific toxicological data for this exact compound is limited in readily available literature, it is structurally related to the well-studied chemical Tris(2-chloroethyl) phosphate (TCEP). TCEP is recognized as a substance of very high concern due to its toxicological profile.[1] It is classified as harmful if swallowed, a suspected carcinogen, and may damage fertility or the unborn child.[1][2][3][4] Given the structural similarities, it is scientifically prudent and essential for laboratory safety to handle this compound with the same high level of precaution as TCEP. This guide provides a comprehensive operational plan grounded in the principles of chemical safety and risk mitigation for researchers, scientists, and drug development professionals.

Hazard Identification: Understanding the Risks

Effective safety protocols are built on a thorough understanding of the potential hazards. This compound, based on data from its analogue TCEP, presents significant health risks that demand stringent control measures.

  • [GHS08] Health Hazard:

    • Carcinogenicity: Suspected of causing cancer.[1][2]

    • Reproductive Toxicity: May damage fertility or the unborn child.[1]

  • [GHS07] Harmful:

    • Acute Oral Toxicity: Harmful if swallowed.[1][4]

    • Irritation: Causes skin, eye, and respiratory tract irritation.[5][6]

  • [GHS09] Environmental Hazard:

    • Toxic to aquatic life with long-lasting effects.[1][2]

The causality behind these classifications lies in its nature as an organophosphate ester. Upon exposure, these compounds can interact with biological systems, leading to both acute irritation and chronic, systemic effects like cancer and reproductive harm. Therefore, preventing all routes of exposure—inhalation, dermal contact, and ingestion—is the primary goal.

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness is predicated on the implementation of higher-level controls that reduce or eliminate the hazard at its source.

  • Elimination/Substitution: The most effective control is to consider if a less hazardous chemical can be used to achieve the same research objective.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, the mandatory engineering control is a certified chemical fume hood . All handling of the neat compound and its solutions must occur within the fume hood to control the inhalation hazard.[5][7]

  • Administrative Controls: These are work policies and procedures that reduce exposure duration or frequency. This includes developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards and handling techniques, and clearly designating areas where this chemical can be handled and stored.[8]

  • Personal Protective Equipment (PPE): This is the focus of the subsequent sections and is to be used in conjunction with the controls listed above.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale and Key Specifications
Respiratory Chemical Fume Hood (Primary) / NIOSH-approved Respirator (Secondary)A fume hood is the primary barrier against inhalation of vapors or aerosols.[2] A respirator with organic vapor cartridges should be available for emergency situations like a significant spill or for maintenance work where the fume hood is not operational.[6][9]
Hand Double Nitrile GlovesDouble-gloving provides an extra layer of protection against potential tears or pinholes in the outer glove.[10] Nitrile is a common and effective barrier for many chemicals. Always inspect gloves for any signs of degradation or damage before use. Change gloves immediately if contamination is suspected.[9]
Eye/Face Chemical Safety GogglesSafety goggles provide a seal around the eyes and offer superior protection against splashes compared to standard safety glasses.[2][6] A face shield should be worn over the goggles when there is a significant risk of splashing (e.g., handling larger volumes).
Body Chemical-Resistant Lab Coat / Disposable CoverallsA fully buttoned, long-sleeved lab coat is the minimum requirement for handling small quantities. For larger quantities or tasks with a higher splash potential, disposable, chemical-resistant coveralls (e.g., Tyvek) are recommended to prevent skin contact.[2][11]
Footwear Closed-toe ShoesLeather or other absorbent materials are not suitable. Shoes should be made of a non-porous material. Shoe covers may be used for added protection during spill cleanup.[11]

Procedural Guidance: Safe Handling Workflow

A disciplined, step-by-step approach to handling hazardous chemicals is crucial to prevent contamination and exposure.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donned) and taken off (doffed) is critical to avoid cross-contamination. The doffing process is particularly important, as this is when exposure is most likely to occur.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Wash Hands Don2 2. Don Inner Gloves Don1->Don2 Don3 3. Don Lab Coat / Coverall Don2->Don3 Don4 4. Don Outer Gloves Don3->Don4 Don5 5. Don Eye Protection Don4->Don5 Doff1 1. Remove Outer Gloves Doff2 2. Remove Lab Coat / Coverall Doff1->Doff2 Doff3 3. Remove Eye Protection Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is also present to minimize traffic in and out of the hood.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing and Transfer: Perform all manipulations of the neat chemical, including weighing and preparing solutions, deep within the chemical fume hood. Use a disposable weigh boat.

  • Post-Transfer Cleanup: After transferring the chemical, use a wipe lightly dampened with a suitable solvent (e.g., 70% ethanol) to decontaminate the spatula and any surfaces within the hood. Dispose of the wipe immediately into the designated solid hazardous waste container.[12]

  • Perform Experiment: Keep all vessels containing this compound capped or covered when not in active use.

  • End of Work: Once the experiment is complete, decontaminate all surfaces and equipment. Securely close all waste containers.

  • Doff PPE: Move to an area outside the immediate workspace to doff PPE, following the sequence in the diagram. Dispose of all disposable PPE into the appropriate hazardous waste stream.

Emergency Preparedness & Spill Management

Accidents can happen despite the best precautions. A clear and practiced emergency plan is essential.

Exposure First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention immediately.

Small-Scale Spill Response Protocol (Under 100 mL)

This protocol applies only to spills that occur within a chemical fume hood and can be managed by trained laboratory personnel. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Spill_Response start Spill Occurs (<100mL) alert Alert Personnel in Immediate Area start->alert ppe Don Spill Response PPE (Respirator, Double Gloves, Goggles, Coverall) alert->ppe contain Contain Spill with Absorbent Pads/Booms ppe->contain absorb Apply Inert Absorbent Material (e.g., Vermiculite, Sand) contain->absorb collect Collect Contaminated Material into a Labeled Hazardous Waste Container absorb->collect decon Decontaminate Spill Area (e.g., Ethanol followed by soap & water) collect->decon dispose Dispose of all Contaminated Materials (including PPE) as Hazardous Waste decon->dispose end Report Incident to Supervisor/EHS dispose->end

Caption: Small-Scale Spill Response Workflow.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical requirement to protect both human health and the environment.

  • Decontamination: At the end of any procedure, all non-disposable equipment and surfaces inside the fume hood must be decontaminated. This can typically be achieved by wiping with 70% ethanol followed by a soap and water solution.[12][13]

  • Waste Management: All waste generated from handling this compound is considered hazardous waste.[14][15] Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[1]

    • Waste Streams: Maintain separate, clearly labeled, and sealed hazardous waste containers for:

      • Liquid Waste: Unused solutions or solvent rinses.

      • Solid Waste: Contaminated gloves, wipes, weigh boats, and other disposable labware.

    • Final Disposal: All hazardous waste must be disposed of through your institution's EHS department or a licensed professional waste disposal service.[15]

This guide provides a framework for the safe handling of this compound. It is imperative that these procedures are integrated into your laboratory's specific Chemical Hygiene Plan and are accompanied by hands-on training for all personnel. Your safety, and the safety of your colleagues, depends on a consistent and diligent approach to chemical handling.

References

  • PubChem. Tris(2-chloroethyl) phosphate. National Center for Biotechnology Information. [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Ataman Kimya. TCEP = TRIS(2-CHLOROETHYL) PHOSPHATE. [Link]

  • CPAChem. Safety data sheet: Tris(2-chloroethyl)phosphate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Tris-(2-Chloroethyl) Phosphate, 97%. [Link]

  • International Labour Organization. ICSC 1677 - TRIS(2-CHLOROETHYL) PHOSPHATE. [Link]

  • Global Substance Registration System (GSRS). this compound. [Link]

  • PubMed Central. Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. [Link]

  • European Chemicals Agency (ECHA). Tris(2-chloroethyl) phosphate - Substance Information. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Bis(2-Chloroethyl)Ether. [Link]

  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. [Link]

  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. [Link]

  • United States Environmental Protection Agency (EPA). Personal Protective Equipment for Pesticide Handlers. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). TRIS(2-CHLOROETHYL) PHOSPHATE - International Chemical Safety Cards. [Link]

  • Carl ROTH. Safety Data Sheet: Bis(2-ethylhexyl) phosphate. [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

  • Wikipedia. Mustard gas. [Link]

  • Occupational Safety and Health Administration (OSHA). PHOSPHORIC ACID. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. [Link]

  • ResearchGate. Synergistic degradation of Tris (2-Chloroethyl) Phosphate (TCEP) by US/Fenton system: Experimental, DFT calculation and toxicity evaluation. [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Standards. [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits - Annotated Tables. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.